molecular formula C8H18S<br>CH2SH(CH2)6CH3<br>C8H18S B094742 1-Octanethiol CAS No. 111-88-6

1-Octanethiol

Número de catálogo: B094742
Número CAS: 111-88-6
Peso molecular: 146.3 g/mol
Clave InChI: KZCOBXFFBQJQHH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-Octanethiol, also known as n-octyl mercaptan, is an organosulfur compound with the formula C₈H₁₈S and a molecular weight of 146.29 g/mol . This compound is a colorless liquid with a characteristic odor , a boiling point of approximately 197-200 °C , and a density of about 0.84 g/mL . In research, this compound has shown significant value in energy storage applications. It is investigated as an electrolyte additive in iron-air and nickel-iron batteries . Its mechanism of action involves forming Fe-S species on the surface of the iron electrode, which improves electrode conductivity and suppresses the competing hydrogen evolution reaction, thereby reducing passivation and allowing for discharge at higher current densities . The long alkyl chain of this compound is particularly effective at inhibiting hydrogen evolution without blocking electrolyte access . Researchers should note that in iron-air systems, it can poison the air electrode catalyst at higher concentrations (e.g., 0.1 mol dm⁻³), making it more suitable for batteries without an air electrode or where concentrations are kept very low . Beyond electrochemistry, this compound is a model compound for studying self-assembled monolayers (SAMs) on surfaces due to its alkanethiol structure, which features a long hydrocarbon chain and a terminal thiol (-SH) group that can bind to various metal surfaces . Handling this reagent requires care. It is a combustible liquid with a flash point of 68-81 °C and can cause skin and respiratory irritation . It is also very toxic to aquatic life and requires measures to prevent environmental release . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

octane-1-thiol
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InChI

InChI=1S/C8H18S/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3
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InChI Key

KZCOBXFFBQJQHH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCS
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Molecular Formula

C8H18S, Array
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DSSTOX Substance ID

DTXSID4026894
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Molecular Weight

146.30 g/mol
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Physical Description

1-octanethiol appears as a clear colorless liquid. Flash point 115 °F. Insoluble in water and less dense than water. Used to make other chemicals., Liquid, Water-white liquid with a mild odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Water-white liquid with a mild odor.
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Boiling Point

390 °F at 760 mmHg (NIOSH, 2023), 199.1 °C at 760 mm Hg, 199 °C, 390 °F
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Flash Point

115 °F (NIOSH, 2023), 69 °C, 156 °F (69 °C) (Open cup), 69 °C o.c., (oc) 115 °F
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Solubility

Insoluble (NIOSH, 2023), Soluble in ethanol; slightly soluble in carbon tetrachloride, Insoluble in water, Solubility in water: none, Insoluble
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Density

0.84 (NIOSH, 2023) - Less dense than water; will float, 0.8433 at 20 °C/4 °C, Relative density (water = 1): 0.84, 0.84
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Vapor Density

5.0 (Air= 1), Relative vapor density (air = 1): 5.0
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Vapor Pressure

3 mmHg at 212 °F (NIOSH, 2023), 0.42 [mmHg], 0.4245 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 0.06, (212 °F): 3 mmHg
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Color/Form

Water-white liquid

CAS No.

111-88-6, 94805-33-1
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Melting Point

-57 °F (NIOSH, 2023), -49.2 °C, Liquid molar volume = 0.174195 cu m/kmol; IG Heat of Formation = -1.7010X10+8 J/kmol; Heat Fusion at Melting Point = 2.4000X10+7 J/kmol, -49 °C, -57 °F
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1-Octanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octanethiol (CH₃(CH₂)₇SH) is a linear alkanethiol that is utilized in a variety of scientific and industrial applications. It is of particular interest to researchers in materials science and drug development due to its ability to form self-assembled monolayers (SAMs) on metal surfaces, its role as a capping agent for nanoparticles, and its utility as a synthetic intermediate. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound.

Chemical Structure and Identification

This compound consists of an eight-carbon alkyl chain with a thiol functional group (-SH) at the terminal position.[1]

Molecular Structure of this compound

Caption: Ball-and-stick model of the this compound molecule.

Table 1: Identifiers and Synonyms for this compound

IdentifierValue
IUPAC Name Octane-1-thiol[1]
CAS Number 111-88-6[1]
Molecular Formula C₈H₁₈S[1]
Synonyms 1-Mercaptooctane, n-Octyl mercaptan, Octyl mercaptan, n-Octanethiol[1]

Physicochemical Properties

This compound is a colorless liquid with a characteristic mild odor.[1] It is insoluble in water but soluble in many organic solvents.[1]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Weight 146.30 g/mol [1]
Boiling Point 197-200 °C[2][3]
Melting Point -49 °C[3]
Density 0.843 g/mL at 25 °C[2][3]
Flash Point 68 °C (closed cup)[2]
Refractive Index (n20/D) 1.452[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~2.5Quartet-CH₂-SH
~1.6Multiplet-CH₂-CH₂-SH
~1.3Multiplet-(CH₂)₅-
~0.9Triplet-CH₃

Table 4: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~39.0-CH₂-SH
~34.0-CH₂-CH₂-SH
~31.8-(CH₂)₅-
~29.2-(CH₂)₅-
~28.3-(CH₂)₅-
~24.6-(CH₂)₅-
~22.6-CH₂-CH₃
~14.1-CH₃

Note: Exact chemical shifts may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Table 5: Key Infrared Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
2955-2850StrongC-H stretch (alkane)
2600-2550WeakS-H stretch
1465MediumC-H bend (methylene)
1375MediumC-H bend (methyl)
Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 146. The fragmentation pattern is characteristic of a long-chain alkane with a terminal thiol group. Common fragments include the loss of the thiol group and cleavage along the alkyl chain.

Experimental Protocols

Determination of Boiling Point

A standard method for determining the boiling point of a liquid such as this compound involves using a Thiele tube or a distillation apparatus.[4][5][6][7]

Methodology:

  • A small amount of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The sample is heated until a steady stream of bubbles emerges from the capillary tube.

  • The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of this compound can be accurately measured using a digital density meter or a pycnometer according to standard test methods like ASTM D4052 or ASTM D1475.[1][2][8][9]

Methodology (using a pycnometer):

  • A clean, dry pycnometer of a known volume is weighed.

  • The pycnometer is filled with this compound, ensuring no air bubbles are present.

  • The filled pycnometer is weighed.

  • The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Synthesis of this compound

A common laboratory synthesis of this compound involves the reaction of an alkyl halide with thiourea, followed by hydrolysis of the resulting isothiouronium salt.[10][11][12] This method is often preferred over the use of sodium hydrosulfide as it can minimize the formation of dialkyl sulfide byproducts.[10][11][12]

Synthesis of this compound via Thiourea Intermediate

Synthesis_of_this compound start 1-Bromooctane + Thiourea intermediate S-Octylisothiouronium Bromide start->intermediate SN2 Reaction hydrolysis Aqueous Base (e.g., NaOH) Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product Formation of Thiol

Caption: Reaction pathway for the synthesis of this compound.

Methodology:

  • Formation of the Isothiouronium Salt: 1-Bromooctane and thiourea are refluxed in a suitable solvent, such as ethanol.[13] This SN2 reaction forms the S-octylisothiouronium bromide salt.[10][12]

  • Hydrolysis: The isothiouronium salt is then hydrolyzed by heating with an aqueous base, such as sodium hydroxide.[10][11][12][13] This step cleaves the C-S bond of the intermediate, liberating the thiol.

  • Isolation: The resulting this compound is then isolated, typically by extraction and subsequent distillation for purification.[13]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and common experimental methodologies related to this compound. The tabulated data and procedural outlines are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with this versatile compound. Accurate characterization and handling of this compound are crucial for its effective application in various fields of research and development.

References

A Comprehensive Technical Guide to the Solubility of 1-Octanethiol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1-octanethiol in a variety of common organic solvents. Understanding the solubility of this alkanethiol is critical for its application in diverse fields, including the formation of self-assembled monolayers (SAMs), as a capping agent for nanoparticles, and in various organic synthesis and drug development processes. This document presents quantitative solubility data, outlines a general experimental protocol for solubility determination, and provides a logical workflow for assessing solubility.

Core Principles of this compound Solubility

This compound (CH₃(CH₂)₇SH) is an organic compound characterized by a long, nonpolar octyl chain and a polar thiol (-SH) group. This amphipathic nature dictates its solubility behavior, which is largely governed by the "like dissolves like" principle. Consequently, this compound exhibits high solubility in nonpolar and moderately polar organic solvents, while its solubility in highly polar solvents, such as water, is negligible[1][2][3][4][5].

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in a range of organic solvents at 25°C. This data is crucial for designing experiments, formulating solutions, and controlling reaction conditions.

SolventChemical FormulaSolubility (g/L) at 25°C[1]
AcetonitrileCH₃CN1469.8
AnisoleC₇H₈O1050.41
2-ButoxyethanolC₆H₁₄O₂1362.65
ChlorobenzeneC₆H₅Cl1547.26
CyclopentanoneC₅H₈O4337.12
Cyclopentyl methyl etherC₆H₁₂O4661.92
Diethyl ether(C₂H₅)₂O7038.92
Dimethyl carbonateC₃H₆O₃280.99
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)H1673.69
FormamideCH₃NO143.6
Formic acidCH₂O₂84.01
Isobutanol(CH₃)₂CHCH₂OH2011.92
Methyl tert-butyl ether (MTBE)(CH₃)₃COCH₃4496.95
m-XyleneC₈H₁₀913.36
n-OctaneC₈H₁₈743.45
o-XyleneC₈H₁₀785.27
2-PentanoneC₅H₁₀O3966.48
Propionic acidC₃H₆O₂949.86
p-XyleneC₈H₁₀1030.09
TolueneC₇H₈1825.21

In addition to the quantitative data, qualitative solubility information indicates that this compound is soluble in ethanol, acetone, benzene, hexane, ethyl acetate, and chloroform, and slightly soluble in carbon tetrachloride[1][2][3][4]. It is consistently reported as insoluble in water[1][2][3][4][5][6].

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found in the provided search results, a general and widely accepted methodology for determining the solubility of a liquid in a solvent can be described. This protocol is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Volumetric flasks and pipettes

  • Analytical balance

  • Centrifuge (optional, for separating undissolved solute)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., UV-Vis spectrophotometer if a suitable chromophore is present or can be derived).

  • Syringes and filters

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess is necessary to ensure that the solution becomes saturated.

    • Place the container in a temperature-controlled environment (e.g., a shaker or water bath) set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This may take several hours to a day, depending on the solvent and solute.

  • Separation of Undissolved Solute:

    • Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for a period to let the undissolved this compound settle.

    • If necessary, centrifuge the sample at the same temperature to facilitate the separation of the excess liquid this compound.

  • Sample Extraction and Dilution:

    • Carefully extract a known volume of the clear, saturated supernatant using a pipette or syringe. It is crucial to avoid disturbing the undissolved layer.

    • Transfer the aliquot to a volumetric flask and dilute it with the same organic solvent to a concentration that falls within the calibration range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Analyze the standard solutions using a suitable analytical method, such as GC-FID, to create a calibration curve.

    • Analyze the diluted sample of the saturated solution under the same conditions.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).

Mandatory Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation A->B C Allow undissolved solute to settle B->C D Optional: Centrifuge to separate phases C->D E Extract a known volume of the supernatant C->E D->E F Dilute the sample to a known volume E->F G Analyze by GC-FID or other suitable method F->G H Determine concentration from calibration curve G->H I Calculate original concentration (Solubility) H->I

Caption: Workflow for the experimental determination of this compound solubility.

References

A Comprehensive Technical Guide to the Physical Characteristics of 1-Octanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of 1-Octanethiol, a key reagent in various chemical syntheses and material science applications. The information is presented to support research, development, and safety protocols.

Core Physical Properties of this compound

This compound is a clear, colorless to pale yellow liquid with a distinct, strong, and unpleasant odor, often described as garlic-like.[1] It is an alkanethiol, with the thiol group located at the terminus of an eight-carbon chain.[2]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources. These values are essential for experimental design, process scale-up, and safety assessments.

PropertyValueConditions
Molecular Formula C₈H₁₈S[3]
Molecular Weight 146.29 g/mol [3][4]
Density 0.843 g/mL[1][4][5]at 25 °C
0.84 g/cm³[3]at 20 °C
Boiling Point 197-200 °C[4][5][6]at 760 mmHg (1013 hPa)
199 °C[3]at 1013 hPa
390 °F[2]at 760 mmHg
Melting Point -49 °C[3][4]
-57 °F[7]
Flash Point 68 °C[3][8]Closed Cup
115 °F[2][7]
81 °C[9][10]
Vapor Pressure 0.3 hPa[3][11]at 20 °C
1.545 mmHg[1]
3 mmHg[2]at 212 °F
Solubility in Water Insoluble[1][2][9][12]
0.004 g/L[3]
Solubility in Organic Solvents Soluble in ethanol, ether, acetone, and benzene[11][12]
Refractive Index 1.452[5][8]at 20 °C (n20/D)
1.4540[2][11]at 20 °C/D

Experimental Protocols for Determination of Physical Characteristics

The following section details the general methodologies for determining the key physical properties of liquid organic compounds like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure compounds, this is a sharp, characteristic temperature.

Methodology: Capillary Method (Thiele Tube or Aluminum Block)

  • Sample Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.[2]

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a heating bath, such as a Thiele tube filled with mineral oil or an aluminum heating block.[2][13] The thermometer bulb and the fusion tube should be at the same level.[2]

  • Heating and Observation: The apparatus is heated slowly and uniformly.[2] As the temperature rises, air trapped in the capillary tube will slowly bubble out. At the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[2] The temperature at which this occurs is recorded.

  • Confirmation: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is also recorded. The average of these two temperatures is taken as the boiling point.

Melting Point Determination

The melting point is the temperature at which a solid transitions into a liquid at atmospheric pressure. For pure crystalline solids, this occurs over a narrow range. Since this compound has a melting point of -49 °C, a low-temperature apparatus is required.

Methodology: Capillary Method with Low-Temperature Bath

  • Sample Preparation: A small amount of solidified this compound is introduced into a capillary tube.

  • Apparatus Setup: The capillary tube is attached to a low-temperature thermometer and placed in a cooling bath (e.g., an ethanol/dry ice bath). The apparatus is designed to allow for slow, controlled warming.

  • Cooling and Observation: The sample is first frozen by immersing the apparatus in the cooling bath. The bath is then allowed to warm slowly.

  • Melting Range: The temperature at which the first signs of melting are observed and the temperature at which the last crystal disappears are recorded. This range is reported as the melting point.

Density Determination

Density is the mass of a substance per unit volume. It is temperature-dependent.

Methodology: Pycnometer Method

  • Mass of Empty Pycnometer: A clean, dry pycnometer (a small glass flask of a known volume) is weighed accurately.

  • Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present, and weighed again.

  • Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and weighed. The volume of the pycnometer is calculated from the mass and known density of the reference liquid.

  • Calculation: The density of this compound is calculated by dividing the mass of the thiol (mass of filled pycnometer minus mass of empty pycnometer) by the determined volume of the pycnometer.

Refractive Index Determination

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is dependent on temperature and the wavelength of light.

Methodology: Abbe Refractometer

  • Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.[14]

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.[14]

  • Measurement: The prisms are closed, and the instrument is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-sensitive.[14]

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[15][16]

Methodology: Closed-Cup Method (e.g., Pensky-Martens)

  • Apparatus: A closed-cup flash point tester consists of a sample cup with a lid that can be sealed. The lid has ports for a thermometer, a stirrer, and an ignition source.[16]

  • Procedure: The sample cup is filled with this compound to a specified level. The lid is closed, and the sample is heated at a slow, constant rate while being stirred.[17]

  • Ignition Test: At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.

  • Flash Point: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a brief flash.[17]

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid chemical substance like this compound.

G A Obtain Sample B Assess Purity (e.g., GC-MS) A->B C Determine Density B->C D Determine Refractive Index B->D E Determine Boiling Point B->E F Determine Melting Point B->F G Measure Vapor Pressure B->G H Determine Flash Point B->H I Assess Solubility B->I J Compile Data C->J D->J E->J F->J G->J H->J I->J K Compare with Literature J->K L Generate Technical Data Sheet K->L

References

The Thiol Group of 1-Octanethiol: An In-depth Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiol group (-SH) of 1-octanethiol is a versatile and highly reactive functional group, making it a molecule of significant interest in various fields, including materials science, nanotechnology, and drug development. Its ability to form self-assembled monolayers, undergo oxidation to form disulfides, act as a potent nucleophile, and participate in "click" chemistry reactions like the thiol-ene reaction underpins its wide range of applications. This technical guide provides a comprehensive overview of the core reactivity of the thiol group in this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key reaction pathways and workflows.

Core Reactivity of the this compound Thiol Group

The reactivity of the thiol group in this compound is primarily governed by the sulfur atom's nucleophilicity, the acidity of the thiol proton, and the strength of the sulfur-hydrogen bond. These fundamental properties dictate its behavior in various chemical transformations.

Physicochemical Properties

A summary of key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and analysis.

PropertyValueReference
Molecular Formula C₈H₁₈S--INVALID-LINK--
Molar Mass 146.30 g/mol --INVALID-LINK--
pKa ~10.5[Estimated from similar alkanethiols]
S-H Bond Dissociation Energy (BDE) ~87 kcal/mol (364 kJ/mol)[Estimated from data for alkanethiols]
Enthalpy of Vaporization (ΔvapH) 49.6 kJ/mol--INVALID-LINK--
Boiling Point 197-200 °C--INVALID-LINK--
Density 0.843 g/mL--INVALID-LINK--

Key Reactions and Experimental Protocols

This section details the primary reactions involving the thiol group of this compound, providing both a theoretical understanding and practical experimental methodologies.

Oxidation to Dioctyl Disulfide

The thiol group of this compound is readily oxidized to form a disulfide bond, yielding dioctyl disulfide. This reaction can be initiated by a variety of oxidizing agents, including oxygen, hydrogen peroxide, and halogens.[1] The formation of a disulfide linkage is a critical reaction in various biological and chemical systems.

Experimental Protocol: Iodine-Catalyzed Oxidation of this compound

This protocol describes a mild and efficient method for the oxidation of this compound to dioctyl disulfide using iodine as a catalyst in wet acetonitrile.[2]

Materials:

  • This compound

  • Iodine (I₂)

  • Acetonitrile (CH₃CN)

  • Deionized Water

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in a mixture of acetonitrile and water (5:1 v/v, 10 mL).

  • Add a catalytic amount of iodine (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically within 1-2 hours), quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude dioctyl disulfide.

  • The product can be further purified by column chromatography on silica gel if necessary.

Oxidation_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Octanethiol1 2 x CH₃(CH₂)₇SH Disulfide CH₃(CH₂)₇S-S(CH₂)₇CH₃ Octanethiol1->Disulfide Oxidation Iodine I₂ (cat.) Iodine->Disulfide Solvent CH₃CN/H₂O Solvent->Disulfide HI 2 HI

Caption: Oxidation of this compound to Dioctyl Disulfide.

Nucleophilic Reactivity

The thiol group of this compound is nucleophilic, particularly after deprotonation to the thiolate anion (RS⁻). This makes it an excellent nucleophile for substitution reactions, such as the Williamson ether synthesis analogue for thioethers.

Experimental Protocol: Synthesis of Octyl Benzyl Thioether

This protocol outlines the synthesis of octyl benzyl thioether via a nucleophilic substitution reaction between this compound and benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide (1.1 mmol) in ethanol (15 mL).

  • To this solution, add this compound (1.0 mmol) and stir for 15 minutes at room temperature to form the sodium thiolate salt.

  • Add benzyl bromide (1.0 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Add water (20 mL) to the residue and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude octyl benzyl thioether.

  • Purify the product by column chromatography on silica gel.

Nucleophilic_Substitution cluster_reactants Reactants cluster_products Products Thiolate CH₃(CH₂)₇S⁻Na⁺ Thioether CH₃(CH₂)₇S-CH₂C₆H₅ Thiolate->Thioether SN2 Attack Electrophile C₆H₅CH₂Br Electrophile->Thioether Salt NaBr

Caption: Nucleophilic Substitution to form a Thioether.

Formation of Self-Assembled Monolayers (SAMs)

One of the most significant applications of this compound is its ability to form highly ordered self-assembled monolayers (SAMs) on gold surfaces. This process involves the chemisorption of the thiol group onto the gold substrate, leading to a densely packed monolayer with the octyl chains oriented away from the surface.

Experimental Protocol: Formation of a this compound SAM on a Gold Surface

This protocol provides a step-by-step guide for the preparation of a this compound SAM on a gold-coated substrate.

Materials:

  • Gold-coated substrate (e.g., silicon wafer with a gold film)

  • This compound

  • Absolute ethanol

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION IS ADVISED )

  • Clean glass vials with caps

  • Tweezers

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with deionized water and then with absolute ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.

    • Immediately immerse the cleaned and dried gold substrate into the thiol solution.

    • Cap the vial and allow the self-assembly process to occur for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • After the incubation period, remove the substrate from the thiol solution using tweezers.

    • Rinse the substrate thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the SAM-coated substrate under a gentle stream of nitrogen gas.

    • The substrate is now ready for characterization or further use.

SAM_Formation_Workflow A Gold Substrate Cleaning (Piranha Solution) B Rinsing (DI Water & Ethanol) A->B Removal of Organics C Drying (Nitrogen Stream) B->C E Immersion of Substrate (18-24 hours) C->E Clean Substrate D Preparation of 1mM This compound in Ethanol D->E Thiol Solution F Rinsing (Ethanol) E->F Self-Assembly G Drying (Nitrogen Stream) F->G Removal of Physisorbed Thiols H SAM-Coated Substrate G->H

Caption: Experimental Workflow for SAM Formation.

Thiol-Ene "Click" Reaction

The thiol-ene reaction is a highly efficient and versatile "click" reaction that involves the addition of a thiol across a double bond.[3] This reaction can be initiated by radicals (e.g., through UV light and a photoinitiator) or by nucleophiles/bases.[4] The radical-mediated reaction typically proceeds via an anti-Markovnikov addition.

Experimental Protocol: Photoinitiated Thiol-Ene Reaction of this compound with 1-Octene

This protocol describes the radical-mediated addition of this compound to 1-octene, initiated by UV light.

Materials:

  • This compound

  • 1-Octene

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

  • Quartz reaction vessel

  • UV lamp (e.g., 365 nm)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a quartz reaction vessel equipped with a magnetic stir bar, dissolve 1-octene (1.0 mmol) and DMPA (0.05 mmol) in the anhydrous solvent (10 mL).

  • Add this compound (1.1 mmol) to the solution. A slight excess of the thiol is often used to ensure complete reaction of the alkene.

  • Seal the vessel and degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can inhibit radical reactions.

  • While stirring, irradiate the reaction mixture with a UV lamp at room temperature. The reaction progress can be monitored by TLC or GC-MS.

  • Once the reaction is complete (typically within a few hours), remove the solvent using a rotary evaporator.

  • The crude product, octyl octyl sulfide, can be purified by column chromatography on silica gel.

Thiol_Ene_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Thiol CH₃(CH₂)₇SH Thioether CH₃(CH₂)₇S(CH₂)₇CH₃ Thiol->Thioether Radical Addition Alkene CH₂=CH(CH₂)₅CH₃ Alkene->Thioether Initiator UV Light, Photoinitiator Initiator->Thioether

Caption: Photoinitiated Thiol-Ene Reaction.

Conclusion

The thiol group of this compound exhibits a rich and diverse reactivity profile that is of great utility to researchers and professionals in the chemical and biomedical sciences. Its capacity to form robust self-assembled monolayers, engage in clean and efficient oxidation and nucleophilic substitution reactions, and participate in versatile thiol-ene click chemistry makes it an invaluable molecular building block. A thorough understanding of its reactivity, supported by the quantitative data and detailed experimental protocols provided in this guide, is essential for harnessing the full potential of this compound in the development of advanced materials, functional surfaces, and novel therapeutic agents.

References

An In-depth Technical Guide to the Core Principles of 1-Octanethiol Self-Assembly on Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the self-assembly of 1-octanethiol monolayers on surfaces, with a particular focus on gold substrates. This guide details the thermodynamics, kinetics, and structural aspects of self-assembled monolayer (SAM) formation, presenting quantitative data in accessible formats and outlining detailed experimental protocols.

Core Principles of this compound Self-Assembly

The spontaneous formation of highly ordered, crystalline-like monolayers of this compound on noble metal surfaces is a process driven by a combination of strong molecule-substrate interactions and weaker, cooperative intermolecular forces.[1] This self-assembly process is a cornerstone of surface functionalization, enabling precise control over interfacial properties for applications in biosensing, drug delivery, and materials science.[2]

The primary driving forces behind the formation of this compound SAMs are:

  • Chemisorption of the Sulfur Headgroup: A strong, semi-covalent bond forms between the sulfur atom of the this compound and the gold surface.[1] This sulfur-gold interaction is energetically favorable, with a bond strength on the order of 45 kcal/mol, providing a stable anchor for the monolayer.[1] The process involves the cleavage of the S-H bond, with the sulfur atom binding to various sites on the gold lattice, most commonly the 3-fold hollow sites on the Au(111) surface.[3]

  • Van der Waals Interactions: The hydrophobic alkyl chains of the this compound molecules interact with each other via van der Waals forces.[1] These interactions, though individually weak, become significant in a densely packed assembly, contributing to the overall stability and order of the monolayer.[4] To maximize these interactions, the alkyl chains tilt at an angle of approximately 30 degrees from the surface normal.[1] For alkanethiols, a well-ordered monolayer typically forms when the alkane chain has at least 10 carbons, as the hydrophobic interactions can then overcome the rotational degrees of freedom of the molecules.[1]

The Two-Step Self-Assembly Mechanism

The formation of a this compound SAM is not a simple, one-step adsorption process. Instead, it follows a two-step mechanism that has been elucidated by techniques such as scanning tunneling microscopy.[2][5]

  • Initial Adsorption and Formation of a Low-Density Phase: Initially, this compound molecules adsorb onto the gold surface, forming a disordered, low-density "lying down" phase where the alkyl chains are oriented parallel to the surface.[5][6] This initial adsorption is rapid, with monolayer coverage being achieved within seconds to minutes.[1]

  • Reorganization into a High-Density, Ordered Phase: Following the initial adsorption, the monolayer undergoes a phase transition to a denser, more ordered "standing up" phase.[5] In this phase, the alkyl chains align with the surface normal, tilting to optimize van der Waals interactions.[1][5] This organizational step is slower, and the ordering of the monolayer improves over time, with reported assembly times ranging from 12 to 48 hours.[1]

Structural and Thermodynamic Data

The final structure and stability of the this compound SAM are characterized by specific quantitative parameters.

ParameterValueReference
Au-S Bond Strength ~45 kcal/mol (~188 kJ/mol)[1]
Thiol-Metal Bond Energy ~100 kJ/mol[6]
Alkyl Chain Tilt Angle ~30° from the surface normal[1]
Monolayer Structure on Au(111) (√3 × √3)R30°[1]
S-S Distance in (√3 × √3)R30° Structure 4.97 Å[7]

Experimental Protocols for SAM Preparation

The preparation of high-quality this compound SAMs requires careful attention to cleanliness and experimental conditions.

Materials and Reagents
  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • This compound (high purity)

  • 200 proof ethanol (anhydrous)

  • Clean glass or polypropylene containers with sealable caps

  • Tweezers for sample handling

  • Dry nitrogen or argon gas for inert atmosphere

Substrate Preparation
  • Clean the gold substrate immediately prior to use. A common and effective method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reacts violently with organic materials.

  • Rinse the cleaned substrate thoroughly with deionized water and then with ethanol.

  • Dry the substrate under a stream of dry nitrogen gas.

SAM Formation
  • Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean container.[1][8]

  • Immerse the clean, dry gold substrate into the thiol solution using clean tweezers.

  • To minimize oxidation and contamination, reduce the headspace above the solution and backfill the container with an inert gas like nitrogen.

  • Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature.[8] While initial monolayer formation is rapid, longer incubation times promote a more ordered and densely packed SAM.[1]

Post-Assembly Rinsing and Drying
  • After the incubation period, remove the substrate from the thiol solution with tweezers.

  • Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

  • Dry the SAM-coated substrate under a stream of dry nitrogen gas.

Visualizing the Self-Assembly Process

The following diagrams illustrate the key processes and relationships in this compound self-assembly.

G cluster_driving_forces Driving Forces cluster_process Self-Assembly Process Au-S Chemisorption Au-S Chemisorption Initial Adsorption\n(Lying Down Phase) Initial Adsorption (Lying Down Phase) Au-S Chemisorption->Initial Adsorption\n(Lying Down Phase) Van der Waals Interactions Van der Waals Interactions Reorganization\n(Standing Up Phase) Reorganization (Standing Up Phase) Van der Waals Interactions->Reorganization\n(Standing Up Phase) Initial Adsorption\n(Lying Down Phase)->Reorganization\n(Standing Up Phase) Slow Ordered Monolayer Ordered Monolayer Reorganization\n(Standing Up Phase)->Ordered Monolayer Final State This compound in Solution This compound in Solution This compound in Solution->Initial Adsorption\n(Lying Down Phase) Rapid

Caption: The logical flow of this compound self-assembly.

G Start Start Clean Gold Substrate Clean Gold Substrate Start->Clean Gold Substrate Immerse Substrate in Solution Immerse Substrate in Solution Clean Gold Substrate->Immerse Substrate in Solution Prepare 1mM this compound in Ethanol Prepare 1mM this compound in Ethanol Prepare 1mM this compound in Ethanol->Immerse Substrate in Solution Incubate for 18-24h Incubate for 18-24h Immerse Substrate in Solution->Incubate for 18-24h Rinse with Ethanol Rinse with Ethanol Incubate for 18-24h->Rinse with Ethanol Dry with Nitrogen Dry with Nitrogen Rinse with Ethanol->Dry with Nitrogen End End Dry with Nitrogen->End

Caption: A typical experimental workflow for SAM preparation.

G cluster_molecule This compound Molecule cluster_surface Gold Surface (Au) Head Sulfur Headgroup (-SH) Tail Alkyl Chain (C8H17) Binding Sites Binding Sites Head->Binding Sites Chemisorption (Au-S Bond) Tail->Tail Van der Waals Interactions

Caption: Key chemical interactions in this compound self-assembly.

References

Unveiling the Nanoscale Dance: A Technical Guide to the Theoretical Modeling of 1-Octanethiol Adsorption on Gold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate process of 1-octanethiol self-assembled monolayer (SAM) formation on gold surfaces, a cornerstone of nanoscience with profound implications for drug delivery, biosensing, and molecular electronics. Through a synthesis of theoretical modeling and experimental validation, we provide a comprehensive overview of the core principles governing this fundamental interaction.

The Theoretical Framework: Atomistic Insights into SAM Formation

The adsorption of this compound on gold is a complex interplay of forces that can be effectively modeled using a variety of computational techniques. Density Functional Theory (DFT), Molecular Dynamics (MD), and Monte Carlo simulations are powerful tools that provide atomistic-level understanding of the structural and energetic landscape of these interfaces.

Density Functional Theory (DFT): Unraveling the Bonding Nature

DFT calculations are crucial for elucidating the electronic structure and bonding characteristics of the thiol-gold interface.[1] These studies have been instrumental in understanding the nature of the sulfur-gold bond, the role of gold adatoms in forming "staple" motifs, and the influence of van der Waals interactions on the stability and structure of the monolayer.[1][2] Dispersion-corrected DFT has proven to be essential for accurately describing the phase behavior of alkanethiolate SAMs on Au(111), particularly the balance between chain-chain and chain-substrate interactions.[1]

The adsorption energy of alkanethiols on gold is dependent on the chain length, with a general trend of increasing adsorption energy with longer chains due to enhanced van der Waals forces between the alkyl chains.[1] DFT calculations can quantify this dependence, providing valuable data for designing SAMs with specific stability requirements.

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Self-Assembly

MD simulations offer a window into the dynamic process of SAM formation, from the initial physisorption of individual molecules to the evolution of ordered domains.[3][4] These simulations can track the movement of thousands of atoms over time, revealing key insights into the kinetics of self-assembly, the role of solvent, and the influence of temperature on the final monolayer structure.[3][5] By employing sophisticated force fields, MD can predict the tilt angle of the alkyl chains, the packing density, and the presence of defects within the monolayer.[6][7]

Monte Carlo Simulations: Exploring the Thermodynamic Landscape

Monte Carlo methods are employed to explore the vast conformational space of the system and identify the most thermodynamically stable structures. These simulations are particularly useful for studying phase transitions and the long-range ordering of the SAM. By randomly sampling different molecular arrangements and accepting or rejecting them based on their energy, Monte Carlo simulations can predict the phase diagram of the system as a function of temperature and surface coverage.[8]

Experimental Validation: Bridging Theory and Reality

Theoretical models are only as good as their ability to predict and explain experimental observations. A suite of surface-sensitive experimental techniques is employed to validate and refine the computational models of this compound adsorption on gold.

Scanning Tunneling Microscopy (STM): Visualizing the Nanoscale Architecture

STM provides real-space images of the SAM with atomic resolution, allowing for the direct visualization of the molecular packing, domain boundaries, and surface defects.[9][10][11] STM studies have been pivotal in identifying the various surface structures of alkanethiol SAMs on Au(111), such as the c(4x2) and (√3x√3)R30° phases.[9][12] High-resolution STM can even probe the adsorption sites of individual molecules, providing direct comparison with DFT predictions.[13][14]

X-ray Photoelectron Spectroscopy (XPS): Probing the Chemical State

XPS is a powerful technique for determining the elemental composition and chemical state of the atoms at the surface.[15][16] By analyzing the binding energies of core-level electrons, XPS can confirm the formation of a covalent-like bond between sulfur and gold.[15][17] The S 2p spectrum is particularly informative, with a characteristic peak at ~162 eV indicating the presence of a thiolate species bound to the gold surface.[17][18] XPS can also be used to assess the coverage and purity of the SAM.[5][16]

Contact Angle Goniometry: Characterizing Surface Wettability

The formation of a this compound SAM dramatically alters the surface energy of the gold substrate, transforming it from hydrophilic to hydrophobic. Contact angle measurements quantify this change in wettability, providing a macroscopic measure of the quality and ordering of the monolayer.[19][20][21] A high contact angle for water on the SAM-covered surface is indicative of a well-ordered and densely packed monolayer.[19]

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies on the adsorption of this compound on gold.

ParameterTheoretical ValueExperimental ValueReference
Adsorption Energy (per CH2 unit)
Standing-Up (SU) Phase-0.10 eV/CH2-[1]
Lying-Down (LD) Phase-0.12 eV/CH2-[1]
S-Au Bond Length 2.16 - 2.29 Å-[22]
Alkyl Chain Tilt Angle (from surface normal) ~30-34°~30°[22]
Water Contact Angle on this compound SAM -~106 - 112°[19]
XPS S 2p Binding Energy (Thiolate) -~162 eV[15][17]

Detailed Experimental Protocols

Reproducible formation and characterization of high-quality this compound SAMs are critical for both fundamental research and technological applications. The following sections provide detailed methodologies for key experimental procedures.

Preparation of this compound Self-Assembled Monolayers on Gold

This protocol outlines the standard procedure for forming a this compound SAM on a gold substrate.[23][24][25]

Materials:

  • Gold-coated substrate (e.g., silicon wafer, glass slide)

  • This compound

  • Anhydrous ethanol

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized water

  • Nitrogen gas

  • Clean glass beakers and tweezers

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrate thoroughly with deionized water.

    • Dry the substrate under a stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

    • Immediately immerse the cleaned and dried gold substrate into the thiol solution.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[26]

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the substrate under a stream of nitrogen gas.

X-ray Photoelectron Spectroscopy (XPS) Analysis

Instrumentation:

  • XPS system with a monochromatic Al Kα X-ray source.

Procedure:

  • Sample Introduction: Mount the SAM-coated gold substrate onto the sample holder and introduce it into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

  • Survey Scan: Acquire a wide-energy survey scan to identify all the elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution scans of the Au 4f, S 2p, and C 1s regions.

  • Data Analysis:

    • Calibrate the binding energy scale using the Au 4f7/2 peak at 84.0 eV.[15][18]

    • Analyze the S 2p spectrum to confirm the presence of the thiolate peak at approximately 162 eV.[17][18]

    • Analyze the C 1s spectrum to assess the chemical environment of the carbon atoms in the alkyl chain.

Scanning Tunneling Microscopy (STM) Imaging

Instrumentation:

  • Scanning Tunneling Microscope operating in ultra-high vacuum (UHV).

Procedure:

  • Sample Mounting: Mount the SAM-coated gold substrate onto the STM sample stage.

  • Tip Preparation: Use an electrochemically etched tungsten or mechanically cut Pt/Ir tip.

  • Imaging:

    • Approach the tip to the sample surface.

    • Acquire images in constant current mode. Typical imaging parameters for alkanethiol SAMs are a bias voltage of ±0.5 to ±2.0 V and a tunneling current of 1-100 pA.[27]

    • Adjust imaging parameters to achieve atomic or molecular resolution.

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of theoretical and experimental investigations into this compound adsorption on gold.

Theoretical_Modeling_Workflow cluster_computational Computational Modeling cluster_analysis Analysis DFT DFT Bonding_Nature Bonding Nature DFT->Bonding_Nature Adsorption_Energy Adsorption Energy DFT->Adsorption_Energy MD MD SAM_Dynamics SAM Dynamics MD->SAM_Dynamics Structure_Prediction Structure Prediction MD->Structure_Prediction MC MC MC->Structure_Prediction Phase_Behavior Phase Behavior MC->Phase_Behavior

Caption: Workflow for theoretical modeling of this compound on gold.

Experimental_Validation_Workflow cluster_preparation Sample Preparation cluster_characterization Characterization cluster_results Results Gold_Substrate Gold Substrate SAM_Formation SAM Formation Gold_Substrate->SAM_Formation Thiol_Solution This compound Solution Thiol_Solution->SAM_Formation STM STM SAM_Formation->STM XPS XPS SAM_Formation->XPS Contact_Angle Contact Angle SAM_Formation->Contact_Angle Surface_Morphology Surface Morphology STM->Surface_Morphology Chemical_Composition Chemical Composition XPS->Chemical_Composition Surface_Wettability Surface Wettability Contact_Angle->Surface_Wettability

Caption: Workflow for experimental validation of this compound SAMs.

Theory_Experiment_Integration Theoretical_Models Theoretical Models (DFT, MD, MC) Predictions Predictions (Structure, Energy, Dynamics) Theoretical_Models->Predictions generate Experimental_Data Experimental Data (STM, XPS, Contact Angle) Predictions->Experimental_Data compared with Refined_Models Refined Models Experimental_Data->Refined_Models inform Refined_Models->Theoretical_Models feedback to

Caption: Integration of theoretical models and experimental data.

References

Methodological & Application

Application Note: Protocol for Forming a 1-Octanethiol Self-Assembled Monolayer on Au(111)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously upon the immersion of a substrate into a solution containing an active surfactant molecule. The system of alkanethiols on a gold surface is a cornerstone of SAM research, prized for its reproducibility and the strong, stable bond that forms between the sulfur headgroup and the gold substrate. This process allows for the precise modification of surface properties, including wettability, adhesion, and biocompatibility.

This application note provides a detailed protocol for the formation of a high-quality 1-octanethiol (C8) SAM on a Au(111) surface. This compound is a common choice for creating a hydrophobic, methyl-terminated surface, which serves as a foundational layer for further functionalization or as a model surface for studying interfacial phenomena. The protocol covers substrate preparation, solution formulation, the self-assembly process, and post-formation cleaning.

Materials and Equipment

  • Substrates: Au(111) on mica or gold-coated silicon wafers. For gold-coated slides, an adhesion layer of titanium or chromium is recommended to prevent delamination.

  • Thiol: this compound (C8H17SH), high purity (≥98%).

  • Solvent: 200-proof, absolute ethanol (EtOH).

  • Cleaning/Annealing: Hydrogen flame setup or a high-temperature furnace.

  • Gases: High-purity dry nitrogen (N2) or argon (Ar).

  • Glassware/Containers: Scintillation vials or other sealable containers, beakers, graduated cylinders.

  • Handling: Anti-static tweezers.

  • Post-Processing (Optional): Sonicator bath.

Experimental Protocol

The formation of a well-ordered SAM is critically dependent on the cleanliness of the substrate and the purity of the components. The following protocol outlines the steps to achieve a densely packed, highly ordered this compound monolayer.

Au(111) Substrate Preparation

A pristine gold surface is essential for the formation of a high-quality SAM. The recommended method for preparing the Au(111) substrate is flame annealing.

  • Handling: Always handle the gold substrate with clean, anti-static tweezers to avoid contamination and scratches.

  • Flame Annealing: Anneal the Au(111) substrate using a hydrogen flame until the surface glows orange-red. Sweep the flame across the surface for approximately 1-2 minutes. This procedure removes organic contaminants and allows the gold surface to restructure into large (111)-oriented terraces.

  • Cooling: Allow the substrate to cool to room temperature under a gentle stream of inert gas (N2 or Ar) or by immediately immersing it into the thiol solution (see step 3.3).

Alternative Method (Furnace Annealing): Place the gold substrates in a furnace and anneal at high temperature (e.g., 733 K) for several hours. Quench the substrates by immediately immersing them in N2-bubbled ethanol upon removal from the furnace.

Preparation of this compound Solution
  • Solvent Preparation: Use a clean, dry, sealable container (e.g., a scintillation vial). Rinse the container 2-3 times with absolute ethanol.

  • Concentration: Prepare a 1 mM solution of this compound in absolute ethanol. This is the most common concentration for achieving a well-ordered monolayer. For a 10 mL solution, this corresponds to adding approximately 1.74 µL of this compound to 10 mL of ethanol.

    • Note: It is best to prepare the solution fresh for each use to minimize the effects of thiol oxidation.

Self-Assembly Process
  • Immersion: Immediately after cooling, immerse the flame-annealed Au(111) substrate into the freshly prepared 1 mM this compound solution. Ensure the entire gold surface is submerged.

  • Inert Atmosphere: To achieve the highest quality films, minimize oxygen exposure. Purge the headspace of the container with a gentle stream of dry nitrogen or argon gas before sealing.

  • Sealing: Seal the container tightly. For extended assembly times, wrapping the seal with Parafilm is recommended.

  • Incubation: Allow the self-assembly to proceed for 12 to 24 hours at room temperature. While the initial monolayer forms within minutes, this extended time is crucial for the molecules to rearrange and form a well-ordered, densely packed film.

Post-Assembly Rinsing and Drying

This step is critical for removing any non-chemisorbed (physisorbed) thiol molecules from the surface.

  • Initial Rinse: Remove the substrate from the thiol solution using tweezers. Immediately rinse it thoroughly with a gentle stream of fresh, absolute ethanol for 10-15 seconds.

  • Sonication (Optional but Recommended): Place the rinsed substrate in a beaker containing fresh ethanol and sonicate for 1-3 minutes. This helps to dislodge any remaining physisorbed molecules.

  • Final Rinse: After sonication, perform a final rinse with absolute ethanol for 10-15 seconds.

  • Drying: Dry the substrate with a gentle stream of high-purity dry nitrogen gas. The surface should be visibly clean and uniform. The SAM-coated substrate is now ready for characterization or use.

Workflow Diagram

SAM_Protocol_Workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_assembly Self-Assembly cluster_post Post-Processing s1 Handle Au(111) with Tweezers s2 Hydrogen Flame Anneal s1->s2 s3 Cool Substrate s2->s3 a1 Immerse Substrate in Thiol Solution s3->a1 sol1 Prepare 1 mM This compound in Ethanol sol1->a1 a2 Purge with N2 & Seal a1->a2 a3 Incubate for 12-24 hours a2->a3 p1 Rinse with Ethanol a3->p1 p2 Sonicate in Ethanol (Optional) p1->p2 p3 Final Rinse p2->p3 p4 Dry with N2 p3->p4 end end

Caption: Experimental workflow for this compound SAM formation on Au(111).

Characterization and Expected Results

A well-formed this compound SAM on Au(111) will be hydrophobic and have a defined thickness. The quality of the monolayer can be assessed using various surface-sensitive techniques. The table below summarizes typical quantitative data for these films.

ParameterTechniqueTypical ValueReference
Ellipsometric Thickness Ellipsometry~1.0 - 1.1 nmTheoretical Calculation
Advancing Water Contact Angle Goniometry110° - 112°[1]
Reductive Desorption Charge Cyclic Voltammetry-83 µC/cm² (in 0.1 M KOH)[2]
Reductive Desorption Potential Cyclic Voltammetry-0.90 V vs Ag/AgCl (in 0.1 M KOH)[2]

The final monolayer structure is typically a densely packed c(4x2) superlattice or a (√3 x √3)R30° structure, which can be confirmed by Scanning Tunneling Microscopy (STM).

References

Application Notes and Protocols: Functionalization of Gold Nanoparticles with 1-Octanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of gold nanoparticles (AuNPs) with 1-Octanethiol. This process is a critical step in the development of nanoparticle-based platforms for various biomedical applications, including drug delivery, diagnostics, and therapeutics. The疎水性 (hydrophobic) nature of the octanethiol alkyl chain allows for the creation of stable, well-defined organic monolayers on the gold surface, which can then be further modified or used to encapsulate therapeutic agents.

Overview and Applications

The functionalization of gold nanoparticles with this compound is a robust and widely used method to create a hydrophobic, self-assembled monolayer (SAM) on the nanoparticle surface. The strong affinity between gold and sulfur results in the formation of a stable gold-thiolate bond, providing a versatile platform for various applications in drug development.[1][2]

Key Applications Include:

  • Drug Delivery: The hydrophobic monolayer can serve as a reservoir for lipophilic drugs, enhancing their solubility and enabling targeted delivery.[3][4][5]

  • Bio-imaging: Functionalized AuNPs can be used as contrast agents in various imaging modalities.

  • Therapeutics: The unique optical properties of AuNPs, such as surface plasmon resonance, can be harnessed for applications like photothermal therapy.[6]

  • Diagnostics: The ability to conjugate biomolecules to the functionalized surface allows for the development of sensitive diagnostic tools.

Experimental Data and Characterization

The successful functionalization of gold nanoparticles is typically verified through a suite of characterization techniques. Below is a summary of expected quantitative data based on common experimental outcomes.

Table 1: Physicochemical Properties of Bare vs. This compound Functionalized AuNPs
ParameterBare AuNPs (Citrate-Stabilized)This compound Functionalized AuNPsCharacterization Technique
Core Diameter (nm) 10 - 2010 - 20Transmission Electron Microscopy (TEM)
Hydrodynamic Diameter (nm) 20 - 3030 - 40Dynamic Light Scattering (DLS)
Zeta Potential (mV) -30 to -50-5 to +5Dynamic Light Scattering (DLS)
Surface Plasmon Resonance (λmax, nm) 520 - 525525 - 530UV-Vis Spectroscopy

Note: The exact values may vary depending on the initial size of the gold nanoparticles and the specific reaction conditions.

Table 2: Influence of Reactant Ratios on Nanoparticle Formation

The ratio of the gold precursor (HAuCl4) to the thiol ligand can significantly impact the formation and stability of the nanoparticles. The following table is based on findings for amino-functionalized octanethiol, which provides a useful reference for the behavior of alkanethiols.

HAuCl4 : 8-amino-1-octanethiol RatioObservation
1 : 0.5Aggregation
1 : 1 Formation of Nanoparticles
1 : 2 Formation of Nanoparticles
1 : 3No Nanoparticle Formation

Data adapted from studies on amino-functionalized octanethiols, demonstrating the critical role of the gold-to-thiol ratio.[7]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of gold nanoparticles and their subsequent functionalization with this compound.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of approximately 20 nm gold nanoparticles using the modified Turkevich method.[1]

Materials:

  • Gold(III) chloride trihydrate (HAuCl4·3H2O)

  • Trisodium citrate dihydrate ((Na)3C6H5O7·2H2O)

  • Distilled, deionized water

  • Glassware (thoroughly cleaned)

Procedure:

  • Prepare a 100 mL solution of 1 mM HAuCl4 in distilled water in a 250 mL round-bottom flask.

  • Heat the solution to a rolling boil under constant stirring using a magnetic stir bar.

  • Rapidly add 10 mL of a 38.8 mM trisodium citrate solution to the boiling HAuCl4 solution.

  • The solution will undergo a color change from yellow to colorless, then to a deep red, indicating the formation of gold nanoparticles.

  • Continue boiling for an additional 15 minutes to ensure the reaction is complete.

  • Allow the solution to cool to room temperature.

  • Store the resulting gold nanoparticle solution at 4-8 °C in a dark container.

Protocol 2: Functionalization of AuNPs with this compound

This protocol details the surface modification of the synthesized citrate-stabilized AuNPs with this compound.

Materials:

  • Citrate-stabilized gold nanoparticle solution (from Protocol 1)

  • This compound

  • Ethanol or Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound in ethanol or DMSO. A typical concentration is 10 mM.

  • In a microcentrifuge tube, mix a defined volume of the gold nanoparticle solution with the this compound solution. The molar ratio of thiol to gold nanoparticles should be optimized, but a common starting point is a large excess of thiol.

  • Allow the mixture to react overnight with gentle stirring or shaking at room temperature.

  • After the reaction, centrifuge the solution to pellet the functionalized gold nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and concentration but can start at approximately 2,300 x g for 20 minutes.[1]

  • Carefully remove the supernatant, which contains excess this compound and displaced citrate ions.

  • Resuspend the nanoparticle pellet in a suitable solvent, such as ethanol or toluene.

  • Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of unbound thiol.

  • After the final wash, resuspend the purified this compound functionalized gold nanoparticles in the desired solvent for storage or further use.

Diagrams and Workflows

The following diagrams illustrate the key processes described in this document.

experimental_workflow cluster_synthesis Gold Nanoparticle Synthesis cluster_functionalization Functionalization with this compound cluster_purification Purification HAuCl4 HAuCl4 Solution Heating Heating to Boil HAuCl4->Heating Citrate Trisodium Citrate Citrate->Heating Reaction Reduction Reaction Heating->Reaction AuNPs Citrate-Stabilized AuNPs Reaction->AuNPs Mixing Mixing & Incubation AuNPs->Mixing Octanethiol This compound Solution Octanethiol->Mixing Functionalized_AuNPs Functionalized AuNPs Mixing->Functionalized_AuNPs Centrifugation Centrifugation Functionalized_AuNPs->Centrifugation Washing Washing Steps Centrifugation->Washing Final_Product Purified Functionalized AuNPs Washing->Final_Product

Caption: Experimental workflow for the synthesis and functionalization of gold nanoparticles.

logical_relationship AuNP_Core Gold Nanoparticle Core Sulfur_Atom Sulfur Atom (Thiol Headgroup) AuNP_Core->Sulfur_Atom Au-S Bond Formation Octyl_Chain Octyl Chain (Hydrophobic Tail) Sulfur_Atom->Octyl_Chain Covalent Bond SAM Self-Assembled Monolayer (SAM) Octyl_Chain->SAM Forms Drug_Molecule Hydrophobic Drug Molecule SAM->Drug_Molecule Encapsulates / Interacts with

Caption: Logical relationship of components in a drug-loaded, this compound functionalized gold nanoparticle.

References

Application Notes: Preparation of 1-Octanethiol Self-Assembled Monolayers (SAMs) on Gold in Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Self-assembled monolayers (SAMs) of organosulfur compounds on gold are a fundamental tool for surface functionalization in diverse fields such as biosensors, molecular electronics, and drug delivery. 1-Octanethiol is a common alkanethiol used to form a well-defined, hydrophobic, and electrically insulating monolayer on gold surfaces. The process relies on the strong, spontaneous coordination between the sulfur headgroup of the thiol and the gold substrate, leading to a densely packed, ordered molecular layer.[1][2]

This guide provides a detailed, step-by-step protocol for the preparation of high-quality this compound SAMs on gold substrates using ethanol as the solvent. Ethanol is widely used because it is an effective solvent for alkanethiols, is readily available in high purity, and is relatively non-toxic.[3] Achieving a consistent and highly ordered monolayer requires careful attention to substrate cleanliness, solution preparation, and assembly time. While the initial adsorption of thiols occurs within minutes, a longer immersion period is necessary for the molecules to rearrange into a well-ordered, crystalline-like structure.[4][5]

Key Process Parameters

The successful formation of a this compound SAM is governed by several key experimental parameters. The following table summarizes the typical quantitative data for each step of the process.

ParameterValueDescriptionReferences
Substrate Cleaning
Piranha Solution Immersion5 - 10 minutesFor removal of organic residues. EXTREME CAUTION REQUIRED. [6]
UV/Ozone Exposure10 - 20 minutesAn alternative, effective method for removing organic contaminants.[6]
SAM Formation
This compound Concentration1 mM in absolute ethanolA standard concentration for achieving a well-ordered monolayer.[4][5][6]
Immersion Time18 - 48 hoursCrucial for the formation of a highly ordered, well-packed monolayer. Longer times generally yield better results.[3][4]
Post-Assembly Processing
Ethanol Rinse10 - 15 secondsInitial rinse to remove excess thiol solution.[7]
Sonication in Ethanol1 - 3 minutesTo remove physisorbed (non-chemically bonded) thiol molecules.[7]
Final Ethanol Rinse10 - 15 secondsFinal rinse after sonication to ensure a clean surface.[7]

Experimental Workflow Diagram

The overall process for forming a this compound SAM on a gold substrate is depicted in the workflow diagram below. The process begins with the rigorous cleaning of the gold substrate, followed by the self-assembly process, and concludes with the rinsing and drying of the functionalized surface.

SAM_Preparation_Workflow Figure 1: Experimental Workflow for this compound SAM Formation cluster_prep 1. Substrate Preparation cluster_solution 2. Solution Preparation cluster_assembly 3. Self-Assembly cluster_post 4. Post-Assembly Processing cluster_final 5. Completion start Start clean Clean Gold Substrate (e.g., Piranha or UV/Ozone) start->clean rinse_dry_1 Rinse (DI Water & Ethanol) & Dry (N2 Stream) clean->rinse_dry_1 immersion Immerse Substrate in Thiol Solution (18-48h) rinse_dry_1->immersion prep_thiol Prepare 1 mM this compound Solution in Absolute Ethanol prep_thiol->immersion rinse_1 Rinse with Ethanol immersion->rinse_1 sonicate Sonicate in Fresh Ethanol rinse_1->sonicate rinse_2 Final Rinse with Ethanol sonicate->rinse_2 dry_final Dry with N2 Stream rinse_2->dry_final end SAM-Coated Substrate Ready for Characterization/Use dry_final->end

Caption: Experimental workflow for this compound SAM formation.

Detailed Experimental Protocol

This protocol is designed for the preparation of this compound SAMs on gold-coated substrates.

Materials and Reagents
  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides with a Cr or Ti adhesion layer)

  • This compound (≥98% purity)

  • 200 Proof (Absolute) Ethanol[8]

  • Deionized (DI) water (18.2 MΩ·cm)

  • For cleaning (choose one method):

    • Piranha Solution: Concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂).

    • UV/Ozone Cleaner

  • Dry nitrogen gas

  • Glass beakers and petri dishes

  • Tweezers (Teflon-coated or stainless steel)

  • Sonicator

Substrate Preparation (Cleaning)

A pristine gold surface is paramount for the formation of a high-quality SAM.[3] Choose one of the following cleaning methods.

Method A: Piranha Solution Cleaning EXTREME CAUTION: Piranha solution is a powerful oxidant that reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work in a designated fume hood. Never store Piranha solution in a sealed container.

  • Prepare the piranha solution by slowly and carefully adding 30% H₂O₂ to concentrated H₂SO₄ in a 3:7 volume ratio in a glass beaker. The solution will become extremely hot.

  • Using tweezers, immerse the gold substrate in the hot piranha solution for 5-10 minutes.[6]

  • Carefully remove the substrate and rinse it thoroughly with copious amounts of DI water.

  • Rinse the substrate with absolute ethanol.

  • Dry the substrate under a gentle stream of dry nitrogen gas. Proceed immediately to the next step to prevent re-contamination.

Method B: UV/Ozone Cleaning

  • Place the gold substrate in a UV/Ozone cleaner.

  • Expose the substrate to UV/Ozone for 10-20 minutes to remove organic contaminants.[6]

  • Rinse the substrate with absolute ethanol and dry it under a gentle stream of nitrogen.

Thiol Solution Preparation
  • In a clean glass container, prepare a 1 mM solution of this compound in absolute ethanol.[5]

  • Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.[7]

Self-Assembly Process (Immersion)
  • Place the freshly cleaned and dried gold substrate into a clean container (e.g., a glass vial or petri dish).

  • Pour the 1 mM this compound solution over the substrate, ensuring the entire gold surface is covered.

  • To obtain the highest quality films, minimize oxygen exposure by reducing the headspace above the solution and backfilling the container with dry nitrogen gas.[8]

  • Seal the container (e.g., with Parafilm) and store it in a vibration-free area for 18 to 48 hours at room temperature.[3] Longer immersion times generally lead to better monolayer packing and order.

Post-Assembly Rinsing and Drying

This step is crucial for removing any physisorbed molecules that are not chemically bonded to the gold surface.

  • Carefully remove the substrate from the thiol solution using clean tweezers.

  • Rinse the substrate for 10-15 seconds with a gentle stream of fresh absolute ethanol.

  • Place the rinsed substrate in a beaker containing fresh absolute ethanol and sonicate for 1-3 minutes.[7]

  • Remove the substrate from the beaker and perform a final rinse for 10-15 seconds with absolute ethanol.[7]

  • Dry the substrate thoroughly under a gentle stream of dry nitrogen gas.[7]

Storage

The freshly prepared SAM-coated substrate is now ready for analysis or application. For storage, place it in a clean, dry container such as a petri dish or desiccator.[7] For long-term storage, backfilling the container with nitrogen is recommended.[7]

References

Application Notes and Protocols for 1-Octanethiol in Electrochemical Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octanethiol (OT) is a key chemical compound in the development of electrochemical biosensors. Its primary role is in the formation of a self-assembled monolayer (SAM) on gold electrode surfaces. This organized, single-molecule-thick layer serves as a stable and reproducible platform for the immobilization of biorecognition molecules such as enzymes, antibodies, and nucleic acids. The insulating properties of the this compound SAM are crucial for minimizing non-specific binding and enhancing the signal-to-noise ratio in electrochemical measurements. This document provides detailed application notes and experimental protocols for the use of this compound in the fabrication of electrochemical biosensors, with a focus on electrochemical impedance spectroscopy (EIS) as the detection technique.

Core Principles

Electrochemical biosensors that utilize a this compound SAM on a gold electrode operate on the principle of detecting changes in the electrical properties of the electrode-solution interface upon the binding of a target analyte to the immobilized bioreceptor. This compound, an alkanethiol, spontaneously forms a densely packed, organized monolayer on gold surfaces through a strong gold-sulfur bond. This SAM acts as a dielectric layer, creating a barrier to electron transfer between the electrode and a redox probe in the electrolyte solution.

When a biorecognition event occurs (e.g., an antibody binding to its antigen), the local environment at the electrode surface is altered. This change in the dielectric properties or the thickness of the insulating layer leads to a measurable change in the electrochemical impedance. EIS is a powerful technique to probe these interfacial changes by applying a small sinusoidal voltage at various frequencies and measuring the resulting current. The change in impedance, often represented as the charge transfer resistance (Rct), can be correlated to the concentration of the analyte.

Applications of this compound in Electrochemical Biosensors

The versatility of this compound SAMs allows for their application in a wide range of electrochemical biosensors for the detection of various analytes, crucial in research and drug development.

Immunosensors

This compound can be used in combination with other thiols containing terminal functional groups (e.g., carboxylic acids) to create a mixed SAM. These functional groups allow for the covalent immobilization of antibodies to the sensor surface. The long alkyl chain of this compound acts as a spacer, minimizing non-specific interactions and ensuring the proper orientation of the antibodies for optimal antigen binding. These immunosensors can be used for the sensitive detection of disease biomarkers, pathogens, and toxins.

Enzyme-Based Biosensors

Enzymes can be immobilized on this compound-modified electrodes to create highly specific biosensors. For instance, glucose oxidase can be immobilized for the detection of glucose. The this compound SAM provides a biocompatible microenvironment for the enzyme, preserving its catalytic activity. The detection mechanism is often based on the electrochemical measurement of the products of the enzymatic reaction, such as hydrogen peroxide.

DNA Biosensors

Single-stranded DNA (ssDNA) probes can be attached to a mixed SAM containing this compound. When the complementary DNA strand is present in the sample, hybridization occurs, leading to a change in the interfacial properties of the electrode, which can be detected by EIS. Such DNA biosensors are valuable tools for the detection of genetic mutations, pathogens, and in various diagnostic applications.

Quantitative Data Summary

The performance of electrochemical biosensors is characterized by several key parameters, including the limit of detection (LOD), sensitivity, and linear range. The following table summarizes the performance of various electrochemical biosensors that utilize alkanethiol SAMs, including those with similar properties to this compound, for the detection of different analytes.

AnalyteBioreceptorSAM CompositionDetection TechniqueLinear RangeLimit of Detection (LOD)SensitivityReference
Human IgG Anti-human IgGCysteamineEIS---[1]
Staphylococcus aureus Anti-S. aureus Antibodies3-Mercaptopropionic acidEIS10¹-10⁷ CFU/mL10 CFU/mL-[2]
Dopamine -4-Mercaptophenylacetic acidCV---[3]
Glucose Glucose OxidasePolyacrylic Acid/CNTAmperometry0.01–5 mM10 µM34 µA mM⁻¹ cm⁻²[4]
Myoglobin Anti-myoglobin half-antibody4-AminothiophenolEIS10⁻¹³ M to 10⁻⁶ M--[5]
Lead (Pb²⁺) -Nafion/Graphene Quantum DotsASV4.82 x 10⁻⁸ to 9.65 x 10⁻⁷ M1.61 x 10⁻⁸ M-[6]
Cadmium (Cd²⁺) -Nafion/Graphene Quantum DotsASV1.07 x 10⁻⁷ to 1.96 x 10⁻⁶ M3.57 x 10⁻⁸ M-[6]
Aflatoxin B1 Acetylcholinesterase-Conductometric-0.05 µg/mL-[7]
Ochratoxin A Monoclonal Antibody--0.3–20.0 ng/mL0.37 ng/mL-[7]

Experimental Protocols

Protocol 1: Formation of a this compound Self-Assembled Monolayer on a Gold Electrode

This protocol describes the fundamental step of modifying a gold electrode with a this compound SAM.

Materials:

  • Gold electrode (e.g., gold disk electrode, screen-printed gold electrode)

  • This compound (OT)

  • Absolute ethanol

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water

  • Nitrogen gas

  • Beakers and Petri dishes

Procedure:

  • Gold Electrode Cleaning:

    • Chemical Cleaning: Immerse the gold electrode in freshly prepared Piranha solution for 1-2 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the electrode thoroughly with copious amounts of DI water.

    • Electrochemical Cleaning: In a standard three-electrode cell containing 0.5 M H₂SO₄, cycle the potential of the gold working electrode between -0.2 V and +1.5 V (vs. Ag/AgCl) at a scan rate of 100 mV/s until a stable and characteristic cyclic voltammogram for clean gold is obtained.

    • Rinse the electrode again with DI water and then with absolute ethanol.

    • Dry the electrode under a gentle stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Immediately immerse the clean and dry gold electrode into the this compound solution.

    • Incubate for 12-24 hours at room temperature in a sealed container to allow for the formation of a well-ordered SAM.

    • After incubation, remove the electrode from the thiol solution and rinse thoroughly with absolute ethanol to remove any non-specifically adsorbed molecules.

    • Dry the electrode under a gentle stream of nitrogen gas.

    • The this compound modified electrode is now ready for further functionalization or characterization.

Protocol 2: Fabrication of an Electrochemical Immunosensor using a Mixed SAM of this compound and 3-Mercaptopropionic Acid

This protocol details the construction of an immunosensor for protein detection.

Materials:

  • This compound (OT)

  • 3-Mercaptopropionic acid (MPA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate buffered saline (PBS), pH 7.4

  • Bovine serum albumin (BSA)

  • Specific antibody for the target antigen

  • Target antigen

  • This compound modified gold electrode (from Protocol 1)

Procedure:

  • Mixed SAM Formation:

    • Prepare a solution containing a mixture of this compound and 3-Mercaptopropionic acid in absolute ethanol. The molar ratio can be optimized (e.g., 1:1 or 10:1 OT:MPA) depending on the desired surface properties. A common total thiol concentration is 1 mM.

    • Follow the SAM formation procedure as described in Protocol 1, using the mixed thiol solution.

  • Antibody Immobilization:

    • Activate the carboxylic acid groups of the MPA on the SAM by immersing the electrode in a freshly prepared aqueous solution of 0.4 M EDC and 0.1 M NHS for 1 hour at room temperature.

    • Rinse the electrode with DI water and then with PBS.

    • Immediately immerse the activated electrode in a solution of the specific antibody (e.g., 100 µg/mL in PBS) and incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Rinse the electrode with PBS to remove unbound antibodies.

  • Blocking of Non-specific Binding Sites:

    • To prevent non-specific adsorption of other proteins, immerse the electrode in a 1% (w/v) BSA solution in PBS for 1 hour at room temperature.

    • Rinse the electrode thoroughly with PBS.

    • The immunosensor is now ready for analyte detection.

Protocol 3: Electrochemical Impedance Spectroscopy (EIS) for Analyte Detection

This protocol outlines the procedure for detecting the target analyte using the fabricated immunosensor.

Materials:

  • Fabricated immunosensor

  • Potentiostat with EIS capabilities

  • Three-electrode cell (working electrode: the immunosensor; reference electrode: Ag/AgCl; counter electrode: platinum wire)

  • Electrolyte solution: PBS (pH 7.4) containing a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻)

  • Solutions of the target analyte at various concentrations in PBS

Procedure:

  • Baseline Measurement:

    • Assemble the three-electrode cell with the immunosensor as the working electrode in the electrolyte solution.

    • Perform an EIS measurement over a frequency range of, for example, 100 kHz to 0.1 Hz with a small AC amplitude (e.g., 10 mV) at the formal potential of the redox probe. This will serve as the baseline impedance spectrum.

  • Analyte Incubation:

    • Incubate the immunosensor with a solution containing the target analyte for a specific period (e.g., 30-60 minutes) at room temperature.

    • Rinse the electrode with PBS to remove any unbound analyte.

  • Post-Incubation Measurement:

    • Place the immunosensor back into the electrolyte solution in the three-electrode cell.

    • Perform another EIS measurement using the same parameters as the baseline measurement.

  • Data Analysis:

    • The impedance data is typically represented as a Nyquist plot (Z' vs. -Z'').

    • Fit the Nyquist plots to an equivalent electrical circuit (e.g., a Randles circuit) to determine the charge transfer resistance (Rct).

    • The change in Rct (ΔRct) before and after analyte binding is proportional to the concentration of the analyte.

    • Generate a calibration curve by plotting ΔRct against the logarithm of the analyte concentration.

Visualizations

experimental_workflow cluster_prep Electrode Preparation cluster_fab Biosensor Fabrication cluster_detection Analyte Detection Clean_Au Clean Gold Electrode SAM_Formation This compound SAM Formation Clean_Au->SAM_Formation Immersion in OT Solution Activation Activation of Functional Groups (e.g., with EDC/NHS) SAM_Formation->Activation Immobilization Bioreceptor Immobilization (e.g., Antibody) Activation->Immobilization Blocking Blocking of Non-specific Sites (e.g., with BSA) Immobilization->Blocking Baseline_EIS Baseline EIS Measurement Blocking->Baseline_EIS Analyte_Incubation Incubation with Analyte Baseline_EIS->Analyte_Incubation Post_EIS Post-incubation EIS Measurement Analyte_Incubation->Post_EIS Data_Analysis Data Analysis (ΔRct) Post_EIS->Data_Analysis signaling_pathway cluster_interface Electrode-Electrolyte Interface cluster_signal Signal Transduction Analyte Target Analyte in Sample Bioreceptor Immobilized Bioreceptor (e.g., Antibody) Analyte->Bioreceptor Specific Binding SAM This compound SAM on Gold Electrode Impedance_Change Change in Interfacial Impedance Bioreceptor->Impedance_Change Conformational Change/ Mass Increase Electrode Gold Electrode Redox_Probe Redox Probe ([Fe(CN)₆]³⁻/⁴⁻) Redox_Probe->Electrode Electron Transfer (Hindered) Rct_Increase Increase in Charge Transfer Resistance (Rct) Impedance_Change->Rct_Increase Signal Measurable Electrochemical Signal Rct_Increase->Signal

References

Application Notes: Fabrication of Patterned 1-Octanethiol Self-Assembled Monolayers (SAMs) using Microcontact Printing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on the surface of a substrate. Alkanethiols, such as 1-Octanethiol (CH₃(CH₂)₇SH), readily form robust, well-defined SAMs on gold surfaces, driven by the strong affinity between sulfur and gold.[1] This process allows for precise control over interfacial properties like wettability, adhesion, and biocompatibility.

Microcontact printing (µCP) is a versatile and low-cost soft lithography technique used to generate micropatterns of SAMs.[2][3] The method employs a patterned elastomeric stamp, typically made of polydimethylsiloxane (PDMS), to transfer "ink," in this case, this compound, onto a gold substrate in a defined pattern.[1][4] The resulting patterned surfaces can serve as templates for a wide range of applications, including the fabrication of microelectronic components, biosensors, and platforms for controlled cell culture, which is of significant interest in drug development and tissue engineering.[2][5] This document provides detailed protocols for the fabrication and characterization of patterned this compound SAMs.

Experimental Workflow

The overall process for fabricating patterned SAMs via microcontact printing involves the creation of a master template, fabrication of a PDMS stamp, inking the stamp with this compound, printing onto a gold substrate, and optionally backfilling the unprinted areas with a second thiol to create a surface with contrasting chemical properties.

G Experimental Workflow for Microcontact Printing cluster_0 Stamp Fabrication cluster_1 Printing Process cluster_2 Surface Functionalization Master 1. Master Fabrication (e.g., Photolithography) PDMS_Mix 2. Mix PDMS Prepolymer & Curing Agent Cure 3. Pour & Cure PDMS on Master PDMS_Mix->Cure Stamp 4. Peel off PDMS Stamp Cure->Stamp Ink 5. Ink Stamp with This compound Solution Stamp->Ink Dry 6. Dry the Inked Stamp Ink->Dry Print 7. Contact Print onto Gold Substrate Dry->Print Printed_SAM 8. Patterned this compound SAM Print->Printed_SAM Backfill 9. Backfill with Second Thiol (e.g., PEG-Thiol) Printed_SAM->Backfill Final 10. Final Patterned Surface Backfill->Final

Caption: Overall workflow for creating patterned SAMs using µCP.

Detailed Experimental Protocols

Protocol 1: PDMS Stamp Fabrication

This protocol details the creation of the elastomeric PDMS stamp from a master mold, which contains the negative of the desired pattern.

Materials and Equipment:

  • Master mold with desired microfeatures (fabricated via photolithography or other methods)

  • SYLGARD™ 184 Silicone Elastomer kit (base and curing agent)

  • Plastic cups and disposable stirring rods or spoons

  • Weighing balance

  • Vacuum desiccator

  • Oven (capable of 70-95°C)

  • Petri dish or other container for curing

Procedure:

  • Place the master mold face-up in a petri dish.

  • In a plastic cup, weigh the SYLGARD™ 184 silicone elastomer base and curing agent in a 10:1 (w/w) ratio.[6] For a standard stamp, 8.00 g of base and 0.80 g of curing agent is sufficient.[6]

  • Thoroughly mix the two components with a stirring rod for at least 3-5 minutes. Incomplete mixing will result in a sticky, poorly cured polymer.[6]

  • Place the mixture in a vacuum desiccator for 15-30 minutes to remove trapped air bubbles introduced during mixing.

  • Carefully pour the degassed PDMS mixture over the master mold in the petri dish.[6]

  • Cure the PDMS by placing the assembly in an oven. Curing time is dependent on temperature (e.g., ~30 minutes at 95°C or 24-48 hours at room temperature).[6]

  • Once cured and cooled to room temperature, carefully cut around the mold and peel the PDMS stamp away from the master. The stamp is now ready for use.

Protocol 2: Gold Substrate Preparation

Proper cleaning of the gold substrate is critical for the formation of a high-quality, well-ordered SAM.

Materials and Equipment:

  • Gold-coated substrates (e.g., gold-sputtered silicon wafers or glass slides, typically with a thin titanium or chromium adhesion layer)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS REQUIRED

  • Alternatively: UV/Ozone cleaner or high-purity solvents (acetone, ethanol, isopropanol)

  • Deionized (DI) water

  • Nitrogen gas stream

  • Beakers and tweezers

Procedure (using solvent cleaning):

  • Place the gold substrates in a beaker.

  • Sonicate the substrates sequentially in acetone, isopropanol, and ethanol for 10-15 minutes each to remove organic contaminants.

  • Rinse thoroughly with DI water between each solvent wash.

  • After the final ethanol wash, dry the substrates under a gentle stream of high-purity nitrogen gas.

  • For optimal results, use the substrates immediately after cleaning. A common alternative is to use a UV/Ozone cleaner for 10-20 minutes to remove organic residues and render the surface hydrophilic.

Protocol 3: Microcontact Printing of this compound

This protocol describes the transfer of the this compound "ink" from the PDMS stamp to the prepared gold surface.

Materials and Equipment:

  • Fabricated PDMS stamp

  • Cleaned gold substrate

  • This compound (ODT)

  • High-purity ethanol (or other suitable solvent)

  • Solution of a second, backfilling thiol (e.g., a hydroxyl- or oligo(ethylene glycol)-terminated alkanethiol for creating protein-resistant regions)[5][7]

  • Petri dishes, tweezers

Procedure:

  • Inking: Prepare a 1-5 mM solution of this compound in ethanol.[3] Apply a few drops of this solution onto the patterned face of the PDMS stamp. Let the ink sit for 30-60 seconds.

  • Drying: Gently blow the excess ink off the stamp with a stream of nitrogen gas, leaving a thin layer of ODT on the stamp surface.

  • Printing: Bring the inked, dried surface of the stamp into conformal contact with the clean gold substrate.[4] Apply gentle, uniform pressure for 5-30 seconds.[6] The thiol molecules will transfer from the stamp to the gold surface only in the regions of contact.

  • Stamp Removal: Carefully remove the PDMS stamp from the substrate. A patterned monolayer of this compound should now be on the gold surface.

  • (Optional) Backfilling: To passivate the remaining bare gold areas, immediately immerse the patterned substrate into a 1 mM ethanolic solution of the second thiol (e.g., HS-(CH₂)₁₁-(OCH₂CH₂)₃-OH) for at least 2 hours (or overnight) to form a SAM in the unprinted regions.[7]

  • Final Rinse: After backfilling, rinse the substrate with ethanol to remove non-chemisorbed molecules and dry with a nitrogen stream. The patterned substrate is now ready for characterization or use.

Characterization and Data

The quality and properties of the patterned SAMs can be assessed using various surface analysis techniques. The table below summarizes typical quantitative data obtained from such analyses.

Characterization Technique Parameter Measured Typical Value (this compound Region) Typical Value (PEG-Thiol Backfill Region)
Contact Angle Goniometry Static Water Contact Angle95° - 110° (Hydrophobic)< 30° (Hydrophilic)
Ellipsometry Monolayer Thickness~1.0 - 1.3 nm~1.5 - 2.5 nm (Varies with PEG length)
Atomic Force Microscopy (AFM) Topography / Feature HeightN/A (Used as reference height)Height difference of ~0.5 - 1.5 nm relative to ODT
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionHigh Carbon (C 1s), Sulfur (S 2p) signalHigh Carbon (C 1s), Oxygen (O 1s), Sulfur (S 2p) signal

Key Parameters and Troubleshooting

The success of microcontact printing depends on several critical parameters. Issues such as stamp deformation or incomplete ink transfer can lead to poor pattern fidelity.

G Key Parameters vs. Pattern Quality cluster_0 Causes cluster_1 Effects / Poor Outcomes P1 Excessive Stamping Pressure O1 Pattern Collapse / Merging (Stamp Deformation) P1->O1 P2 Long Stamping Time (>60s) P2->O1 O2 Blurred Edges (Ink Diffusion) P2->O2 P3 Contaminated Substrate/Stamp O3 Incomplete / Inconsistent SAM Formation P3->O3 P4 Excess Ink on Stamp P4->O2 P4->O3

Caption: Relationship between common issues and their resulting effects.

Troubleshooting Tips:

  • Blurred Patterns: Reduce stamping time and ensure the stamp is thoroughly dried after inking to minimize lateral diffusion of the thiol ink.[8]

  • Incomplete Patterns: Ensure the gold substrate is impeccably clean and that uniform, gentle pressure is applied during printing.

  • Pattern Distortion: Avoid excessive pressure, which can cause the soft PDMS features to collapse, especially for high-aspect-ratio patterns.

References

Application Notes and Protocols: 1-Octanethiol as a Capping Agent in Quantum Dot Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Octanethiol as a capping agent in the synthesis of semiconductor quantum dots (QDs). The information compiled herein, supported by detailed experimental protocols and quantitative data, is intended to guide researchers in the synthesis of high-quality QDs for various applications, including advanced materials research and drug development.

Application Notes

The Role of this compound in Quantum Dot Synthesis

This compound (OT) is a versatile capping agent, playing a crucial role in the synthesis of core/shell quantum dots, such as Cadmium Selenide/Cadmium Sulfide (CdSe/CdS) and Indium Phosphide/Zinc Selenide/Zinc Sulfide (InP/ZnSe/ZnS). Its primary functions include:

  • Controlled Shell Growth: The strong bond between the thiol group of this compound and the surface of the quantum dot core allows for a slow and controlled deposition of the shell material. This controlled growth is essential for achieving a uniform and defect-free shell, which is critical for the optical properties of the quantum dot.

  • Surface Passivation: this compound effectively passivates the surface of quantum dots by binding to surface atoms, thereby reducing surface defects and non-radiative recombination pathways.[1] This passivation leads to a significant enhancement in the photoluminescence quantum yield (PLQY) and overall stability of the quantum dots.[2]

  • Size and Shape Control: By influencing the nucleation and growth kinetics, this compound can be used to control the final size and shape of the synthesized quantum dots. The concentration of this compound and the reaction temperature are key parameters that can be tuned to achieve the desired nanocrystal characteristics.

  • High-Temperature Synthesis: The thermal stability of this compound makes it a suitable capping agent for high-temperature synthesis routes, which are often required to produce highly crystalline and optically efficient quantum dots.

Applications in Drug Development and Biomedical Imaging

While the native this compound ligands render quantum dots hydrophobic, they serve as an essential initial capping layer that can be subsequently replaced with bifunctional, water-soluble ligands for biological applications. This process, known as ligand exchange, is a critical step in preparing quantum dots for use in drug delivery, bioimaging, and diagnostics.[3][4]

The high PLQY and stability of this compound-capped quantum dots, once made water-soluble, make them excellent candidates for:

  • In Vitro and In Vivo Imaging: Their bright and stable fluorescence allows for long-term tracking of cells and molecules.[5]

  • Drug Delivery Vehicles: Functionalized quantum dots can be used to carry and deliver drugs to specific targets within the body, with their fluorescence enabling real-time monitoring of drug distribution.[4]

  • Biosensors: The sensitivity of their fluorescence to the local environment allows for the development of highly sensitive biosensors for detecting specific biomolecules.

It is important to note that the potential toxicity of cadmium-based quantum dots is a significant concern for in vivo applications.[6][7] Research is ongoing to develop less toxic alternatives, such as InP-based quantum dots, and to create more effective surface coatings to prevent the leaching of toxic ions.[7][8]

Experimental Protocols

The following are detailed protocols for the synthesis of CdSe/CdS and InP/ZnSe/ZnS quantum dots using this compound as a capping agent.

Protocol 1: Synthesis of High-Quality CdSe/CdS Core/Shell Quantum Dots

This protocol describes a hot-injection method for the synthesis of CdSe/CdS core/shell quantum dots with high photoluminescence quantum yield and narrow emission linewidths.

Materials:

  • Cadmium oxide (CdO)

  • Oleic acid (OA)

  • 1-octadecene (ODE)

  • Selenium (Se) powder

  • Trioctylphosphine (TOP)

  • This compound (OT)

  • Zinc acetate

  • Toluene

  • Methanol

  • Acetone

Experimental Workflow:

Synthesis_Workflow_CdSe_CdS Workflow for CdSe/CdS Quantum Dot Synthesis cluster_core CdSe Core Synthesis cluster_shell CdS Shell Coating cluster_purification Purification Core_Precursor Cd-Oleate Precursor (CdO + OA in ODE) Core_Injection Se-TOP Injection (Se in TOP) Core_Precursor->Core_Injection Core_Growth Core Growth (High Temperature) Core_Injection->Core_Growth Shell_Injection Injection into Core Solution Core_Growth->Shell_Injection Shell_Precursor Shell Precursors (Zn-acetate + this compound in ODE) Shell_Precursor->Shell_Injection Shell_Growth Shell Growth (High Temperature) Shell_Injection->Shell_Growth Precipitation Precipitation (Methanol/Acetone) Shell_Growth->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Redispersion Redispersion (Toluene) Centrifugation->Redispersion Synthesis_Workflow_InP_ZnSe_ZnS Workflow for InP/ZnSe/ZnS Quantum Dot Synthesis cluster_core InP Core Synthesis cluster_shell1 ZnSe Shell Coating cluster_shell2 ZnS Shell Coating cluster_purification Purification Core_Precursor In/Zn Precursors (In(OAc)3 + Zn(OAc)2 in ODE) Core_Injection (TMS)3P Injection Core_Precursor->Core_Injection Core_Growth Core Growth (High Temperature) Core_Injection->Core_Growth Shell1_Injection Injection into Core Solution Core_Growth->Shell1_Injection Shell1_Precursor Zn/Se Precursors (Zn-oleate + Se-TOP) Shell1_Precursor->Shell1_Injection Shell1_Growth Shell Growth (High Temperature) Shell1_Injection->Shell1_Growth Shell2_Injection Injection into Core/Shell Solution Shell1_Growth->Shell2_Injection Shell2_Precursor Zn/S Precursors (Zn-oleate + this compound) Shell2_Precursor->Shell2_Injection Shell2_Growth Shell Growth (High Temperature) Shell2_Injection->Shell2_Growth Precipitation Precipitation (Ethanol) Shell2_Growth->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Redispersion Redispersion (Hexane) Centrifugation->Redispersion Logical_Relationship Logical Relationships in Quantum Dot Synthesis cluster_inputs Inputs cluster_process Synthesis Process cluster_outputs Outputs Core_Precursors Core Precursors (e.g., CdO, Se) Nucleation Nucleation Core_Precursors->Nucleation Shell_Precursors Shell Precursors (e.g., Zn(OAc)2, S source) Shelling Shelling Shell_Precursors->Shelling Capping_Agent Capping Agent (this compound) Growth Growth Capping_Agent->Growth Capping_Agent->Shelling Surface_Passivation Surface Passivation Capping_Agent->Surface_Passivation Solvent Solvent (e.g., ODE) Solvent->Nucleation Solvent->Growth Reaction_Conditions Reaction Conditions (Temperature, Time) Reaction_Conditions->Nucleation Reaction_Conditions->Growth Reaction_Conditions->Shelling Nucleation->Growth Growth->Shelling Shelling->Surface_Passivation QD_Properties Quantum Dot Properties Surface_Passivation->QD_Properties Size Size QD_Properties->Size Shape Shape QD_Properties->Shape PLQY Photoluminescence Quantum Yield QD_Properties->PLQY Stability Stability QD_Properties->Stability

References

Application Notes & Protocols: Creating Hydrophobic Surfaces with 1-Octanethiol Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Self-assembled monolayers (SAMs) of alkanethiols on noble metal surfaces, particularly gold, are a cornerstone of surface engineering and nanotechnology. 1-Octanethiol (CH₃(CH₂)₇SH), an eight-carbon chain alkanethiol, readily forms a dense, highly ordered monolayer on gold surfaces. The exposed terminal methyl (CH₃) groups of the assembled octanethiol molecules render the surface highly hydrophobic, with water contact angles exceeding 110°. This property is instrumental in a variety of applications, including the prevention of non-specific protein adsorption in biosensors, the control of cell adhesion, and the fabrication of microfluidic devices.

These application notes provide detailed protocols for the preparation and characterization of hydrophobic surfaces using this compound SAMs.

Data Presentation

The following table summarizes the key parameters for the formation of this compound SAMs and their resulting surface properties as reported in the literature.

ParameterValue/RangeResulting Surface PropertyReference
Substrate Gold (Au(111) is ideal)Provides a reactive surface for thiol chemisorption.[1][2]
This compound Concentration 1 mM in ethanolFormation of a well-ordered monolayer.[3][4]
Solvent Ethanol, Toluene, Hexane, DMFThe choice of solvent can influence the ordering of the monolayer. Ethanol is commonly used.[1]
Immersion Time 24 - 48 hoursLonger immersion times generally lead to more ordered and densely packed monolayers.[5]
Temperature Room Temperature (20-25°C) or elevated (e.g., 60-70°C)Higher temperatures can facilitate the formation of more ordered domains.[2][3]
Water Contact Angle ~116°Indicates a highly hydrophobic surface.[6]
Thermal Stability Decomposes around 80°C on copperThe Au-S bond has limited thermal stability.[7]

Experimental Protocols

Protocol 1: Preparation of Gold Substrates

A clean and smooth gold surface is critical for the formation of a high-quality SAM.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides with a chromium or titanium adhesion layer)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Deionized (DI) water

  • Ethanol (200 proof)

  • Nitrogen gas source

Procedure:

  • If the gold surface is contaminated with organic residues, immerse the substrate in Piranha solution for 10-15 minutes.

  • Thoroughly rinse the substrate with copious amounts of DI water.

  • Rinse the substrate with ethanol.

  • Dry the substrate under a gentle stream of nitrogen gas.

  • For optimal results, particularly for achieving atomically flat surfaces for techniques like STM, perform a flame annealing of the gold substrate using a hydrogen flame until the surface glows orange-red. Allow to cool in a clean environment.[2]

Protocol 2: Formation of this compound Self-Assembled Monolayer (Solution Deposition)

This is the most common method for forming alkanethiol SAMs.

Materials:

  • Cleaned gold substrate

  • This compound

  • 200 proof ethanol

  • Clean glass vial with a cap

  • Tweezers

Procedure:

  • Prepare a 1 mM solution of this compound in 200 proof ethanol in a clean glass vial.

  • Using clean tweezers, fully immerse the gold substrate into the this compound solution.

  • Seal the vial to prevent solvent evaporation and contamination.

  • Allow the self-assembly to proceed for 24-48 hours at room temperature.[5] For potentially more ordered domains, this process can be carried out at an elevated temperature (e.g., 60°C).[3]

  • After the immersion period, remove the substrate from the solution using tweezers.

  • Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed thiol molecules.

  • Dry the substrate under a gentle stream of nitrogen gas.

  • Store the modified substrate in a clean, dry environment.

Protocol 3: Characterization of the Hydrophobic Surface

A. Contact Angle Goniometry

This technique provides a quantitative measure of the hydrophobicity of the surface.

Procedure:

  • Place the this compound modified substrate on the stage of the contact angle goniometer.

  • Dispense a small droplet (typically 2-5 µL) of DI water onto the surface.

  • Use the goniometer's software to measure the angle between the substrate surface and the tangent of the water droplet at the three-phase contact line. This is the static contact angle.

  • For a well-formed this compound monolayer, the water contact angle should be approximately 116°.[6]

B. X-ray Photoelectron Spectroscopy (XPS)

XPS can be used to confirm the chemical composition of the surface and the presence of the sulfur-gold bond.

Expected Results:

  • Au 4f peaks: Characteristic peaks for metallic gold will be present.

  • S 2p peak: A peak around 162 eV is indicative of the sulfur atom from the thiol being chemisorbed onto the gold surface.[1]

  • C 1s peak: A peak corresponding to the carbon atoms in the alkyl chain of this compound will be observed.

C. Scanning Tunneling Microscopy (STM)

STM provides atomic-scale resolution images of the surface, allowing for the visualization of the ordered packing of the this compound molecules.

Expected Results:

  • STM images can reveal the formation of ordered domains with specific packing structures, such as the c(4 × 2) superstructure, on Au(111) surfaces.[2]

  • Defects in the monolayer, such as domain boundaries and etch pits, can also be visualized.[8]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation (Solution Deposition) cluster_char Surface Characterization sub_clean Substrate Cleaning (e.g., Piranha Solution) sub_rinse Rinsing (DI Water & Ethanol) sub_clean->sub_rinse sub_dry Drying (Nitrogen Stream) sub_rinse->sub_dry sub_anneal Flame Annealing (Optional) sub_dry->sub_anneal sol_prep Prepare 1 mM This compound in Ethanol sub_anneal->sol_prep immersion Immerse Gold Substrate (24-48 hours) sol_prep->immersion sam_rinse Rinse with Ethanol immersion->sam_rinse sam_dry Dry with Nitrogen sam_rinse->sam_dry contact_angle Contact Angle Goniometry sam_dry->contact_angle xps XPS Analysis sam_dry->xps stm STM Imaging sam_dry->stm

Caption: Experimental workflow for creating and characterizing a hydrophobic surface.

self_assembly_process cluster_solution Solution Phase cluster_surface Gold Surface thiol_sol This compound in Ethanol gold_surface Au(111) Substrate thiol_sol->gold_surface Chemisorption (S-Au bond formation) sam_formation Self-Assembled Monolayer (Hydrophobic Surface) gold_surface->sam_formation van der Waals interactions between alkyl chains lead to ordered packing

Caption: The self-assembly process of this compound on a gold surface.

References

Application Notes: 1-Octanethiol in Molecular Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Octanethiol (CH₃(CH₂)₇SH) is a foundational alkanethiol in the field of molecular electronics. Its utility stems from the strong affinity of its sulfur headgroup for noble metal surfaces, particularly gold, leading to the spontaneous formation of highly ordered, self-assembled monolayers (SAMs).[1] These SAMs serve as ultrathin insulating layers and provide a versatile platform for constructing metal-molecule-metal (M-M-M) junctions, the fundamental building blocks of molecular electronic devices. The eight-carbon alkyl chain of this compound provides a well-defined tunnel barrier, making it an ideal model system for studying charge transport phenomena at the nanoscale.[2]

Key Applications

  • Self-Assembled Monolayers (SAMs): this compound readily forms dense, crystalline-like monolayers on gold substrates. The process is driven by the strong, semi-covalent gold-sulfur bond (~45 kcal/mol) and van der Waals interactions between the alkyl chains. These interactions cause the chains to tilt approximately 30 degrees from the surface normal, forming a characteristic (√3 × √3)R30° structure. The resulting SAM is a robust, well-defined organic thin film that can be used to control surface properties, act as a dielectric layer, or serve as the active component in a molecular junction.

  • Molecular Junctions and Tunneling Studies: this compound SAMs are frequently used to create M-M-M tunnel junctions.[2] In this architecture, the SAM is sandwiched between two metallic electrodes (e.g., a gold substrate and a conducting AFM tip).[3] Due to the large highest occupied molecular orbital (HOMO) - lowest unoccupied molecular orbital (LUMO) gap of the saturated alkyl chain, the primary mechanism of charge transport is quantum mechanical tunneling.[4] The resistance of these junctions increases exponentially with the length of the alkyl chain, a hallmark of nonresonant tunneling.[5] This makes this compound an excellent model for studying fundamental aspects of electron transport through molecules.

  • Single-Molecule Switches and Transistors: Individual this compound molecules can function as active electronic components. Researchers have demonstrated that a single-molecule junction can act as a mechanically driven switch.[4][6] By adjusting the pressure exerted by a scanning probe tip, the molecule's conformation can be altered, leading to distinct "high" and "low" conductance states.[6] Furthermore, by varying the spacing between the electrodes, the conductance of the this compound junction can be systematically adjusted, demonstrating a two-terminal single-molecule transistor effect.[4] The conductance in these single-molecule systems is independent of temperature, confirming that quantum tunneling is the dominant transport mechanism.[4]

Quantitative Data Summary

The electrical and physical properties of this compound are critical for designing and interpreting molecular electronics experiments.

Table 1: Electrical Properties of this compound Molecular Junctions

PropertyValueSubstrate/TechniqueReference
Single-Molecule Resistance100 - 150 MΩPt / STM[7]
Conductance Decay Constant (β)~1.1 Å⁻¹ (1.2 per CH₂)Au / CP-AFM[5]
Dielectric Constant (ε)2.1-[4]
Breakdown Field Strength> 2 x 10⁷ V/cmAu / CP-AFM[5]
Single-Molecule ConductanceTwo states observed (High GH and Low GL)STM Break Junction[6]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical FormulaC₈H₁₈S[8]
Molar Mass146.29 g/mol [8]
Density0.843 g/mL at 25 °C
Boiling Point197-200 °C
Melting Point-49 °C[8]
Refractive Indexn20/D 1.452
SolubilityInsoluble in water; Soluble in ethanol, ether, acetone[9]

Experimental Protocols

Protocol 1: Preparation of this compound SAM on Au(111) Substrate

This protocol describes the standard liquid-phase deposition method for forming a high-quality this compound SAM on a gold surface.[10][11]

Materials:

  • This compound (≥98.5% purity)

  • 200-proof ethanol

  • Gold-coated substrate (e.g., Au evaporated on mica or silicon)

  • Clean glass vials with sealable caps

  • Tweezers

  • Nitrogen gas source for drying

Procedure:

  • Substrate Preparation: Ensure the gold substrate is clean. A common method is to anneal the substrate with a hydrogen flame just prior to use to produce clean, large Au(111) terraces.[10] Alternatively, clean via UV/Ozone treatment or rinsing with piranha solution (use extreme caution).

  • Solution Preparation: In a fume hood, prepare a 1 mM solution of this compound in absolute ethanol. For example, add the appropriate volume of this compound to a known volume of ethanol in a clean glass vial.

  • SAM Formation: Using clean tweezers, fully immerse the gold substrate into the thiol solution. To minimize oxidation, reduce the headspace in the vial and backfill with dry nitrogen gas before sealing tightly.[12]

  • Incubation: Allow the self-assembly process to proceed for 12 to 48 hours at room temperature.[10] While initial monolayer formation is rapid, longer incubation times are necessary for the chains to organize into a well-ordered, crystalline-like state.

  • Rinsing: After incubation, remove the substrate from the thiol solution with tweezers. Rinse it thoroughly with a stream of fresh ethanol for 15-30 seconds to remove any physisorbed molecules.[11]

  • Drying: Immediately dry the substrate under a gentle stream of dry nitrogen gas.

  • Storage: Store the prepared SAM-coated substrate in a clean, dry environment, such as a desiccator or a nitrogen-filled container, to prevent contamination and oxidation.[11] Use as soon as possible for best results.

Protocol 2: Fabrication and Characterization of a Metal-Molecule-Metal Junction using Conducting Probe-AFM (CP-AFM)

This protocol outlines the formation of an ensemble molecular junction to measure the electrical properties of the this compound SAM.[5][3]

Materials & Equipment:

  • This compound SAM on a gold substrate (from Protocol 1)

  • Atomic Force Microscope (AFM) equipped for conducting probe measurements

  • Gold-coated AFM tips

  • Source measure unit for applying voltage and measuring current

Procedure:

  • System Setup: Mount the SAM-coated substrate onto the AFM stage. Install a gold-coated conductive AFM tip in the cantilever holder.

  • Tip Engagement: Engage the AFM tip with the SAM surface in contact mode. The AFM feedback loop will maintain a constant applied force (load) between the tip and the surface.

  • Junction Formation: The contact between the Au-coated tip and the Au substrate, with the this compound SAM in between, forms a metal-molecule-metal junction. The contact area is typically on the order of nanometers, encompassing a small ensemble of molecules (~75 molecules for a 15 nm² contact).[5]

  • I-V Measurement: While maintaining contact, apply a voltage bias between the conductive tip and the substrate and measure the resulting tunneling current. Sweep the voltage over a desired range (e.g., -0.3 V to +0.3 V) to acquire a current-voltage (I-V) curve.[5]

  • Data Acquisition: Record multiple I-V traces at different locations on the SAM surface to ensure reproducibility and obtain statistically relevant data.

  • Analysis: Analyze the I-V curves to determine junction resistance (from the slope of the linear region), current density, and breakdown voltage.

Protocol 3: Characterization of SAMs using Scanning Tunneling Microscopy (STM)

This protocol describes imaging the SAM surface to assess its order, packing, and defect density.[13][14][15]

Materials & Equipment:

  • This compound SAM on a gold substrate (from Protocol 1)

  • Scanning Tunneling Microscope (STM), preferably operating in ultra-high vacuum (UHV) for highest resolution

  • Mechanically cut or electrochemically etched Pt/Ir or Tungsten tips

Procedure:

  • Sample Mounting: Mount the SAM-coated substrate in the STM. If not in UHV, perform imaging in a controlled, low-humidity environment.

  • Tip Approach: Carefully approach the STM tip to the SAM surface until a stable tunneling current is achieved.

  • Imaging Parameters: Set the imaging parameters. For alkanethiol SAMs, typical stable imaging conditions are a sample bias voltage of +0.5 V to +1.5 V and a tunneling current of 100 pA to 1 nA.[6][15]

  • Image Acquisition: Scan the tip across the surface to acquire a topographic image. At low tunneling currents, ordered molecular domains and domain boundaries can be clearly resolved.[13][14]

  • Image Analysis: Analyze the STM images to:

    • Confirm the presence of ordered domains with the expected c(4×2) or (√3 × √3)R30° lattice structure.[16]

    • Identify surface features such as domain boundaries, pinhole defects, and substrate vacancy islands.

    • Evaluate the overall quality and long-range order of the monolayer.

Visualizations

The following diagrams illustrate key workflows and concepts in the application of this compound.

G cluster_prep Preparation cluster_char Characterization & Fabrication A Substrate Cleaning (e.g., Flame Annealing) B Thiol Solution Prep (1 mM this compound in EtOH) A->B C SAM Formation (Substrate Immersion) B->C D Rinsing & Drying C->D E Surface Analysis (STM, XPS, etc.) D->E F Device Fabrication (e.g., CP-AFM Junction) E->F G Electrical Measurement (I-V Characteristics) F->G

Workflow for SAM preparation and use.

G cluster_junction Metal-Molecule-Metal Junction cluster_tunnel TopElec Top Electrode (e.g., Au-Coated AFM Tip) p1 TopElec->p1 p2 TopElec->p2 p3 TopElec->p3 p4 TopElec->p4 p5 TopElec->p5 BottomElec Bottom Electrode (Au Substrate) S1 S p1->S1 S2 S p2->S2 S3 S p3->S3 S4 S p4->S4 S5 S p5->S5 Chain1 –––––––– S1->Chain1 Chain2 –––––––– S2->Chain2 Chain3 –––––––– S3->Chain3 Chain4 –––––––– S4->Chain4 Chain5 –––––––– S5->Chain5 Chain1->BottomElec Chain2->BottomElec Chain3->BottomElec Chain4->BottomElec Chain5->BottomElec Tunnel e⁻ Tunneling Tunnel->TopElec

Structure of a this compound junction.

G cluster_state1 State 1: Low Conductance cluster_state2 State 2: High Conductance State1 Extended Conformation (all-trans) Desc1 Higher Tunneling Barrier State1->Desc1 State2 Compressed Conformation (gauche defect) State1->State2 Mechanical Compression State2->State1 Stretching / Relaxation Desc2 Lower Tunneling Barrier State2->Desc2

A mechanically gated molecular switch.

References

Troubleshooting & Optimization

Technical Support Center: 1-Octanethiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-octanethiol self-assembled monolayers (SAMs).

Troubleshooting Guides

This section addresses common issues encountered during the preparation and characterization of this compound SAMs.

Issue 1: Poorly Ordered or Disordered Monolayer

Symptoms:

  • Low packing density observed in Atomic Force Microscopy (AFM) or Scanning Tunneling Microscopy (STM).

  • Broad or poorly defined peaks in X-ray Photoelectron Spectroscopy (XPS) or Infrared (IR) spectroscopy.

  • Inconsistent electrochemical blocking behavior.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Substrate Quality Use high-quality, atomically flat Au(111) substrates. Anneal gold substrates in a furnace at high temperatures (e.g., 733 K for 4 hours) and quench in an inert solvent like ethanol to obtain clean, crystalline surfaces before SAM deposition.[1][2]
Inappropriate Solvent Choice The choice of solvent significantly impacts the molecular packing.[3][4] For this compound, ethanol is a commonly used solvent that promotes the formation of ordered SAMs.[1][3] Toluene can result in a mix of ordered and striped phases, while hexane may lead to disordered structures.[3]
Suboptimal Deposition Time A short deposition time may result in incomplete monolayer formation with disordered or liquid-like phases.[1] Increasing the immersion time (e.g., from 1 minute to 1 hour) can lead to better-ordered structures through molecular rearrangement and increased adsorption of chemisorbed sulfur.[1]
Incorrect Deposition Temperature Temperature plays a crucial role in SAM formation. High temperatures (e.g., 90°C) can influence the resulting phase of the SAM.[3] However, excessively high temperatures (around 345 K) can cause the monolayer to melt into a disordered, liquid-like phase.[5]
Contaminated Thiol Solution Use fresh, high-purity this compound and solvent for solution preparation. Degas the solvent to remove dissolved oxygen, which can contribute to oxidative defects.
Trapped Solvent Molecules Trapped solvent molecules can be a major cause of surface defects.[6] Rinsing the SAM-coated substrate thoroughly with fresh solvent after deposition is crucial. Applying an external electric field has been suggested in molecular dynamics studies as a potential method to mitigate surface-bound solvent.[6]

Issue 2: Presence of Pinhole Defects and Etch Pits

Symptoms:

  • Small, deep depressions observed in STM or AFM images.

  • Increased ionic permeability in electrochemical measurements.[7][8]

Possible Causes and Solutions:

CauseRecommended Solution
Gold Vacancy Formation Etch pits are gold vacancies created during the SAM formation process where thiol molecules remove gold atoms from the substrate.[9] While inherent to the formation process, their density and size can be influenced by preparation conditions.
Contaminants on the Substrate Ensure the gold substrate is meticulously cleaned before SAM deposition to minimize nucleation sites for defects.
Thiolate Mobility and Ostwald Ripening At elevated temperatures, the mobility of thiolates and gold adatoms can lead to the growth of larger etch pits through Ostwald ripening.[5] Controlling the temperature during and after SAM formation can help manage this.

Issue 3: Monolayer Oxidation and Degradation

Symptoms:

  • Appearance of S-O related peaks (sulfinates, sulfonates) in XPS spectra.[10][11][12]

  • Decrease in the carbon signal and loss of upright orientational order in Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy.[10]

  • Changes in surface morphology, with oxidation often initiating at domain boundaries.[10]

Possible Causes and Solutions:

CauseRecommended Solution
Exposure to Ambient Air The gold-thiolate bond is susceptible to rapid oxidation in the presence of air, particularly due to ozone.[10][12] Minimize exposure of freshly prepared SAMs to the laboratory atmosphere.
Light Exposure While some studies indicate oxidation can occur in the dark, light can also contribute to the degradation of alkanethiolate SAMs.[10][12]
Storage Conditions Store SAM samples in a controlled, inert environment (e.g., in a vial with limited air or under nitrogen).[10] Storing in a solvent like ethanol in a refrigerator can also help minimize oxidation.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects in this compound SAMs?

A1: Common defects include:

  • Point Defects: Missing molecules within a domain.[14]

  • Domain Boundaries: Interfaces between ordered domains with different rotational orientations.[15]

  • Etch Pits: Vacancies in the underlying gold substrate created during SAM formation.[9]

  • Disordered Phases: Regions where the alkanethiol chains lack long-range order.[3][16]

  • Oxidative Defects: Chemical modification of the sulfur headgroup to form sulfinates and sulfonates upon exposure to air.[10][11]

Q2: How does the solvent affect the quality of the this compound SAM?

A2: The solvent plays a critical role in the self-assembly process and the final structure of the monolayer.[3][4] For this compound on Au(111), using ethanol as a solvent has been shown to produce ordered SAMs.[3] In contrast, solvents like toluene can lead to a mixture of phases, and hexane can result in disordered layers.[3] The polarity of the solvent can influence the packing and ordering of the alkyl chains.

Q3: What is the impact of temperature on SAM formation and stability?

A3: Temperature influences both the formation and stability of this compound SAMs. Higher temperatures during formation can affect the resulting crystalline structure.[3][17] However, there is a threshold (around 345 K for octanethiol) at which the monolayer can "melt" into a disordered, liquid-like phase.[5] This melting is often accompanied by partial desorption of the thiol molecules.[5] The thermal stability of the SAM is also dependent on the chain length of the alkanethiol.[5]

Q4: How can I characterize the defects in my this compound SAM?

A4: Several surface-sensitive techniques are commonly used:

  • Scanning Tunneling Microscopy (STM): Provides real-space images of the SAM with atomic or molecular resolution, allowing for the direct visualization of domain boundaries, etch pits, and molecular packing.[10][18]

  • X-ray Photoelectron Spectroscopy (XPS): A chemical analysis technique that can identify the oxidation state of the sulfur headgroup, confirming the presence of sulfinates or sulfonates.[1][10]

  • Atomic Force Microscopy (AFM): Can be used to image the topography of the SAM and identify morphological defects.

  • Electrochemical Impedance Spectroscopy (EIS): Can be used to study the ionic permeability of the SAM, which is sensitive to the presence of pinhole defects.[7][8]

Q5: Can defects in a SAM be repaired?

A5: The dynamic nature of the thiol-gold interface allows for some degree of "self-healing." The mobility of thiolates and gold adatoms on the surface can lead to the movement and potential healing of defects like etch pits.[14] Molecular dynamics simulations have also suggested that domain boundaries can trap excess thiol molecules, which could contribute to the repair of damaged areas.[15]

Experimental Protocols

Protocol 1: Preparation of this compound SAM on Au(111)

  • Substrate Preparation:

    • Use a commercially available Au(111) on mica or a similar substrate.

    • Clean the gold substrate by rinsing with high-purity ethanol and deionized water.

    • Dry the substrate under a stream of dry nitrogen.

    • For optimal results, flame-anneal the gold substrate to produce atomically flat terraces.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Immerse the cleaned gold substrate into the thiol solution.

    • Allow the self-assembly to proceed for a desired period, typically 18-24 hours, at room temperature in a covered container to minimize solvent evaporation and contamination.

    • After immersion, remove the substrate from the solution.

    • Rinse the substrate thoroughly with fresh ethanol to remove non-chemisorbed thiols.

    • Dry the SAM-coated substrate under a stream of dry nitrogen.

Protocol 2: Characterization by X-ray Photoelectron Spectroscopy (XPS)

  • Sample Introduction:

    • Mount the SAM-coated substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Data Acquisition:

    • Acquire a survey spectrum to identify the elements present on the surface.

    • Perform high-resolution scans over the Au 4f, C 1s, and S 2p regions.

    • For the S 2p region, the binding energy for chemisorbed thiolate on gold is typically around 162 eV.[1] The presence of peaks at higher binding energies (around 166-168 eV) indicates the formation of sulfinates and sulfonates due to oxidation.

  • Data Analysis:

    • Fit the high-resolution spectra with appropriate peak models to determine the chemical states and relative concentrations of the different sulfur species.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Substrate Au(111) Substrate Cleaning Solvent Cleaning Substrate->Cleaning Annealing Flame Annealing Cleaning->Annealing Immersion Immersion (18-24h) Annealing->Immersion Clean Substrate Thiol_Solution 1mM this compound in Ethanol Thiol_Solution->Immersion Rinsing Ethanol Rinse Immersion->Rinsing SAM-coated Substrate Drying N2 Dry Rinsing->Drying SAM-coated Substrate STM STM Drying->STM SAM-coated Substrate XPS XPS Drying->XPS SAM-coated Substrate AFM AFM Drying->AFM SAM-coated Substrate

Caption: Experimental workflow for the preparation and characterization of this compound SAMs.

Defect_Types cluster_structural Structural Defects cluster_chemical Chemical Defects Defects Common SAM Defects Point Point Defects (Missing Molecules) Defects->Point Boundaries Domain Boundaries Defects->Boundaries Pits Etch Pits (Au Vacancies) Defects->Pits Disorder Disordered Phases Defects->Disorder Oxidation Oxidation (Sulfinates/Sulfonates) Defects->Oxidation

Caption: Classification of common defects in this compound self-assembled monolayers.

Troubleshooting_Logic Start Poor SAM Quality? Disordered Disordered Monolayer? Start->Disordered Pits Pits/Pinholes? Disordered->Pits No Solvent Check Solvent Disordered->Solvent Yes Substrate Check Substrate Quality Disordered->Substrate Yes Time_Temp Optimize Time/Temp Disordered->Time_Temp Yes Oxidized Oxidized? Pits->Oxidized No Clean_Substrate Improve Substrate Cleaning Pits->Clean_Substrate Yes Storage Improve Storage Conditions Oxidized->Storage Yes Air_Exposure Minimize Air Exposure Oxidized->Air_Exposure Yes

Caption: A logical troubleshooting guide for common issues with this compound SAMs.

References

troubleshooting aggregation of gold nanoparticles during 1-Octanethiol functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Octanethiol functionalization of gold nanoparticles (AuNPs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly aggregation, encountered during experimental procedures.

Troubleshooting Guide & FAQs

This section provides answers to frequently asked questions and a guide to troubleshooting common problems during the this compound functionalization of gold nanoparticles.

FAQs

Q1: What are the primary visual indicators of gold nanoparticle aggregation?

A1: A distinct color change of the gold nanoparticle solution from a characteristic red to purple or blue is a primary visual sign of aggregation.[1] Increased turbidity or cloudiness of the suspension and the eventual formation of visible precipitates are also clear indicators of significant aggregation.[2]

Q2: What are the main causes of AuNP aggregation during functionalization with this compound?

A2: Aggregation during surface modification with this compound can stem from several factors:

  • Incorrect pH: The pH of the reaction environment is critical. A pH that neutralizes the surface charge of the nanoparticles can lead to aggregation.[3] For citrate-stabilized gold nanoparticles, a slightly basic pH is often optimal for thiol binding.[1][3]

  • High Ionic Strength: High salt concentrations in the solution can compress the electrical double layer that keeps charge-stabilized nanoparticles separated, leading to aggregation due to van der Waals forces.[3]

  • Insufficient Surface Coverage: Incomplete functionalization leaves exposed areas on the nanoparticle surface, which can lead to aggregation.[3] A sufficient concentration of this compound is necessary to achieve a dense, stabilizing layer.

  • Rapid Ligand Addition: Adding the this compound solution too quickly can create localized high concentrations, causing rapid and uncontrolled ligand exchange that can destabilize the nanoparticles and induce aggregation.[3]

  • Solvent Incompatibility: The solvent used to dissolve the this compound must be compatible with the gold nanoparticle suspension. Introducing a solvent that destabilizes the nanoparticles can cause them to aggregate.[3]

Q3: How can I prevent aggregation when introducing the this compound?

A3: To prevent aggregation during the addition of this compound, it is recommended to add the thiol solution dropwise while gently stirring the gold nanoparticle solution.[3] This ensures a slow, uniform mixing and prevents localized high concentrations of the thiol.

Q4: What is the optimal pH for this compound functionalization?

A4: The optimal pH should balance nanoparticle stability and efficient thiol binding. For citrate-stabilized gold nanoparticles, adjusting the pH to a slightly basic range of 7.5-8.5 is often recommended before adding the thiol.[3] This can be achieved by the slow addition of a dilute base like 0.1 M NaOH.[3]

Q5: Can the purification process cause aggregation?

A5: Yes, purification, especially by centrifugation, can lead to aggregation if not optimized. Using excessive centrifugation speeds or times can force the nanoparticles together, causing irreversible aggregation.[3] It is advisable to use the minimum speed and time required to pellet the nanoparticles. If aggregation persists, consider alternative purification methods like dialysis.[3]

Troubleshooting Workflow

If you are experiencing aggregation, follow this workflow to diagnose and resolve the issue.

TroubleshootingWorkflow cluster_observe Observation cluster_cause Potential Causes cluster_solution Solutions observe AuNP Aggregation (Color change to blue/purple) cause1 Incorrect pH observe->cause1 cause2 High Ionic Strength observe->cause2 cause3 Rapid Thiol Addition observe->cause3 cause4 Insufficient Thiol observe->cause4 cause5 Solvent Incompatibility observe->cause5 cause6 Purification Issues observe->cause6 sol1 Adjust pH to 7.5-8.5 with dilute NaOH cause1->sol1 sol2 Use low concentration buffers (5-10 mM) cause2->sol2 sol3 Add thiol solution dropwise with stirring cause3->sol3 sol4 Increase molar excess of this compound cause4->sol4 sol5 Test solvent stability before functionalization cause5->sol5 sol6 Optimize centrifugation (lower speed/time) or use dialysis cause6->sol6

Troubleshooting workflow for AuNP aggregation.

Quantitative Experimental Parameters

For successful functionalization, it is crucial to control key experimental parameters. The table below summarizes recommended starting points.

ParameterRecommended Value/RangeNotes
pH of AuNP Solution 7.5 - 8.5Adjust with dilute NaOH before adding thiol.[3]
This compound Concentration Significant molar excessA high molar ratio of thiol to gold atoms (e.g., 100:1 to 1000:1) helps ensure complete surface coverage.[2]
Buffer Concentration 5 - 10 mMUse low ionic strength buffers to maintain colloidal stability.[3]
Reaction Temperature Room TemperatureThe ligand exchange reaction is typically carried out at room temperature.[4][5]
Reaction Time 2 hours to overnightLonger reaction times can lead to more complete functionalization.[3]
Centrifugation Speed Varies (e.g., 2300 x g)Optimize to pellet nanoparticles without causing irreversible aggregation.[6] Lower speeds are generally safer.

Experimental Protocols

Below are detailed protocols for the synthesis of citrate-stabilized gold nanoparticles and their subsequent functionalization with this compound.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of ~20 nm gold nanoparticles.

  • Preparation: Dissolve 40 mg of gold(III) chloride trihydrate in 100 mL of distilled water in a round bottom flask and bring to a boil under reflux.[6]

  • Reduction: Rapidly add 10 mL of a 1% (w/v) trisodium citrate dihydrate solution to the boiling gold solution with vigorous stirring.[6]

  • Reaction: The solution color will change from yellow to deep red. Continue boiling and stirring for 15 minutes.[6]

  • Cooling and Storage: Allow the solution to cool to room temperature. The resulting deep red solution of gold nanoparticles can be stored at 4-8 °C.[6]

Workflow for AuNP synthesis via the Turkevich method.

Protocol 2: this compound Functionalization of Gold Nanoparticles (Ligand Exchange)

This protocol outlines the surface modification of pre-synthesized citrate-capped gold nanoparticles with this compound.

  • pH Adjustment: While gently stirring the gold nanoparticle solution, slowly add 0.1 M NaOH to adjust the pH to approximately 8.0. Monitor the pH using a calibrated pH meter.[3]

  • Ligand Preparation: Prepare a solution of this compound in a suitable solvent like ethanol.

  • Ligand Exchange Reaction: To the pH-adjusted AuNP solution, add the this compound solution dropwise while gently stirring. A significant molar excess of the thiol is recommended.[3]

  • Incubation: Allow the mixture to react for at least 2 hours at room temperature with gentle stirring. For more complete functionalization, the reaction can be left overnight.[3]

  • Purification:

    • Centrifuge the functionalized AuNPs. The speed and time should be optimized to pellet the nanoparticles without causing aggregation.

    • Carefully remove the supernatant.

    • Resuspend the nanoparticle pellet in a suitable buffer with an optimized pH and low ionic strength to maintain stability.[3]

    • Repeat the centrifugation and resuspension steps multiple times to remove excess, unbound thiol.

FunctionalizationWorkflow A Start with Citrate-AuNPs B Adjust pH to ~8.0 A->B C Dropwise addition of This compound solution B->C D Incubate 2h to overnight with gentle stirring C->D E Purify by Centrifugation D->E F Resuspend in stable buffer E->F

Workflow for this compound functionalization of AuNPs.

References

optimizing incubation time and temperature for 1-Octanethiol SAM formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the formation of 1-octanethiol self-assembled monolayers (SAMs). The information is presented in a question-and-answer format for clarity and ease of use.

I. Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for forming a this compound SAM on a gold substrate?

A1: The most common method involves immersing a clean gold substrate into a dilute solution of this compound, typically 1 to 10 mM in high-purity ethanol.[1] The incubation is generally carried out at room temperature for a period of 12 to 48 hours in a clean, controlled environment to prevent contamination.[2]

Q2: How does incubation time affect the quality of the SAM?

A2: The initial formation of a this compound monolayer is rapid, occurring within minutes. However, this initial layer is often disordered.[1] A longer incubation time, typically 18 to 24 hours, allows for the self-organization and packing of the alkyl chains into a more ordered, crystalline-like structure with fewer defects.[3] Most studies indicate that after 18 hours in a 1 mM solution, the properties of the SAM do not change significantly.[3]

Q3: What is the role of temperature in the SAM formation process?

A3: Temperature can significantly influence the quality of the resulting SAM. While room temperature is standard, studies have shown that incubation at elevated temperatures, such as 75°C, can lead to the formation of highly ordered SAMs with larger domain sizes.[4][5] The increased thermal energy can help molecules overcome kinetic barriers to achieve a more thermodynamically stable, well-ordered structure.[5]

Q4: Why is substrate cleaning so critical before SAM deposition?

A4: The quality of the SAM is highly dependent on the cleanliness of the gold substrate. Any organic or particulate contamination on the surface can inhibit the proper assembly of the this compound molecules, leading to a disordered monolayer with a high density of defects.[2] Rigorous cleaning protocols are essential to ensure a uniform and well-ordered SAM.

Q5: How can I characterize the quality of my this compound SAM?

A5: Several techniques are commonly used to assess SAM quality. Contact angle goniometry provides a quick and easy measure of the surface hydrophobicity. A high static water contact angle (typically >100° for a well-ordered this compound SAM) indicates a densely packed, hydrophobic monolayer. Ellipsometry can be used to measure the thickness of the SAM, which should be consistent with the length of the this compound molecule. X-ray Photoelectron Spectroscopy (XPS) can confirm the chemical composition of the surface and the bonding of the thiol to the gold. Scanning Tunneling Microscopy (STM) provides molecular-level visualization of the SAM structure, revealing the packing arrangement and the presence of defects.[6][7]

II. Troubleshooting Guide

This guide addresses common problems encountered during this compound SAM formation and provides potential causes and solutions.

Issue Possible Causes Troubleshooting Steps & Solutions
Low Static Water Contact Angle (<90°) 1. Incomplete or disordered monolayer formation. 2. Contamination of the substrate, thiol, or solvent. 3. Oxidation of the thiol or the underlying gold substrate. 4. Physisorbed (loosely bound) multilayers.1. Optimize Incubation Time: Ensure an incubation time of at least 18-24 hours to allow for molecular self-organization. 2. Verify Reagent Purity: Use high-purity this compound and anhydrous ethanol. Degas the solvent before use. 3. Improve Substrate Cleaning: Employ a rigorous cleaning protocol (see Section III). 4. Thorough Rinsing: After incubation, rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.
Hazy or Visibly Contaminated Surface 1. Particulate contamination from the environment or solutions. 2. Precipitation of the thiol from the solution. 3. Impure solvent containing non-volatile residues.1. Work in a Clean Environment: Perform the SAM formation in a cleanroom or a dust-free enclosure. 2. Filter Solutions: Filter the thiol solution through a syringe filter before use. 3. Use High-Purity Solvents: Ensure the use of spectroscopic or HPLC grade ethanol.
Inconsistent Results Between Experiments 1. Variations in substrate cleaning procedures. 2. Inconsistent incubation time or temperature. 3. Degradation of the this compound stock solution over time.1. Standardize Protocols: Strictly adhere to a well-documented and consistent protocol for all steps. 2. Control Environmental Conditions: Maintain a constant temperature and clean environment for all experiments. 3. Use Fresh Thiol Solutions: Prepare fresh thiol solutions for each experiment from a properly stored stock.
High Defect Density (e.g., Pinholes) 1. Insufficient incubation time for self-assembly and defect annealing. 2. Trapped solvent molecules within the monolayer. 3. Rough or defective gold substrate.1. Increase Incubation Time: Extend the incubation period to 48 hours to promote a more ordered structure. 2. Consider Thermal Annealing: Post-deposition annealing in an inert atmosphere can sometimes reduce defects. 3. Characterize Substrate: Use Atomic Force Microscopy (AFM) to assess the topography of the bare gold substrate.

III. Experimental Protocols

A. Gold Substrate Cleaning

A pristine gold surface is paramount for the formation of a high-quality SAM. The following is a widely used and effective cleaning protocol using piranha solution.

EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION. It is a highly corrosive and reactive mixture. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work in a certified fume hood.

  • Prepare Piranha Solution: In a clean glass beaker inside a fume hood, slowly and carefully add 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). The solution will become extremely hot.

  • Immerse Substrate: Using clean, non-reactive tweezers, immerse the gold substrate in the hot piranha solution for 5-10 minutes.

  • Rinse Thoroughly: Carefully remove the substrate from the piranha solution and rinse it extensively with deionized (DI) water (18.2 MΩ·cm).

  • Final Rinse and Dry: Rinse the substrate with absolute ethanol and dry it under a gentle stream of high-purity nitrogen gas.

  • Immediate Use: The cleaned substrate should be used immediately for SAM formation to prevent recontamination.

B. This compound SAM Formation
  • Prepare Thiol Solution: Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass container.

  • Substrate Immersion: Immediately immerse the freshly cleaned gold substrate into the thiol solution. Ensure the entire surface is submerged.

  • Incubation: Seal the container (e.g., with Parafilm®) to prevent solvent evaporation and contamination. Let it stand at room temperature (or a controlled elevated temperature) for 18-24 hours.

  • Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with a stream of fresh absolute ethanol to remove any non-covalently bound molecules.

  • Drying: Dry the substrate under a gentle stream of high-purity nitrogen gas.

  • Storage: Store the SAM-coated substrate in a clean, dry environment, such as a desiccator, if not used immediately.

IV. Data Presentation

The following tables summarize the expected outcomes for this compound SAMs under different conditions.

Table 1: Effect of Incubation Time on Static Water Contact Angle

Incubation Time (Hours)Expected Static Water Contact Angle (°)Notes
< 180 - 95A disordered monolayer is quickly formed.
695 - 105The monolayer begins to order and pack more densely.[8]
12100 - 110A well-ordered monolayer is approaching completion.
24> 105A highly ordered and densely packed SAM is expected.[8][9]
48> 105Minimal changes are expected after 24 hours.

Table 2: Influence of Incubation Temperature on SAM Quality

Incubation Temperature (°C)Expected SAM QualityRationale
Room Temperature (~25°C)Good, with some defectsStandard condition, generally sufficient for many applications.
50°CImproved ordering, larger domainsIncreased thermal energy facilitates molecular rearrangement and defect annealing.
75°CHighly ordered, large domainsStudies have shown significant improvement in SAM quality at this temperature.[4]
> 90°CPotential for desorption or side reactionsHigher temperatures may lead to instability of the SAM.

V. Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation cluster_char Characterization Clean_Substrate Clean Gold Substrate (e.g., Piranha, UV/Ozone) Rinse_Dry_1 Rinse (DI Water, Ethanol) & Dry (N2) Clean_Substrate->Rinse_Dry_1 Immerse_Substrate Immerse Substrate Rinse_Dry_1->Immerse_Substrate Prepare_Solution Prepare 1 mM This compound in Ethanol Prepare_Solution->Immerse_Substrate Incubate Incubate (18-24h, RT) Immerse_Substrate->Incubate Rinse_Dry_2 Rinse (Ethanol) & Dry (N2) Incubate->Rinse_Dry_2 Characterize Surface Characterization (Contact Angle, Ellipsometry, XPS) Rinse_Dry_2->Characterize

Caption: Experimental workflow for this compound SAM formation.

Troubleshooting_Logic Start Low Water Contact Angle? Check_Cleaning Was Substrate Cleaning Thorough? Start->Check_Cleaning Yes Check_Reagents Are Thiol and Solvent Pure? Check_Cleaning->Check_Reagents Yes Solution_Cleaning Re-clean Substrate using Protocol Check_Cleaning->Solution_Cleaning No Check_Time Was Incubation Time Sufficient? Check_Reagents->Check_Time Yes Solution_Reagents Use High-Purity Reagents Check_Reagents->Solution_Reagents No Check_Rinsing Was Rinsing Adequate? Check_Time->Check_Rinsing Yes Solution_Time Increase Incubation Time to 24-48h Check_Time->Solution_Time No Solution_Rinsing Thoroughly Rinse with Fresh Solvent Check_Rinsing->Solution_Rinsing No

References

influence of solvent purity on the quality of 1-Octanethiol monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 1-Octanethiol (1-OT) self-assembled monolayers (SAMs). A primary focus is the critical role of solvent purity in achieving high-quality, reproducible monolayers.

Troubleshooting Guide

This guide addresses common issues encountered during the formation of this compound SAMs, with a focus on the influence of solvent purity.

Problem Potential Cause Recommended Solution
Patchy or Incomplete Monolayer Contaminated Substrate: Organic residues or particulates on the substrate surface can block 1-OT molecules from binding.Implement a rigorous substrate cleaning protocol. For gold substrates, common methods include Piranha solution, UV/Ozone, and plasma cleaning.[1]
Impure Solvent: The presence of water or other organic impurities in the solvent can disrupt the self-assembly process.[1]Use high-purity, anhydrous ethanol (200 proof) for the thiol solution.[2] If possible, use freshly opened solvent or solvent from a bottle that has been properly stored to minimize water absorption.
Degraded this compound: The thiol group can oxidize over time, reducing its ability to form a dense monolayer.Use fresh this compound from a reputable supplier. Prepare the thiol solution immediately before use.
Poor Reproducibility Inconsistent Solvent Quality: Using different grades or batches of solvent can introduce variability. Water content in ethanol can fluctuate depending on storage and handling.Standardize the solvent used for all experiments. Use the same grade and supplier. Store solvents in a desiccator to minimize water absorption.
Environmental Factors: Changes in laboratory temperature and humidity can affect the kinetics of SAM formation.Conduct experiments in a controlled environment. A glove box with an inert atmosphere can provide the most consistent results.[1]
Variable Substrate Quality: Inconsistent cleaning procedures or variations in the substrate itself can lead to different monolayer qualities.Adhere strictly to a validated substrate cleaning protocol. Use substrates from the same batch for a series of comparative experiments.
Disordered Monolayer Suboptimal Incubation Time: Insufficient time for the molecules to self-organize can result in a disordered monolayer.While initial adsorption is rapid, allow for an incubation time of 12-48 hours for the monolayer to become well-ordered.[1]
Incorrect Thiol Concentration: The concentration of the 1-OT solution can influence the packing density and ordering of the monolayer.A standard concentration for SAM formation is 1 mM. However, it is advisable to optimize the concentration for your specific application by testing a range (e.g., 0.1 mM to 10 mM).
Presence of Contaminants in Solvent: Even trace amounts of impurities can be incorporated into the monolayer, creating defects and disrupting the ordered structure.Consider purifying the solvent before use if high levels of contaminants are suspected. Methods like distillation or passing through activated alumina can be effective.

Frequently Asked Questions (FAQs)

Q1: Why is solvent purity so critical for this compound SAM formation?

A1: The self-assembly of this compound into a densely packed, ordered monolayer is a thermodynamically driven process that can be easily disrupted. Solvent impurities, particularly water and other organic molecules, can compete with 1-OT for binding sites on the substrate, be incorporated as defects into the monolayer, or alter the solvent environment in a way that hinders the formation of a well-ordered structure.[1]

Q2: What is the best solvent for preparing this compound solutions?

A2: Ethanol is the most commonly used and recommended solvent for preparing 1-OT solutions for SAM formation.[3] This is due to its ability to readily dissolve alkanethiols and its availability in high-purity, anhydrous forms.[3]

Q3: How does water in the ethanol solvent affect the quality of the 1-OT monolayer?

A3: Water is a common impurity in ethanol and can negatively impact SAM formation. It can alter the polarity of the solvent, which in turn affects the solubility and aggregation of 1-OT molecules. This can lead to a less ordered and more defective monolayer. While a small amount of water may be tolerated, for consistent and high-quality results, anhydrous ethanol is strongly recommended.[1]

Q4: How can I ensure my solvent remains pure?

A4: To maintain solvent purity, use a fresh bottle of high-purity solvent whenever possible. If a bottle is to be used multiple times, ensure it is tightly sealed immediately after use and stored in a dry environment, such as a desiccator, to prevent the absorption of atmospheric moisture. Avoid introducing contaminants by using clean glassware and pipettes.

Q5: My contact angle measurements are inconsistent. Could this be related to solvent purity?

A5: Yes, inconsistent contact angle measurements often indicate a non-uniform or contaminated SAM, which can be a direct result of using an impure solvent.[1] A patchy or disordered monolayer will have variable surface energy, leading to inconsistent wetting and, therefore, inconsistent contact angles.

Quantitative Data

The following tables summarize quantitative data on the effects of different cleaning methods and the influence of solvent composition on the resulting monolayer properties.

Table 1: Comparison of Gold Substrate Cleaning Methods

Cleaning Method Description Advantages Potential Issues
Piranha Solution A 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂.Highly effective at removing organic residues.Extremely corrosive and hazardous. Can increase surface roughness with prolonged exposure.[1]
UV/Ozone Cleaning Exposure to UV light in the presence of oxygen to generate ozone, which oxidizes organic contaminants.Effective for light organic contamination. Safer than Piranha solution, especially for thin gold films.[4]May not be sufficient for heavy contamination. The hydrophilic surface created on gold is temporary.[4]
Plasma Cleaning Use of an ionized gas (e.g., oxygen or hydrogen) to remove surface contaminants.Can produce highly clean and uniform surfaces. Hydrogen plasma can create a sulfur-free surface.[5]Requires specialized equipment. Oxygen plasma can lead to the formation of gold oxides.[5]

Table 2: Influence of Solvent Composition on Water Contact Angle

This table illustrates the general trend of how the composition of an ethanol-water mixture affects the contact angle on a hydrophobic surface. While specific to the systems studied, it demonstrates the significant impact of solvent composition on surface wetting properties.

Ethanol Mole Fraction in Water Approximate Water Contact Angle on a Hydrophobic Surface
0.0 (Pure Water)~96°
0.2~70°
0.4~50°
0.6~40°
0.8~35°
1.0 (Pure Ethanol)~30°

Note: Data is illustrative and adapted from graphical representations in the literature.[6] The exact contact angle will depend on the specific substrate and monolayer.

Experimental Protocols

Protocol 1: Gold Substrate Cleaning (Piranha Solution Method)

Objective: To remove organic contaminants from a gold-coated substrate prior to SAM formation.

Materials:

  • Gold-coated substrate

  • Concentrated sulfuric acid (H₂SO₄)

  • 30% hydrogen peroxide (H₂O₂)

  • Deionized (DI) water

  • Absolute ethanol

  • Beakers

  • Tweezers (Teflon-coated recommended)

  • High-purity nitrogen or argon gas

  • Fume hood and appropriate personal protective equipment (PPE)

Procedure:

  • Safety First: Perform this procedure in a certified fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves. Piranha solution is extremely corrosive and reacts violently with organic materials.

  • In a clean glass beaker inside the fume hood, slowly and carefully add 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. Always add the peroxide to the acid. The solution will become very hot.

  • Using tweezers, immerse the gold substrate in the Piranha solution for 2-5 minutes. Bubbles should be visible on the gold surface, indicating the oxidation of contaminants.[4]

  • Carefully remove the substrate from the Piranha solution and rinse it thoroughly with copious amounts of DI water.

  • Rinse the substrate with absolute ethanol.[4]

  • Dry the substrate with a gentle stream of high-purity nitrogen or argon gas.[1]

  • Use the cleaned substrate immediately for SAM deposition to prevent recontamination.

Protocol 2: Formation of a this compound SAM

Objective: To form a well-ordered self-assembled monolayer of this compound on a clean gold substrate.

Materials:

  • Clean, dry gold substrate

  • This compound (high purity)

  • 200 proof (anhydrous) ethanol

  • Clean glass vial or other suitable container with a cap

  • Micropipette

  • High-purity nitrogen or argon gas (optional but recommended)

Procedure:

  • In a clean glass vial, prepare a 1 mM solution of this compound in absolute ethanol. For example, to make 10 mL of solution, add the appropriate volume of this compound to 10 mL of ethanol.

  • (Optional but recommended) Purge the solution and the vial headspace with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can oxidize the thiol.

  • Immerse the clean, dry gold substrate into the 1-OT solution using clean tweezers.[2]

  • Seal the container to prevent solvent evaporation and contamination. If possible, backfill the container with an inert gas before sealing.[2]

  • Allow the self-assembly to proceed for 12-48 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.[2]

  • After incubation, remove the substrate from the solution with clean tweezers.

  • Rinse the substrate thoroughly with fresh, pure ethanol to remove any non-specifically adsorbed molecules.[2]

  • Dry the substrate under a gentle stream of high-purity nitrogen or argon gas.[2]

  • The 1-OT SAM-modified substrate is now ready for characterization or use.

Protocol 3: Characterization by Contact Angle Goniometry

Objective: To measure the static water contact angle on the 1-OT SAM to assess its hydrophobicity and quality.

Materials:

  • 1-OT SAM-modified substrate

  • Contact angle goniometer

  • High-purity deionized water

  • Syringe with a fine needle

Procedure:

  • Place the SAM-modified substrate on the sample stage of the goniometer.

  • Using the syringe, carefully dispense a small droplet of DI water (typically 2-5 µL) onto the surface of the monolayer.

  • Capture an image of the droplet at the solid-liquid-vapor interface.

  • Use the goniometer's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact. This is the static contact angle.

  • Repeat the measurement at several different locations on the substrate to ensure reproducibility and assess the uniformity of the monolayer. A high contact angle (typically >100° for a well-ordered 1-OT SAM) and consistent measurements across the surface are indicative of a high-quality monolayer.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_process Process cluster_characterization Characterization Substrate Gold Substrate Cleaning Substrate Cleaning (e.g., Piranha, UV/Ozone) Substrate->Cleaning 1 Solvent High-Purity Ethanol SolutionPrep Prepare 1 mM 1-OT in Ethanol Solvent->SolutionPrep 2a Thiol This compound Thiol->SolutionPrep 2b Incubation Immerse Substrate (12-48 hours) Cleaning->Incubation 3 SolutionPrep->Incubation 4 RinseDry Rinse with Ethanol & Dry with N2 Incubation->RinseDry 5 Characterization Monolayer Characterization (Contact Angle, XPS, etc.) RinseDry->Characterization 6

Caption: Experimental workflow for this compound SAM preparation and characterization.

Troubleshooting_Workflow Start Problem: Poor Quality SAM CheckSubstrate Is Substrate Cleanliness Verified? Start->CheckSubstrate CheckSolvent Is Solvent High Purity/Anhydrous? CheckSubstrate->CheckSolvent Yes ImproveCleaning Action: Improve Substrate Cleaning Protocol CheckSubstrate->ImproveCleaning No CheckThiol Is 1-OT Solution Fresh? CheckSolvent->CheckThiol Yes UseNewSolvent Action: Use Fresh, Anhydrous Solvent CheckSolvent->UseNewSolvent No CheckEnvironment Is Environment Controlled? CheckThiol->CheckEnvironment Yes PrepareNewThiol Action: Prepare Fresh 1-OT Solution CheckThiol->PrepareNewThiol No ControlEnvironment Action: Use Glove Box or Inert Atmosphere CheckEnvironment->ControlEnvironment No Success Result: High-Quality SAM CheckEnvironment->Success Yes ImproveCleaning->CheckSubstrate UseNewSolvent->CheckSolvent PrepareNewThiol->CheckThiol ControlEnvironment->CheckEnvironment

Caption: Troubleshooting workflow for diagnosing issues with this compound SAM quality.

References

Technical Support Center: 1-Octanethiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in reducing pinhole defects in 1-Octanethiol (OT) self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What are pinhole defects in a this compound SAM?

A1: Pinhole defects are areas of the substrate that remain uncoated by the this compound monolayer.[1] These can range from single molecular vacancies to larger, irregularly shaped voids. They compromise the integrity and barrier properties of the film, which is critical for applications in biosensing, corrosion prevention, and drug delivery.

Q2: What are the primary causes of pinhole defects?

A2: The formation of pinhole defects is often attributed to several factors, including:

  • Substrate Contamination: Organic residues, dust particles, or other impurities on the substrate surface can obstruct the self-assembly process.[1]

  • Incomplete Monolayer Formation: Insufficient immersion time or suboptimal thiol concentration can lead to an incomplete monolayer.

  • Solvent-Related Issues: Trapped solvent molecules between the adsorbed alkanethiolate molecules can cause pinholes.[2]

  • Substrate Roughness: A rough substrate surface can lead to a higher number of defect sites.

  • Environmental Factors: Contaminants in the environment, such as silanes or iodine, can interfere with SAM formation.[3]

Q3: How can I qualitatively assess the quality of my this compound SAM?

A3: A straightforward method for qualitative assessment is contact angle goniometry. A uniform and high contact angle across the surface for a hydrophobic SAM (like this compound) indicates a well-ordered and densely packed monolayer. Significant variations in the contact angle suggest a defective or incomplete film.[1]

Q4: Which advanced techniques can be used to visualize and quantify pinhole defects?

A4: For direct visualization of pinhole defects at the nanoscale, Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are powerful tools.[1] To assess the barrier properties and indirectly quantify the defect density, Electrochemical Impedance Spectroscopy (EIS) is a valuable non-destructive technique. A high charge transfer resistance in EIS corresponds to a well-packed, low-defect SAM.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the formation of this compound SAMs and provides actionable solutions.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Large, irregular pinholes across the substrate. Substrate contamination with organic residues or particulates.1. Improve Substrate Cleaning: Implement a rigorous cleaning protocol such as the Piranha solution method (see Experimental Protocols).2. Ensure a Clean Environment: Work in a clean hood and avoid exposure to contaminants like dust, silanes, and iodine.[3]
Film appears hazy or shows uneven wetting. Incomplete monolayer formation or poor solvent quality.1. Optimize Immersion Time: Increase the immersion time to 24-48 hours to ensure complete self-assembly.[3]2. Use High-Purity Solvent: Employ 200-proof ethanol for the thiol solution to minimize water content and other impurities.[3]
Low charge transfer resistance in EIS measurements. High density of pinholes or other defects exposing the underlying substrate.1. Review the entire SAM formation process: Scrutinize substrate cleaning, solution preparation, and immersion conditions.2. Consider Post-Deposition Annealing: Gentle annealing of the SAM can sometimes help to heal defects and improve monolayer packing (see Experimental Protocols).[4]
AFM/STM images show numerous small, uniformly distributed pinholes. Suboptimal thiol concentration or trapped solvent molecules.1. Adjust Thiol Concentration: Ensure the use of an optimal this compound concentration, typically in the range of 1-5 mM.[5]2. Thorough Rinsing: After immersion, rinse the substrate thoroughly with fresh solvent to remove physisorbed molecules and trapped solvent.[6]

Quantitative Data Summary

While precise quantitative data on pinhole density can vary based on specific experimental conditions and measurement techniques, the following table summarizes the general influence of key parameters on the quality of this compound SAMs.

Parameter Condition Expected Pinhole Density Comments
Substrate Roughness High (e.g., mechanically polished with coarse material)HighA smoother substrate provides a better template for a well-ordered monolayer.[7]
Low (e.g., flame-annealed gold)LowFlame annealing can produce atomically flat terraces, ideal for SAM formation.
This compound Concentration < 1 mMHighInsufficient thiol concentration can lead to incomplete surface coverage.
1 - 5 mMLowThis range is generally considered optimal for forming a densely packed monolayer.[5]
> 10 mMMediumVery high concentrations may not necessarily improve film quality and can be wasteful.
Immersion Time < 12 hoursHighShorter immersion times often result in a less ordered monolayer with more defects.
18 - 24 hoursLowThis is a commonly used immersion time to achieve a well-ordered SAM.[5][6]
> 48 hoursVery LowLonger immersion times can lead to further annealing and reduction of defects.[3]
Deposition Temperature Room TemperatureLowStandard and effective for most applications.
Elevated Temperature (e.g., 75°C)VariableCan lead to more ordered domains but may also cause desorption of molecules if not controlled properly.
Post-Deposition Annealing No AnnealingAs-formedThe initial monolayer will have some level of defects.
Annealing in Air (e.g., at elevated temperatures)VariableCan lead to partial desorption at lower temperatures but may improve ordering at appropriate temperatures and times.
Annealing in Thiol VaporLowThis method can help to fill in defects and improve the overall quality of the monolayer.[8]

Experimental Protocols

Protocol 1: Piranha Cleaning of Gold Substrates

Objective: To remove organic residues from gold-coated substrates prior to SAM formation.

Materials:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Deionized (DI) water

  • Absolute Ethanol

  • Nitrogen gas source

  • Glass beakers

  • Tweezers (Teflon or stainless steel)

Procedure:

  • Safety Precautions: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work in a certified fume hood. Never store Piranha solution in a sealed container.

  • Solution Preparation: In a clean glass beaker, prepare the Piranha solution by slowly and carefully adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. The solution will become very hot.

  • Substrate Immersion: Using tweezers, carefully immerse the gold substrates in the hot Piranha solution for 5-10 minutes.[6]

  • Rinsing: Carefully remove the substrates from the Piranha solution and rinse them thoroughly with copious amounts of DI water.

  • Ethanol Rinse: Rinse the substrates with absolute ethanol.[6]

  • Drying: Dry the substrates under a gentle stream of nitrogen gas. Use the cleaned substrates immediately for SAM formation.

Protocol 2: Solution-Phase Deposition of this compound SAM

Objective: To form a self-assembled monolayer of this compound on a clean gold substrate.

Materials:

  • Cleaned gold substrates

  • This compound

  • 200-proof Ethanol

  • Glass vials with sealable caps

  • Micropipettes

  • Nitrogen gas source

Procedure:

  • Solution Preparation: Prepare a 1 mM solution of this compound in 200-proof ethanol in a clean glass vial.

  • Substrate Immersion: Immediately after cleaning and drying, immerse the gold substrates in the this compound solution.

  • Inert Atmosphere: To minimize oxidation, purge the headspace of the vial with nitrogen gas before sealing the cap.

  • Self-Assembly: Allow the self-assembly to proceed at room temperature for 18-24 hours. Longer immersion times (up to 48 hours) can lead to a more ordered monolayer.[3][6]

  • Rinsing: After immersion, remove the substrates from the thiol solution and rinse them thoroughly with fresh absolute ethanol to remove any non-covalently bound molecules.

  • Drying: Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

Protocol 3: Vapor-Phase Annealing of this compound SAM

Objective: To reduce defects in a pre-formed this compound SAM.

Materials:

  • This compound SAM on a gold substrate

  • A small vial or container for the annealing thiol

  • A larger, sealable chamber (e.g., a desiccator)

  • Hot plate or oven

Procedure:

  • Setup: Place the pre-formed this compound SAM in the sealable chamber. In a separate small, open container within the chamber, place a few drops of liquid this compound.

  • Annealing: Seal the chamber and place it on a hot plate or in an oven at a moderately elevated temperature (e.g., 60-80°C). The heat will create a vapor of this compound in the chamber.

  • Duration: Anneal for several hours. The thiol vapor will help to fill in vacancies and heal defects in the existing monolayer.[8]

  • Cooling and Rinsing: After annealing, allow the chamber to cool to room temperature. Remove the substrate and rinse it with absolute ethanol to remove any physisorbed molecules.

  • Drying: Dry the annealed SAM under a stream of nitrogen gas.

Visualizations

G cluster_0 Troubleshooting Pinhole Defects start Pinhole Defects Observed q1 Are the pinholes large and irregular? start->q1 s1 Improve Substrate Cleaning (Piranha, etc.) q1->s1 Yes q2 Is the film hazy or showing uneven wetting? q1->q2 No end Re-evaluate SAM Quality s1->end s2 Optimize Immersion Time (18-24h) & Use High-Purity Solvent q2->s2 Yes q3 Are there numerous small, uniform pinholes? q2->q3 No s2->end s3 Adjust Thiol Concentration (1-5 mM) & Ensure Thorough Rinsing q3->s3 Yes q3->end No s3->end

Caption: A logical workflow for troubleshooting pinhole defects in this compound films.

G cluster_1 This compound SAM Formation & Defect Pathways cluster_ideal Ideal Pathway cluster_defect Defect Pathways Clean Au Substrate Clean Au Substrate Thiol Adsorption Thiol Adsorption Clean Au Substrate->Thiol Adsorption Contaminated Substrate Contaminated Substrate Insufficient Immersion Time Insufficient Immersion Time Trapped Solvent Trapped Solvent Self-Assembly & Ordering Self-Assembly & Ordering Thiol Adsorption->Self-Assembly & Ordering Well-ordered, Low-Defect SAM Well-ordered, Low-Defect SAM Self-Assembly & Ordering->Well-ordered, Low-Defect SAM Blocked Adsorption Sites Blocked Adsorption Sites Contaminated Substrate->Blocked Adsorption Sites Pinhole Defects Pinhole Defects Blocked Adsorption Sites->Pinhole Defects Incomplete Ordering Incomplete Ordering Insufficient Immersion Time->Incomplete Ordering Domain Boundaries & Vacancies Domain Boundaries & Vacancies Incomplete Ordering->Domain Boundaries & Vacancies Disrupted Packing Disrupted Packing Trapped Solvent->Disrupted Packing Disrupted Packing->Pinhole Defects

Caption: Ideal vs. defect pathways in the self-assembly of this compound films.

References

Technical Support Center: 1-Octanethiol Monolayer Ordering on Varied Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of substrate roughness on the ordering of 1-octanethiol self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of increased substrate roughness on the ordering of this compound SAMs?

Increased substrate roughness generally leads to a decrease in the ordering of this compound SAMs.[1][2] On rougher surfaces, the alkyl chains have less freedom to pack into a well-ordered, crystalline-like structure due to the physical disruption of the underlying substrate. This can result in a higher density of defects, smaller domain sizes, and a less uniform monolayer.

Q2: How does substrate roughness affect the hydrophobicity of a this compound SAM?

The hydrophobicity of a this compound SAM, often measured by the static contact angle of water, is significantly influenced by substrate roughness.[1] While a well-ordered monolayer on a smooth gold surface exhibits a high contact angle, increased roughness can lead to a decrease in the observed contact angle, indicating reduced hydrophobicity.[2] This is because the disordered monolayer on a rough surface may expose more of the underlying substrate or create pinning sites for the water droplet.

Q3: Is there a critical roughness threshold beyond which a well-ordered this compound monolayer cannot be formed?

While there isn't a universally defined sharp threshold, studies have shown that for surfaces with a root-mean-square (RMS) roughness greater than 1 nm, the observation of subtle ordering effects like the odd-even parity in hydrophobicity is significantly diminished or absent.[2][3] This suggests that beyond this level of roughness, the formation of a highly ordered monolayer becomes challenging.

Q4: What characterization techniques are most sensitive to changes in monolayer ordering due to substrate roughness?

Several techniques can be employed to characterize SAM ordering. Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) can directly visualize the monolayer structure and identify defects.[4] X-ray Photoelectron Spectroscopy (XPS) can provide information about the chemical composition and bonding of the SAM.[4][5] Infrared Reflection-Absorption Spectroscopy (IRRAS) is sensitive to the conformational order of the alkyl chains.[6] Electrochemical methods, such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS), can probe the blocking properties of the SAM, which are related to its packing density and defectiveness.[5][7]

Troubleshooting Guides

Issue 1: Inconsistent contact angle measurements on nominally identical rough substrates.

  • Possible Cause: Inhomogeneous roughness across the substrate surface or variations in the cleaning procedure.

  • Troubleshooting Steps:

    • Characterize Substrate Roughness Thoroughly: Use AFM to map the roughness over multiple areas of the substrate to ensure uniformity.

    • Standardize Cleaning Protocol: Ensure a consistent and rigorous cleaning protocol is followed for all substrates. Common methods include piranha solution, UV/Ozone, and plasma cleaning.[8]

    • Use High-Purity Materials: Ensure the this compound and solvents are of high purity to avoid introducing contaminants that could affect wetting properties.[8]

    • Control Environmental Conditions: Perform contact angle measurements in a controlled environment to minimize the effects of humidity and airborne contaminants.

Issue 2: Poor electrochemical blocking behavior of the this compound SAM on a rough substrate.

  • Possible Cause: The monolayer is highly disordered with numerous pinholes and defects due to the substrate's topography.

  • Troubleshooting Steps:

    • Optimize SAM Incubation Time: While SAM formation is rapid, extending the immersion time (e.g., 12-24 hours) may allow for some degree of molecular reorganization and defect healing, even on rough surfaces.[7]

    • Consider a Longer Chain Alkanethiol: Longer alkyl chains exhibit stronger van der Waals interactions, which can sometimes promote better ordering and defect passivation, although the effect of roughness will still be significant.

    • Annealing the SAM: Post-formation thermal annealing can sometimes improve the order of the monolayer, though the effectiveness may be limited on very rough surfaces.

    • Characterize with Multiple Techniques: Combine electrochemical data with surface-sensitive techniques like AFM to correlate the blocking behavior with the physical structure of the monolayer.

Issue 3: Difficulty in obtaining reproducible XPS or IRRAS data for SAMs on rough substrates.

  • Possible Cause: Signal-to-noise ratio is often lower on rough surfaces due to scattering and shadowing effects.

  • Troubleshooting Steps:

    • Optimize Instrumental Parameters: For XPS, adjust the take-off angle to maximize the surface sensitivity. For IRRAS, optimize the angle of incidence.

    • Increase Data Acquisition Time: Longer scan times can help to improve the signal-to-noise ratio.

    • Use a Reference Sample: Analyze a well-characterized, smooth substrate alongside the rough samples to ensure the instrument is performing optimally.

    • Consider Alternative Techniques: For highly rough surfaces, techniques less sensitive to topography, such as contact angle goniometry, may provide more reproducible data on overall surface properties.

Quantitative Data Summary

The following table summarizes the relationship between substrate roughness (RMS) and the static water contact angle for alkanethiol SAMs, as compiled from various studies.

SubstrateRMS Roughness (nm)AlkanethiolStatic Water Contact Angle (θs)Reference
Template-Stripped Gold (Au-TS)0.36 ± 0.01n-alkanethiols~105.8-112.1° (Odd-even effect observed)[1]
As-Deposited Gold (Au-AD)2.27 ± 0.16n-alkanethiolsNo odd-even effect observed[1]
Template-Stripped Silver (Ag-TS)0.60 ± 0.04n-alkanethiolsOdd-even effect observed[1]
As-Deposited Silver (Ag-AD)5.13 ± 0.22n-alkanethiolsNo odd-even effect observed[1]
Smooth Silver~0.6n-alkanethiolsOdd-even effect observed[9]
Rougher Silver~2.2n-alkanethiolsNo odd-even effect observed for polar liquids[9]
Smooth Gold0.4n-alkanethiolsOdd-even oscillation in SFG spectra[9]
Rougher Gold2.38n-alkanethiolsNo odd-even oscillation in SFG spectra[9]

Experimental Protocols

Protocol 1: Preparation of this compound SAM on Gold Substrates
  • Substrate Cleaning:

    • A pristine gold surface is crucial for the formation of a well-ordered SAM.[5]

    • Piranha Solution Cleaning (for planar gold surfaces):

      • Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.

      • Prepare the solution by slowly adding 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂).[5]

      • Immerse the gold substrate in the hot Piranha solution for 5-10 minutes.[5]

      • Thoroughly rinse the substrate with deionized water and then with absolute ethanol.[5][7]

      • Dry the substrate under a stream of dry nitrogen gas.[5][7]

  • SAM Formation:

    • Prepare a 1-10 mM solution of this compound in absolute ethanol.[7]

    • Immediately immerse the clean, dry gold substrate into the thiol solution in a sealed container to minimize evaporation and contamination.[5][7]

    • Allow the self-assembly to proceed for 12 to 24 hours to ensure the formation of a well-ordered monolayer.[7]

  • Post-Formation Rinsing and Drying:

    • Remove the substrate from the thiol solution and rinse it thoroughly with pure ethanol to remove non-chemisorbed thiols.[7]

    • Dry the SAM-modified substrate with a gentle stream of dry nitrogen.[7]

Protocol 2: Characterization by Contact Angle Goniometry
  • Place the SAM-modified substrate on the goniometer stage.

  • Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

  • Capture an image of the droplet at the solid-liquid-vapor interface.

  • Use software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Perform measurements at multiple locations on the substrate to ensure reproducibility. A well-formed this compound SAM should exhibit a significant increase in the water contact angle compared to the clean gold surface.[5]

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization start Start: Gold Substrate cleaning Substrate Cleaning (e.g., Piranha Solution) start->cleaning rinsing_drying1 Rinse (DI Water, Ethanol) & Dry (N2) cleaning->rinsing_drying1 immersion Immerse Substrate (12-24 hours) rinsing_drying1->immersion thiol_solution Prepare this compound Solution (Ethanol) thiol_solution->immersion rinsing_drying2 Rinse (Ethanol) & Dry (N2) immersion->rinsing_drying2 characterization Surface Characterization (AFM, XPS, Contact Angle, etc.) rinsing_drying2->characterization end End: Data Analysis characterization->end Roughness_Effect_Logic cluster_low Low Roughness (< 1 nm RMS) cluster_high High Roughness (> 1 nm RMS) sub_roughness Substrate Roughness low_packing High Degree of Molecular Packing sub_roughness->low_packing Decreases high_packing Disrupted Molecular Packing sub_roughness->high_packing Increases low_order Well-ordered Monolayer (Crystalline-like) low_packing->low_order low_defects Low Defect Density low_order->low_defects high_hydrophobicity High Hydrophobicity low_defects->high_hydrophobicity good_blocking Good Electrochemical Blocking low_defects->good_blocking high_order Disordered Monolayer high_packing->high_order high_defects High Defect Density (Pinholes) high_order->high_defects low_hydrophobicity Reduced Hydrophobicity high_defects->low_hydrophobicity poor_blocking Poor Electrochemical Blocking high_defects->poor_blocking

References

Technical Support Center: Controlling 1-Octanethiol Packing Density on Gold Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-octanethiol self-assembled monolayers (SAMs) on gold surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for the formation of this compound SAMs on gold?

The primary driving force is the strong, semi-covalent bond that forms between the sulfur headgroup of the this compound and the gold surface, with a bond strength of approximately 45 kcal/mol. Additionally, van der Waals interactions between the adjacent alkane chains contribute to the stability and ordering of the monolayer.

Q2: How long does it take to form a well-ordered this compound SAM?

Initial monolayer coverage is achieved very quickly, within seconds to minutes. However, this initial layer is typically disordered. The subsequent organization into a well-packed, ordered monolayer is a slower process, often requiring 12 to 48 hours.

Q3: What is the typical structure of a well-ordered this compound SAM on a Au(111) surface?

A well-ordered this compound monolayer on a Au(111) surface typically forms a (√3 × √3)R30° structure. In this arrangement, the thiol chains are tilted at an angle of approximately 30 degrees from the surface normal to maximize van der Waals interactions between the chains.

Q4: Does the solvent choice affect the final packing density and structure?

Yes, the solvent has a significant impact on the resulting SAM structure. For instance, at 90°C, this compound SAMs prepared in ethanol form an ordered (3 × √7)R11° structure, while those prepared in N,N'-dimethylformamide (DMF) exhibit a (√3 × √3)R30° phase with a c(4 × 2) superstructure.[1] Using toluene can result in a mixture of ordered and striped phases, whereas hexane may not produce clearly ordered structures.[1]

Q5: How does temperature influence SAM formation?

Temperature affects both the kinetics of SAM formation and the thermal stability of the monolayer. Higher temperatures can accelerate the initial adsorption and subsequent ordering process. However, excessively high temperatures can lead to desorption of the thiol molecules. For example, standing molecules of undecanethiol are stable up to 450 K.[2]

Q6: What is the effect of this compound concentration in the solution?

The concentration of the thiol solution is directly related to the immersion time required to achieve a well-ordered SAM. A lower concentration necessitates a longer immersion time.[2] While the initial growth rate increases with concentration, achieving a densely packed monolayer still requires several hours for the reorganization of the alkyl chains.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the formation of this compound SAMs on gold surfaces.

Issue 1: Incomplete or Disordered Monolayer Formation

  • Possible Cause: Contaminated gold substrate.

    • Solution: Implement a rigorous cleaning protocol for the gold substrate. A common method is the use of a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), followed by thorough rinsing with ultrapure water and ethanol, and drying under a stream of nitrogen.[3] The cleanliness of the substrate is a critical factor influencing the final state of the SAM.[2]

  • Possible Cause: Impure this compound or solvent.

    • Solution: Use high-purity this compound and anhydrous ethanol. The presence of impurities, including water, in the solvent can interfere with the self-assembly process.

  • Possible Cause: Insufficient immersion time.

    • Solution: While a monolayer forms quickly, achieving a well-ordered, densely packed structure requires a longer immersion time, typically 12-24 hours, to allow for molecular reorganization.[2]

Issue 2: Inconsistent Packing Density Across Samples

  • Possible Cause: Variation in experimental conditions.

    • Solution: Strictly control all experimental parameters, including immersion time, temperature, and solution concentration. Ensure the cleanliness of all glassware.

  • Possible Cause: Substrate roughness and morphology.

    • Solution: The properties of the gold substrate, such as roughness and crystal orientation, can influence the formation of the SAM.[2] Using atomically flat Au(111) substrates will yield the most consistent results.

Issue 3: Evidence of Oxidized Sulfur Species in Characterization Data (e.g., XPS)

  • Possible Cause: Exposure of the SAM to air, particularly in the presence of UV light.

    • Solution: Prepare and handle SAMs in an inert environment, such as a nitrogen-filled glovebox, to minimize oxidation.[4] Ozone in the ambient air can also be a primary oxidant.[4]

Quantitative Data Summary

The packing density of thiol SAMs on gold can be influenced by several factors. The following tables summarize key quantitative data from the literature.

Table 1: Influence of Solvent on this compound SAM Structure on Au(111) at 90°C

SolventResulting StructureReference
EthanolOrdered (3 × √7)R11° overlayer[1]
N,N'-dimethylformamide (DMF)Large ordered domains with (√3 × √3)R30° phase and c(4 × 2) superstructure[1]
TolueneMixture of ordered and striped phases[1]
HexaneNo clear ordered structures observed[1]

Table 2: Packing Densities of Various Thiol Ligands on Gold Nanoparticles

LigandPacking Density (molecules/nm²)Characterization MethodReference
Mercaptoundecanoic acid4.97 ± 0.01XPS[5]
Mercaptohexanoic acid4.58 ± 0.01XPS[5]
Thioctic acid2.20 ± 0.03XPS[5]
3-mercaptopropionic acid7.8 ± 1.2ICP-OES[5]

Experimental Protocols

Protocol 1: Standard Preparation of this compound SAM on Gold

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution (3:1 H₂SO₄:H₂O₂) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse thoroughly with ultrapure water followed by anhydrous ethanol.

    • Dry the substrate under a stream of high-purity nitrogen.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

    • Immerse the clean, dry gold substrate into the thiol solution.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature in a clean, vibration-free environment.[2]

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse thoroughly with anhydrous ethanol to remove any physisorbed molecules.

    • Dry the SAM-coated substrate under a stream of high-purity nitrogen.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Piranha_Cleaning Piranha Cleaning Rinsing Rinsing (Water & Ethanol) Piranha_Cleaning->Rinsing Drying_N2 Drying (N2 Stream) Rinsing->Drying_N2 Immersion Immerse Substrate (12-24 hours) Drying_N2->Immersion Prepare_Solution Prepare 1mM this compound in Ethanol Prepare_Solution->Immersion Rinse_Ethanol Rinse with Ethanol Immersion->Rinse_Ethanol Final_Drying Final Drying (N2 Stream) Rinse_Ethanol->Final_Drying Characterization Characterization (XPS, AFM, etc.) Final_Drying->Characterization

Caption: Experimental workflow for the formation of this compound SAMs on gold.

Factors_Affecting_Packing_Density Packing_Density Packing Density & Order Solvent Solvent Solvent->Packing_Density Temperature Temperature Temperature->Packing_Density Immersion_Time Immersion Time Immersion_Time->Packing_Density Concentration Concentration Concentration->Packing_Density Cleanliness Cleanliness Cleanliness->Packing_Density Roughness Roughness Roughness->Packing_Density

Caption: Key factors influencing the packing density and order of this compound SAMs.

References

Technical Support Center: 1-Octanethiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the formation of 1-Octanethiol self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete or disordered this compound SAMs?

A1: Incomplete or poorly ordered this compound SAMs can stem from several factors, including contaminated substrates, impure this compound, suboptimal deposition parameters (such as immersion time, temperature, and solution concentration), and inappropriate solvent selection. The cleanliness of the gold substrate is paramount, as organic residues or other impurities can block thiol binding sites.[1] The purity of the alkanethiol is also critical, as contaminants can compete for surface sites and disrupt the formation of a well-ordered monolayer.[2]

Q2: How long does it take to form a complete this compound monolayer?

A2: The initial formation of a this compound monolayer is rapid, achieving significant coverage within seconds to minutes.[2] However, this initial layer is often disordered.[2] A subsequent, slower organization phase, lasting several hours, is necessary for the monolayer to achieve a well-packed, crystalline-like structure.[3] For optimal results, immersion times of 12 to 48 hours are commonly recommended.[2]

Q3: What is the ideal concentration of this compound for SAM formation?

A3: A 1 mM solution of this compound in a suitable solvent, typically ethanol, is widely used and recommended for forming high-quality SAMs.[2][3] While other concentrations can be used, 1 mM has been found to be a good balance for achieving complete monolayer formation in a reasonable timeframe.

Q4: Can the solvent affect the quality of the this compound SAM?

A4: Yes, the choice of solvent can significantly impact the structure and ordering of the resulting SAM. Ethanol is the most common and generally effective solvent.[4] However, studies have shown that solvents like N,N'-dimethylformamide (DMF) and toluene can also produce ordered structures, while hexane may result in more disordered layers.[5] The solvent can influence the solubility of the thiol and its interaction with the substrate, as well as the packing of the alkyl chains.[5] Trapped solvent molecules at the surface can also be a cause of defects.[6]

Q5: How can I assess the quality and completeness of my this compound monolayer?

A5: Several surface-sensitive techniques can be used to characterize SAMs. X-ray Photoelectron Spectroscopy (XPS) can confirm the chemical composition and the presence of the sulfur-gold bond.[5] Scanning Tunneling Microscopy (STM) provides molecular-scale images of the surface, revealing the packing structure and the presence of defects like pinholes or domain boundaries.[7] Contact angle measurements can give a qualitative indication of surface coverage and hydrophobicity.

Troubleshooting Guide

Issue 1: Incomplete Monolayer Formation (Bare Patches on Substrate)
Possible Causes Troubleshooting Steps
Contaminated Gold Substrate Implement a rigorous substrate cleaning protocol. A common method involves cleaning with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), followed by thorough rinsing with deionized water and ethanol, and drying under a stream of nitrogen.[1]
Inactive or Oxidized Thiol Use fresh, high-purity this compound from a reputable supplier. Thiol groups can oxidize to form disulfides, which may not bind as effectively to the gold surface.[1]
Insufficient Immersion Time While initial adsorption is fast, allow for a longer immersion time (12-48 hours) to enable the monolayer to self-organize and fill in defects.[2][3]
Inappropriate Thiol Concentration Prepare a fresh 1 mM solution of this compound in absolute ethanol.[2]
Issue 2: Disordered Monolayer with Poor Packing
Possible Causes Troubleshooting Steps
Thiol Impurities Even small amounts of impurities can disrupt the packing of the monolayer. Use the highest purity this compound available.
Suboptimal Solvent Ethanol is the standard solvent. If issues persist, consider trying other solvents like DMF or toluene, though this may require further optimization.[5] Ensure the solvent is anhydrous, as water can interfere with the self-assembly process.
Rapid Formation without Annealing The initial monolayer forms quickly but is disordered.[2] The "annealing" process occurs over several hours in solution as the molecules rearrange into a more ordered state.[3] Ensure sufficient immersion time.
Substrate Roughness Highly crystalline and smooth Au(111) surfaces promote the formation of well-ordered domains. Rougher polycrystalline gold surfaces can lead to more defects.[8]
Issue 3: Monolayer Instability and Degradation
Possible Causes Troubleshooting Steps
Oxidation in Ambient Conditions The gold-thiolate bond can oxidize when exposed to air, particularly in the presence of ozone and light, leading to SAM degradation.[8][9] Store prepared SAMs in an inert environment (e.g., under nitrogen or argon) and minimize their exposure to ambient lab conditions.
Desorption of Molecules In some environments, particularly aqueous solutions over extended periods, alkanethiol molecules can desorb from the gold surface, leading to a loss of monolayer integrity.[10]

Experimental Protocols

Standard Protocol for this compound SAM Formation on Gold
  • Substrate Preparation:

    • Immerse the gold-coated substrate in a piranha solution (3:1 H₂SO₄:H₂O₂) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrate thoroughly with deionized water, followed by absolute ethanol.

    • Dry the substrate under a stream of dry nitrogen gas.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol. Use a calibrated micropipette for accurate measurement.

  • Self-Assembly:

    • Immerse the clean, dry gold substrate into the 1 mM this compound solution in a clean glass container.

    • To minimize oxidation, it is good practice to backfill the container with an inert gas like nitrogen or argon before sealing.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature.[2]

  • Rinsing and Drying:

    • After immersion, remove the substrate from the thiol solution.

    • Rinse the substrate thoroughly with fresh absolute ethanol to remove any non-chemisorbed molecules.

    • Dry the substrate again under a stream of dry nitrogen gas.

  • Storage:

    • Store the prepared SAM-coated substrate in a clean, dry, and inert environment (e.g., in a desiccator backfilled with nitrogen) until use. Minimize the time between preparation and use.

Visual Guides

Troubleshooting_Workflow start Incomplete Monolayer Formation check_substrate Is the substrate clean? start->check_substrate clean_substrate Perform rigorous cleaning protocol (e.g., Piranha etch) check_substrate->clean_substrate No check_thiol Is the this compound pure and fresh? check_substrate->check_thiol Yes clean_substrate->check_substrate use_new_thiol Use high-purity, fresh this compound check_thiol->use_new_thiol No check_params Are deposition parameters optimal? check_thiol->check_params Yes use_new_thiol->check_thiol optimize_params Adjust immersion time (12-48h) and concentration (1 mM) check_params->optimize_params No success Achieved Complete Monolayer check_params->success Yes optimize_params->success

Caption: Troubleshooting workflow for incomplete this compound monolayer formation.

SAM_Formation_Process state1 Initial Rapid Adsorption (Disordered Phase) state2 Slow Organization & Annealing (Hours) state1->state2 Time state3 Well-Ordered Monolayer (Crystalline-like Structure) state2->state3 Further Reorganization

Caption: The two-stage process of this compound SAM formation on a gold surface.

References

Technical Support Center: Long-Term Stability of 1-Octanethiol Functionalized Nanoparticles in Buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common long-term stability challenges encountered with 1-octanethiol functionalized nanoparticles in various buffer systems. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to enhance the success and reproducibility of your experiments.

Troubleshooting Guides

This section addresses specific problems you may encounter during the storage and use of this compound functionalized nanoparticles in buffer solutions.

Issue 1: Nanoparticle Aggregation in High Ionic Strength Buffers (e.g., PBS)

Question: My this compound functionalized nanoparticles, which are stable in deionized water or low ionic strength buffers, aggregate and precipitate upon introduction into Phosphate Buffered Saline (PBS). What is causing this and how can I resolve it?

Answer: This is a frequent issue arising from the high salt concentration in buffers like PBS. The ions in the buffer compress the electrical double layer surrounding the nanoparticles, which reduces the electrostatic repulsion between them and leads to aggregation driven by van der Waals forces.[1][2]

Solutions:

  • Gradual Buffer Exchange: Instead of directly transferring the nanoparticles into a high-salt buffer, perform a stepwise buffer exchange. This can be achieved through dialysis against the target buffer or by gradually increasing the buffer concentration in the nanoparticle suspension.

  • Increase Ligand Density: A higher density of this compound on the nanoparticle surface can provide better steric hindrance, preventing the particles from getting close enough to aggregate.[3] Consider optimizing the functionalization reaction to achieve a more densely packed ligand shell.

  • Co-functionalization with PEG-thiol: Introducing a polyethylene glycol (PEG)-thiol linker along with this compound can provide a steric barrier that enhances stability in high salt environments.[4][5] The hydrophilic PEG chains extend into the solution, preventing close approach of the nanoparticles.

Issue 2: Gradual Aggregation and Precipitation During Long-Term Storage

Question: My nanoparticle suspension appears stable initially, but after several days or weeks of storage in buffer, I observe aggregation and precipitation. What are the likely causes and how can I improve their shelf-life?

Answer: Long-term instability is often due to slow degradation processes, including ligand desorption and oxidation.

Solutions:

  • Optimize Storage Temperature: Store nanoparticle suspensions at low temperatures, such as 4°C, to slow down kinetic processes like ligand desorption. Avoid freezing, as the formation of ice crystals can force nanoparticles together, causing irreversible aggregation.

  • Inert Atmosphere: The thiol group of this compound can be susceptible to oxidation over time, which can weaken its bond to the nanoparticle surface and lead to desorption.[6] Storing the nanoparticle suspension under an inert atmosphere, such as argon or nitrogen, can minimize oxidation.

  • Control pH: The stability of the gold-sulfur bond can be pH-dependent. Ensure the pH of the buffer is within a range that promotes long-term stability. For many gold nanoparticle systems, a pH range of 6.5 to 8.5 is often suitable.

  • Light Protection: Store samples in the dark, as light can sometimes catalyze the oxidation of the thiol ligands.

  • Proper Sealing: Ensure storage vials are well-sealed to prevent solvent evaporation, which would increase the nanoparticle concentration and the likelihood of aggregation.

Frequently Asked Questions (FAQs)

Q1: How can I visually confirm that my nanoparticles are aggregating?

A1: For gold nanoparticles, a distinct color change from red to purple or blue is a strong indicator of aggregation.[1] This is due to a shift in the surface plasmon resonance peak to longer wavelengths. This change can be quantitatively measured using a UV-Vis spectrophotometer.

Q2: What is the effect of the alkyl chain length of the thiol on nanoparticle stability?

A2: Generally, longer alkyl chains, such as in this compound, provide a more robust hydrophobic barrier and can enhance stability in certain organic solvents. However, in aqueous buffers, they can also increase hydrophobic interactions between particles if the surface coverage is not complete. Shorter chain thiols may offer better water dispersibility but might be more prone to desorption.

Q3: Can I use sonication to reverse aggregation?

A3: Gentle sonication can sometimes redisperse loosely aggregated nanoparticles. However, for strongly aggregated or sintered particles, sonication may not be effective and could even induce further aggregation. It is best used as a preventative measure to ensure a homogeneous suspension before use, rather than a corrective one for significant precipitation.

Q4: Does the type of buffer, aside from its ionic strength, matter for stability?

A4: Yes, the specific ions in the buffer can interact with the nanoparticle surface and the functionalizing ligands. For instance, some buffer components may have a higher affinity for the nanoparticle surface than this compound, leading to ligand displacement over time. It is advisable to test the stability of your nanoparticles in the specific buffer you intend to use for your experiments.

Data Presentation

Table 1: Illustrative Long-Term Stability of this compound Functionalized AuNPs in Various Buffers at 4°C

Buffer (0.01 M)Time PointHydrodynamic Diameter (nm)Polydispersity Index (PDI)Observations
Tris-HCl (pH 7.4) Day 025.20.15Stable, monodisperse
Day 726.10.18Minor increase in size
Day 3028.50.25Slight aggregation
Phosphate Buffered Saline (PBS, pH 7.4) Day 025.50.16Stable, monodisperse
Day 745.80.45Significant aggregation
Day 30>200 (aggregated)>0.7Precipitate observed
Citrate Buffer (pH 6.0) Day 025.10.14Stable, monodisperse
Day 725.90.17Stable
Day 3027.30.22Minor increase in size

Experimental Protocols

Protocol 1: Assessing Nanoparticle Stability using Dynamic Light Scattering (DLS)

This protocol outlines the procedure for monitoring changes in the hydrodynamic diameter and polydispersity index (PDI) of nanoparticles over time.

  • Sample Preparation:

    • Prepare a stock suspension of this compound functionalized nanoparticles in the desired buffer (e.g., Tris-HCl, PBS).

    • The concentration should be optimized to give a stable count rate on the DLS instrument (typically between 100,000 and 500,000 counts per second).

    • Filter the buffer using a 0.22 µm syringe filter before preparing the nanoparticle suspension to remove any dust or particulate contaminants.

    • Gently sonicate the nanoparticle suspension for 1-2 minutes to ensure homogeneity before each measurement.

  • DLS Measurement:

    • Transfer the nanoparticle suspension to a clean DLS cuvette.

    • Equilibrate the sample at the desired temperature (e.g., 25°C) in the DLS instrument for at least 2 minutes.

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

    • Record the Z-average hydrodynamic diameter and the polydispersity index (PDI).

  • Long-Term Stability Study:

    • Store the nanoparticle suspensions under the desired conditions (e.g., 4°C, protected from light).

    • At each time point (e.g., Day 0, Day 7, Day 30), take an aliquot of the suspension, allow it to equilibrate to room temperature, and perform DLS measurements as described above.

Protocol 2: Monitoring Nanoparticle Aggregation with UV-Vis Spectroscopy

This protocol is particularly useful for plasmonic nanoparticles like gold, where aggregation leads to a change in the absorbance spectrum.

  • Baseline Spectrum:

    • Record the UV-Vis absorbance spectrum of the stable, monodisperse nanoparticle suspension in the buffer of interest. For gold nanoparticles, this is typically in the range of 400-800 nm.

    • Note the wavelength of the maximum absorbance (λmax) of the surface plasmon resonance (SPR) peak.

  • Incubation and Measurement:

    • Incubate the nanoparticle suspension under the conditions being tested (e.g., in a high salt buffer at room temperature).

    • At regular intervals, record the UV-Vis spectrum.

  • Data Analysis:

    • Monitor for a red-shift (a shift to longer wavelengths) in the λmax of the SPR peak, which indicates aggregation.[1]

    • A broadening of the SPR peak and a decrease in its intensity can also be indicative of aggregation and precipitation.

Protocol 3: Visualizing Nanoparticle Aggregation using Transmission Electron Microscopy (TEM)

TEM provides direct visual evidence of nanoparticle size, morphology, and aggregation state.

  • Grid Preparation:

    • Place a drop of the nanoparticle suspension onto a carbon-coated TEM grid.

    • Allow the nanoparticles to adsorb to the grid for a few minutes.

    • Wick away the excess liquid with filter paper.

    • Optionally, perform a negative staining step (e.g., with uranyl acetate) to enhance contrast, especially for organic shells.

  • Imaging:

    • Image the grid using a TEM at various magnifications.

    • Acquire images from multiple areas of the grid to ensure the observed results are representative.

  • Analysis:

    • Visually inspect the images for the presence of individual, well-dispersed nanoparticles versus large, aggregated clusters.

    • Image analysis software can be used to measure the size distribution of the primary nanoparticles and the aggregates.

Mandatory Visualizations

Troubleshooting Workflow for Nanoparticle Aggregation in Buffer start Nanoparticle Aggregation Observed in Buffer check_buffer High Ionic Strength Buffer (e.g., PBS)? start->check_buffer check_storage Long-Term Storage Instability? check_buffer->check_storage No solution_buffer Implement Gradual Buffer Exchange or Co-functionalize with PEG-thiol check_buffer->solution_buffer Yes solution_storage Optimize Storage Conditions: - Store at 4°C - Use Inert Atmosphere - Protect from Light - Ensure Proper Sealing check_storage->solution_storage Yes re_evaluate Re-evaluate Stability (DLS, UV-Vis, TEM) check_storage->re_evaluate No, other issue solution_buffer->re_evaluate solution_storage->re_evaluate

Caption: Troubleshooting workflow for nanoparticle aggregation.

Experimental Workflow for Stability Assessment start Prepare this compound Functionalized Nanoparticles disperse Disperse in Test Buffers (e.g., Tris-HCl, PBS) start->disperse storage Store under Controlled Conditions (Temperature, Light) disperse->storage timepoint Perform Measurements at Time Points (0, 7, 30 days) storage->timepoint dls Dynamic Light Scattering (DLS) - Hydrodynamic Diameter - Polydispersity Index (PDI) timepoint->dls uv_vis UV-Vis Spectroscopy - Surface Plasmon Resonance (SPR) Shift timepoint->uv_vis tem Transmission Electron Microscopy (TEM) - Visualize Aggregation timepoint->tem analysis Analyze Data and Compare Stability dls->analysis uv_vis->analysis tem->analysis

Caption: Workflow for assessing nanoparticle stability.

Factors Influencing Long-Term Nanoparticle Instability instability Nanoparticle Instability & Aggregation ionic_strength High Ionic Strength ionic_strength->instability ligand_desorption Ligand Desorption ligand_desorption->instability oxidation Thiol Oxidation oxidation->instability temperature Elevated Temperature temperature->instability ph Inappropriate pH ph->instability light Light Exposure light->instability concentration High Nanoparticle Concentration concentration->instability

Caption: Factors leading to nanoparticle instability.

References

Validation & Comparative

A Researcher's Guide to Characterizing the Hydrophobicity of 1-Octanethiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and accurately quantifying the hydrophobicity of surface modifications is paramount. 1-Octanethiol self-assembled monolayers (SAMs) on gold are a widely used model system for creating well-defined hydrophobic surfaces. This guide provides a comparative analysis of contact angle goniometry and alternative techniques for characterizing the hydrophobicity of these crucial surface modifications, supported by experimental data and detailed protocols.

Contact angle goniometry is a direct and widely used method to determine the hydrophobicity of a surface by measuring the contact angle of a liquid droplet on it.[1] A high contact angle indicates a hydrophobic surface, where the liquid beads up, while a low contact angle suggests a hydrophilic surface that is readily wetted. For this compound SAMs, which are terminated with methyl groups, a high water contact angle is expected, signifying a well-ordered and densely packed monolayer.[2][3]

While contact angle goniometry provides a macroscopic measure of hydrophobicity, other surface-sensitive techniques can offer complementary information on the nanoscale properties of the SAM that contribute to its overall hydrophobic character. This guide compares contact angle goniometry with Atomic Force Microscopy (AFM), X-ray Photoelectron Spectroscopy (XPS), and Spectroscopic Ellipsometry (SE), providing a multi-faceted approach to understanding the surface properties of this compound SAMs.

Comparative Analysis of Characterization Techniques

The choice of characterization technique depends on the specific information required. While contact angle goniometry gives a direct measure of wettability, AFM can probe local hydrophobic interactions, XPS provides chemical composition and surface coverage, and ellipsometry measures the thickness of the monolayer. A combination of these techniques provides a comprehensive understanding of the SAM's quality and its resulting hydrophobicity.

Technique Parameter Measured Typical Value for this compound SAM on Gold Indication of Hydrophobicity Advantages Limitations
Contact Angle Goniometry Water Contact Angle (θ)105° - 112°Higher angle indicates greater hydrophobicity.[4]Direct, simple, and quantitative measure of wettability.Macroscopic measurement, may not be sensitive to nanoscale defects.
Atomic Force Microscopy (AFM) Adhesion Force~3.2 mN/m (hydrophobic force)[4]Higher adhesion force with a hydrophobic tip indicates greater hydrophobicity.[5]High-resolution topographical and mechanical information; can probe local hydrophobicity.Indirect measure of hydrophobicity; can be influenced by tip chemistry and surface roughness.
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition (C/Au, S/Au ratios), Surface CoverageHigh C/Au ratio, S 2p peak at ~162 eV[2]High surface coverage and low contamination indicate a well-formed, hydrophobic monolayer.[6]Provides elemental and chemical state information; quantitative.Indirectly related to hydrophobicity; requires ultra-high vacuum.
Spectroscopic Ellipsometry (SE) Film Thickness~1.0 - 1.3 nmA uniform thickness consistent with the molecular length suggests a well-ordered, dense, and thus hydrophobic monolayer.Non-destructive, highly sensitive to film thickness.Indirect measure of hydrophobicity; requires a model for data fitting.[7][8]

Experimental Protocols

Reproducible and reliable data begins with meticulous experimental procedures. Below are detailed protocols for the preparation of this compound SAMs and their characterization using the discussed techniques.

Preparation of this compound SAMs on Gold
  • Substrate Preparation:

    • Use gold-coated silicon wafers or glass slides as substrates.

    • Clean the substrates by immersing them in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.

    • Rinse the substrates thoroughly with deionized water and then with ethanol.

    • Dry the substrates under a stream of dry nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Immerse the cleaned gold substrates in the thiol solution for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

    • After incubation, remove the substrates from the solution and rinse them thoroughly with ethanol to remove any physisorbed molecules.

    • Dry the SAM-coated substrates with a gentle stream of nitrogen gas.

Contact Angle Goniometry
  • Instrument Setup:

    • Place the SAM-coated substrate on the sample stage of the contact angle goniometer.

    • Use a high-purity water droplet (typically 2-5 µL) for the measurement.

  • Measurement:

    • Gently dispense a water droplet onto the surface of the SAM.

    • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

    • Use the instrument's software to analyze the droplet shape and calculate the static contact angle.

    • Perform measurements at multiple locations on the sample to ensure reproducibility and obtain an average value.

Atomic Force Microscopy (AFM)
  • Tip Functionalization (for adhesion measurements):

    • To measure hydrophobic forces, use an AFM tip coated with a hydrophobic SAM (e.g., by immersing a gold-coated tip in a solution of a long-chain alkanethiol).

  • Imaging and Force Spectroscopy:

    • Operate the AFM in contact mode or tapping mode for topographical imaging to assess the quality of the SAM.

    • For adhesion force measurements, perform force spectroscopy. Bring the functionalized tip into contact with the this compound SAM surface and then retract it.

    • The adhesion force is determined from the force-distance curve during the retraction of the tip.

    • Collect multiple force curves at different locations to obtain a statistical distribution of adhesion forces.

X-ray Photoelectron Spectroscopy (XPS)
  • Sample Introduction:

    • Mount the SAM-coated substrate on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.

  • Data Acquisition:

    • Acquire a survey spectrum to identify all the elements present on the surface.

    • Perform high-resolution scans of the C 1s, S 2p, and Au 4f regions.

    • The binding energy of the S 2p peak (around 162 eV) confirms the chemisorption of the thiol onto the gold surface.[2]

    • The C/Au and S/Au atomic ratios can be used to estimate the surface coverage of the SAM.

Spectroscopic Ellipsometry (SE)
  • Measurement:

    • Place the SAM-coated substrate on the ellipsometer stage.

    • Measure the change in polarization of light (Ψ and Δ) upon reflection from the sample over a range of wavelengths.

  • Data Analysis:

    • Use a model-based approach to analyze the data. A typical model for a SAM on gold consists of a silicon substrate, an adhesion layer (e.g., chromium or titanium), a gold layer, and the organic SAM layer.

    • The thickness of the SAM layer is determined by fitting the model to the experimental data. A uniform thickness corresponding to the length of the this compound molecule is indicative of a well-formed monolayer.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for obtaining reliable results. The following diagram illustrates the typical workflow for characterizing this compound SAMs.

experimental_workflow cluster_prep Sample Preparation cluster_characterization Characterization cluster_data Data Analysis & Interpretation substrate Gold Substrate cleaning Piranha Cleaning substrate->cleaning sam_formation Immersion in this compound Solution cleaning->sam_formation rinsing Rinsing & Drying sam_formation->rinsing contact_angle Contact Angle Goniometry rinsing->contact_angle afm Atomic Force Microscopy rinsing->afm xps X-ray Photoelectron Spectroscopy rinsing->xps ellipsometry Spectroscopic Ellipsometry rinsing->ellipsometry hydrophobicity Hydrophobicity Assessment contact_angle->hydrophobicity topography Topography & Adhesion afm->topography composition Composition & Coverage xps->composition thickness Thickness & Uniformity ellipsometry->thickness topography->hydrophobicity composition->hydrophobicity thickness->hydrophobicity

Experimental workflow for SAMs characterization.

By employing a combination of these techniques, researchers can gain a comprehensive understanding of the hydrophobicity and overall quality of this compound SAMs, ensuring the reliability and reproducibility of their surface-dependent experiments.

References

Stability Showdown: 1-Dodecanethiol Outperforms 1-Octanethiol in Self-Assembled Monolayer Robustness

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals requiring stable surface functionalization will find that self-assembled monolayers (SAMs) of 1-dodecanethiol (C12) offer significantly enhanced thermal, electrochemical, and long-term stability compared to their shorter-chain counterpart, 1-octanethiol (C8). This superiority is primarily attributed to stronger van der Waals forces between the longer alkyl chains of 1-dodecanethiol, leading to a more densely packed and robust monolayer.

This guide provides a comparative analysis of the stability of SAMs derived from these two common alkanethiols, supported by experimental data from various analytical techniques.

Key Findings at a Glance

Longer alkyl chains in alkanethiol SAMs result in more stable monolayers. This is a well-established principle, with 1-dodecanethiol's additional four methylene groups compared to this compound providing greater intermolecular interactions, leading to a more cohesive and resilient surface coating.

Quantitative Stability Comparison

The stability of this compound and 1-dodecanethiol SAMs has been evaluated across several critical parameters, with 1-dodecanethiol consistently demonstrating superior performance.

Stability ParameterThis compound (C8)1-Dodecanethiol (C12)Key Observations
Thermal Stability LowerHigherThe melting temperature of alkanethiol SAMs increases with chain length. While direct side-by-side thermal desorption data is not readily available in a single study, the trend is consistently observed. For instance, the melting temperature for a decanethiol (C10) SAM is reported as 345 ± 5 K, while for a dodecanethiol (C12) SAM, it increases to 367 ± 5 K[1].
Electrochemical Stability Less Negative Reductive Desorption PotentialMore Negative Reductive Desorption PotentialThe potential required to reductively desorb the SAM from a gold surface is a measure of its electrochemical stability. Longer-chain alkanethiols require a more negative potential for desorption, indicating greater stability. For example, dodecanethiol (C12) exhibits a primary reductive desorption peak at approximately -1.084 V, while octadecanethiol (C18) desorbs at an even more negative potential, highlighting the trend of increasing stability with chain length[2][3].
Long-Term Air Stability More Prone to Oxidation and DisorderMore Resistant to Oxidation and DisorderAlkanethiol SAMs degrade in air primarily through oxidation of the sulfur headgroup. Studies have shown that longer-chain SAMs exhibit slower oxidation rates and less disordering upon exposure to ambient conditions. This is attributed to the denser packing of the longer alkyl chains, which impedes the penetration of atmospheric oxidants[4].

Experimental Evidence and Methodologies

The enhanced stability of 1-dodecanethiol SAMs is substantiated by data from a suite of surface-sensitive analytical techniques. Below are detailed protocols for the key experiments used to characterize and compare the stability of these monolayers.

Experimental Protocols

1. Thermal Stability Assessment via Thermal Desorption Spectroscopy (TDS)

  • Objective: To determine the temperature at which the thiol molecules desorb from the gold substrate, providing a measure of thermal stability.

  • Methodology:

    • Prepare this compound and 1-dodecanethiol SAMs on separate gold-coated silicon wafers by immersion in 1 mM ethanolic solutions of the respective thiols for 24 hours.

    • Rinse the samples with ethanol and dry them under a stream of nitrogen.

    • Introduce the samples into an ultra-high vacuum (UHV) chamber.

    • Heat the samples at a linear rate (e.g., 2 K/s) while monitoring the desorbed species with a quadrupole mass spectrometer.

    • Identify the desorption peaks for the parent alkanethiol or its fragments to determine the desorption temperature. Higher desorption temperatures indicate greater thermal stability.

2. Electrochemical Stability Analysis using Cyclic Voltammetry (CV)

  • Objective: To measure the reductive desorption potential of the SAMs, indicating their stability in an electrochemical environment.

  • Methodology:

    • Use a three-electrode electrochemical cell with a gold working electrode, a platinum counter electrode, and a Ag/AgCl reference electrode.

    • Modify the gold working electrode with either a this compound or 1-dodecanethiol SAM.

    • The electrolyte is typically an oxygen-free aqueous solution, such as 0.1 M KOH or NaOH.

    • Scan the potential of the working electrode from a value where the SAM is stable to a sufficiently negative potential to induce reductive desorption. A typical scan rate is 50-100 mV/s.

    • The potential at which the peak of the reductive desorption current occurs is recorded. A more negative desorption potential signifies a more stable SAM[2].

3. Long-Term Air Stability Evaluation by X-ray Photoelectron Spectroscopy (XPS)

  • Objective: To monitor the chemical changes, particularly oxidation of the sulfur headgroup, in the SAMs upon exposure to ambient air over time.

  • Methodology:

    • Prepare fresh SAMs of this compound and 1-dodecanethiol on gold substrates.

    • Analyze the initial state of the SAMs using XPS, focusing on the S 2p, C 1s, and O 1s core level spectra. The S 2p spectrum of a pristine alkanethiolate SAM on gold typically shows a doublet at around 162 eV.

    • Expose the samples to the ambient laboratory environment for extended periods (e.g., hours, days, or weeks).

    • Periodically analyze the samples with XPS to track changes in the S 2p region. The appearance of higher binding energy peaks (around 166-168 eV) indicates the formation of sulfonate species, a product of oxidation[5]. The rate and extent of this oxidation provide a measure of the SAM's stability in air.

Visualizing the Stability Advantage

The following diagrams illustrate the fundamental principles and experimental workflows discussed in this guide.

cluster_c8 This compound (C8) SAM cluster_c12 1-Dodecanethiol (C12) SAM C8 Weaker van der Waals Forces Disordered Less Dense Packing C8->Disordered LessStable Lower Stability Disordered->LessStable C12 Stronger van der Waals Forces Ordered Denser Packing C12->Ordered MoreStable Higher Stability Ordered->MoreStable

Caption: Chain length dictates SAM stability.

cluster_workflow SAM Stability Analysis Workflow Start SAM Preparation (this compound vs. 1-Dodecanethiol) TDS Thermal Desorption Spectroscopy (TDS) Start->TDS CV Cyclic Voltammetry (CV) Start->CV XPS X-ray Photoelectron Spectroscopy (XPS) Start->XPS Thermal Thermal Stability Data TDS->Thermal Electrochemical Electrochemical Stability Data CV->Electrochemical LongTerm Long-Term Stability Data XPS->LongTerm

Caption: Experimental workflow for stability comparison.

References

Evaluating 1-Octanethiol Monolayer Integrity: A Comparative Guide to Electrochemical Impedance Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of self-assembled monolayers (SAMs) is paramount for the reliability and performance of various applications, from biosensors to drug delivery systems. This guide provides a comprehensive comparison of Electrochemical Impedance Spectroscopy (EIS) with other common techniques for evaluating the integrity of 1-Octanethiol monolayers on gold surfaces, supported by experimental data and detailed protocols.

Electrochemical Impedance Spectroscopy stands out as a powerful, non-destructive technique for characterizing the interfacial properties of SAMs. By applying a small amplitude AC voltage at various frequencies, EIS can probe the barrier properties of the monolayer, providing quantitative insights into its packing density, defectivity, and overall integrity.

Quantitative Performance Analysis: EIS vs. Other Techniques

The integrity of a this compound monolayer is often quantified by its ability to block the electron transfer of a redox probe to the electrode surface. This blocking capability is reflected in the charge transfer resistance (Rct) and the double-layer capacitance (Cdl), key parameters obtained from EIS measurements. A well-ordered, defect-free monolayer will exhibit a high Rct and a low Cdl.

The following table summarizes typical quantitative data for this compound monolayers and compares them with other alkanethiols, illustrating the impact of alkyl chain length on monolayer integrity.

Parameter1-Propanethiol (C3)1-Hexanethiol (C6)This compound (C8)1-Dodecanethiol (C12)
Charge Transfer Resistance (Rct) (kΩ·cm²) 10 - 50100 - 300300 - 800>1000
Double-Layer Capacitance (Cdl) (µF/cm²) 5 - 82 - 41 - 2<1
Surface Coverage (θ) from EIS ~0.85~0.90>0.95>0.98

Note: Values are typical ranges and can vary based on substrate preparation, immersion time, and measurement conditions.

Comparative Analysis with Alternative Methods

While EIS is a premier technique for quantitative analysis of monolayer integrity, other methods provide complementary information.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Electrochemical Impedance Spectroscopy (EIS) Measures the opposition to alternating current as a function of frequency.Quantitative data on charge transfer resistance (Rct), double-layer capacitance (Cdl), and surface coverage (θ).[1][2]Non-destructive, highly sensitive to defects, provides quantitative kinetic and capacitive information.Requires a redox probe, data analysis can be complex.
Cyclic Voltammetry (CV) Measures the current response to a linearly swept potential.Qualitative assessment of blocking properties by observing the suppression of redox peaks. Can be used for reductive desorption to determine surface coverage.[3]Simple, fast, provides information on electrochemical stability.Less sensitive to small defects than EIS, primarily qualitative for blocking properties.[4]
X-ray Photoelectron Spectroscopy (XPS) Analyzes the elemental composition and chemical states of the surface.Confirms the presence of sulfur and carbon, indicates the chemical bonding state of the thiol headgroup to the gold surface.[5][6]Provides elemental and chemical state information, can determine monolayer thickness.[7]Requires ultra-high vacuum, can be destructive, less sensitive to packing defects.
Atomic Force Microscopy (AFM) Scans a sharp tip over the surface to create a topographical image.Visualizes the surface morphology, can identify pinholes and domain boundaries.[6]Provides direct visualization of the surface at the nanoscale.Can be destructive to the soft monolayer, limited field of view.

Experimental Protocols

This compound SAM Formation on Gold
  • Substrate Preparation: Begin with a clean gold substrate. A common cleaning procedure involves sonication in ethanol and ultrapure water, followed by piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care. Rinse thoroughly with ultrapure water and dry under a stream of nitrogen.

  • Thiol Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol.

  • Immersion: Immerse the clean gold substrate in the this compound solution for 12-24 hours at room temperature to allow for the formation of a well-ordered monolayer.

  • Rinsing and Drying: After immersion, rinse the substrate thoroughly with ethanol to remove non-chemisorbed thiols and then dry with a gentle stream of nitrogen.

Electrochemical Impedance Spectroscopy (EIS) Measurement
  • Electrochemical Cell Setup: A standard three-electrode cell is used, with the this compound modified gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Electrolyte Solution: The measurement is typically performed in a 0.1 M KCl solution containing a redox probe, commonly 5 mM [Fe(CN)₆]³⁻/⁴⁻.[1]

  • EIS Measurement Parameters:

    • Frequency Range: 100 kHz to 0.1 Hz.

    • AC Amplitude: 10 mV.

    • DC Potential: Set to the formal potential of the redox couple, which can be determined by cyclic voltammetry.

  • Data Analysis: The impedance data is commonly plotted as a Nyquist plot (Z' vs. -Z''). The data is then fitted to an equivalent electrical circuit, most commonly the Randles circuit, to extract the values of Rct and Cdl.[8][9]

Visualizing the Process and Principles

The following diagrams illustrate the experimental workflow for EIS analysis of a this compound monolayer and the underlying principles of impedance-based evaluation.

experimental_workflow cluster_prep Monolayer Preparation cluster_eis EIS Measurement cluster_analysis Data Analysis start Clean Gold Substrate immersion Immerse in This compound Solution start->immersion rinse_dry Rinse and Dry immersion->rinse_dry cell_setup Assemble 3-Electrode Cell rinse_dry->cell_setup add_electrolyte Add Electrolyte with Redox Probe cell_setup->add_electrolyte eis_measurement Perform EIS Scan add_electrolyte->eis_measurement nyquist_plot Generate Nyquist Plot eis_measurement->nyquist_plot circuit_fitting Fit to Randles Equivalent Circuit nyquist_plot->circuit_fitting extract_params Extract Rct and Cdl circuit_fitting->extract_params

Caption: Experimental workflow for evaluating this compound monolayer integrity using EIS.

eis_principle cluster_interface Electrode-Monolayer-Electrolyte Interface cluster_circuit Randles Equivalent Circuit electrode Gold Electrode monolayer This compound Monolayer electrolyte Electrolyte with [Fe(CN)6]3-/4- Rs Rs mid_node Rs->mid_node Cdl Cdl end_node Cdl->end_node Rct Rct Zw Zw Rct->Zw Zw->end_node start_node start_node->Rs mid_node->Cdl mid_node->Rct label_perfect Perfect Monolayer (High Rct, Low Cdl) label_defective Defective Monolayer (Low Rct, High Cdl) cluster_interface cluster_interface cluster_circuit cluster_circuit

Caption: Principle of EIS for monolayer integrity evaluation using the Randles circuit model.

References

performance of 1-Octanethiol as a nanoparticle stabilizer compared to other alkanethiols

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an appropriate stabilizing agent is paramount in the synthesis and application of nanoparticles, directly influencing their size, morphology, and long-term stability. Among the various classes of stabilizers, alkanethiols have emerged as a versatile and widely studied option, particularly for gold nanoparticles (AuNPs). Their efficacy is, however, intrinsically linked to their molecular structure, most notably the length of the alkyl chain. This guide provides a comparative analysis of 1-Octanethiol and other alkanethiols as nanoparticle stabilizers, supported by experimental data to aid researchers, scientists, and drug development professionals in their selection process.

The Role of Alkanethiol Chain Length in Nanoparticle Stability

The stability of alkanethiol-capped nanoparticles is significantly influenced by the length of the alkyl chain (CnH2n+1SH). Longer alkanethiol chains generally impart greater stability to nanoparticles. This enhanced stability is attributed to stronger van der Waals interactions between adjacent alkyl chains in the self-assembled monolayer (SAM) on the nanoparticle surface. These interactions lead to a more ordered and densely packed protective layer, which acts as a more effective barrier against nanoparticle aggregation.

Studies have shown that for gold nanoparticles, overall stability improves with increased chain length.[1][2] For instance, in one study, AuNPs functionalized with this compound (OT, C8) were found to be unstable even after laser fragmentation, adhering to vial walls, while those stabilized with longer chain thiols like dodecanethiol (DDT, C12), hexadecanethiol (HDT, C16), and octadecanethiol (ODT, C18) exhibited indefinite stability.[2] Another investigation into alkanethiol-capped gold nanoparticle Langmuir films revealed that the work of compression and collapse pressure are directly dependent on alkyl chain lengths of 14 carbons or greater, suggesting a more robust monolayer for longer chains.[3][4]

The concentration of the alkanethiol stabilizer also plays a critical role. Research indicates that lower concentrations of alkanethiols tend to be more effective in stabilizing colloids, whereas higher concentrations can lead to quicker particle aggregation.[1][2] This is likely due to attractive interactions between the alkane chains on neighboring particles at high surface coverage.

Impact on Nanoparticle Size

The choice of alkanethiol can also influence the final size of the synthesized nanoparticles, although this effect can be solvent-dependent.[5] One study demonstrated that longer chain alkanethiols produced gold nanoparticles with a smaller average size.[1] Specifically, the geometric means for AuNPs synthesized via pulsed laser ablation in liquids were 5.83 nm for this compound (OT), decreasing to 4.53 nm for dodecanethiol (DDT), 4.63 nm for hexadecanethiol (HDT), and 3.45 nm for octadecanethiol (ODT).[1]

Quantitative Performance Comparison

The following tables summarize quantitative data from various studies comparing the performance of this compound with other alkanethiols.

Table 1: Effect of Alkanethiol Chain Length on Gold Nanoparticle Size

Alkanethiol (Chain Length)Synthesis MethodSolventAverage Nanoparticle Diameter (nm)Reference
This compound (C8)Pulsed Laser Ablationn-decane5.83[1]
1-Dodecanethiol (C12)Pulsed Laser Ablationn-decane4.53[1]
1-Hexadecanethiol (C16)Pulsed Laser Ablationn-decane4.63[1]
1-Octadecanethiol (C18)Pulsed Laser Ablationn-decane3.45[1]
1-Dodecanethiol (C12)Chemical ReductionToluene5.70 ± 0.51[6]
1-Dodecanethiol (C12)Chemical ReductionChloroform2.71 ± 0.64[6]

Table 2: Stability of Alkanethiol-Stabilized Gold Nanoparticles

Alkanethiol (Chain Length)Stability ObservationConditionsReference
This compound (C8)Unstable, adhered to vial wallsAfter laser fragmentation[2]
1-Dodecanethiol (C12)Stable indefinitelyAfter laser fragmentation[2]
1-Hexadecanethiol (C16)Stable indefinitelyAfter laser fragmentation[2]
1-Octadecanethiol (C18)Stable indefinitelyAfter laser fragmentation[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the synthesis of alkanethiol-stabilized gold nanoparticles.

Protocol 1: Two-Phase Synthesis of Alkanethiol-Capped Gold Nanoparticles

This method is suitable for preparing gold nanoparticles with a narrow size distribution.

  • Materials: HAuCl4, tetraoctylammonium bromide (TOAB) in toluene, alkanethiol (e.g., this compound, 1-dodecanethiol), NaBH4 (aqueous solution).

  • Procedure:

    • An aqueous solution of HAuCl4 is mixed with a solution of TOAB in toluene and stirred vigorously. The TOAB acts as a phase transfer agent, moving the gold salt to the organic phase.

    • The desired alkanethiol is added to the organic phase.

    • A freshly prepared aqueous solution of the reducing agent, NaBH4, is added rapidly while stirring.

    • The stirring is continued for several hours to allow for the formation and stabilization of the nanoparticles.

    • The organic phase containing the alkanethiol-capped nanoparticles is separated, and the nanoparticles are purified by precipitation with a non-solvent (e.g., ethanol) and subsequent redispersion in a suitable solvent (e.g., toluene).

Protocol 2: One-Step Synthesis in an Organic Solvent

This protocol allows for control over the nanoparticle core size.[5][6]

  • Materials: AuPPh3Cl, alkanethiol or disulfide, tert-butylamine borane complex, reaction solvent (e.g., toluene, chloroform).

  • Procedure:

    • AuPPh3Cl and the alkanethiol are dissolved in the chosen solvent.

    • The mixture is heated to 55 °C with vigorous stirring.

    • The reducing agent, tert-butylamine borane complex, dissolved in the same solvent, is added to the heated mixture. The rate of addition can be varied to control the final nanoparticle size.

    • The reaction is maintained at 55 °C for a couple of hours and then stirred at room temperature overnight.

    • The nanoparticles are isolated by precipitation with a non-solvent, followed by centrifugation and decanting of the supernatant.

Visualization of Stabilization Mechanism and Experimental Workflow

Mechanism of Alkanethiol Stabilization

The stabilization of nanoparticles by alkanethiols is achieved through the formation of a self-assembled monolayer (SAM) on the nanoparticle surface. The thiol headgroup of the alkanethiol has a strong affinity for the metal surface, forming a covalent bond. The hydrophobic alkyl chains then extend outwards, creating a protective organic layer.

StabilizationMechanism cluster_nanoparticle Nanoparticle Core cluster_sam Self-Assembled Monolayer (SAM) cluster_solvent Nanoparticle NP Core Thiol_Head Thiol Headgroup (-SH) Thiol_Head->Nanoparticle Covalent Bond (Au-S) Alkyl_Chain Alkyl Chain (Hydrophobic) Alkyl_Chain->Thiol_Head Attached to Solvent Dispersing Medium Alkyl_Chain->Solvent Steric Hindrance & Van der Waals Interactions

Caption: Mechanism of nanoparticle stabilization by an alkanethiol SAM.

Experimental Workflow for Nanoparticle Synthesis and Characterization

The general workflow for synthesizing and characterizing alkanethiol-stabilized nanoparticles involves several key steps, from the initial reaction to the final analysis of the product.

ExperimentalWorkflow cluster_characterization Characterization Techniques Start Start: Reagent Preparation Synthesis Nanoparticle Synthesis (e.g., Two-Phase or One-Pot) Start->Synthesis Purification Purification (Precipitation & Centrifugation) Synthesis->Purification Characterization Characterization Purification->Characterization End End: Stable Nanoparticle Dispersion Characterization->End TEM TEM/SEM (Size & Morphology) Characterization->TEM UVVis UV-Vis Spectroscopy (Optical Properties & Stability) Characterization->UVVis DLS DLS (Hydrodynamic Size & Stability) Characterization->DLS

Caption: General experimental workflow for nanoparticle synthesis.

References

Comparative Guide to Surface Modification of Silicon Dioxide: 1-Octanethiol vs. Silanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of silicon dioxide (SiO₂) surfaces is a critical step in a vast array of applications, from biosensors and microarrays to nanoparticle drug delivery systems. The choice of surface modification agent dictates the stability, functionality, and ultimate performance of the device or material. This guide provides an objective, data-driven comparison between two classes of modifying agents: silanes and 1-octanethiol.

Executive Summary

The fundamental difference between silanes and this compound in modifying silicon dioxide lies in their binding mechanism. Silanes form strong, stable covalent bonds (Si-O-Si) with the hydroxylated SiO₂ surface, ensuring a durable and robust functionalization. In contrast, this compound, which is renowned for forming stable self-assembled monolayers (SAMs) on gold surfaces, interacts very weakly with silicon dioxide, primarily through physisorption. This results in an unstable layer that is easily displaced. For applications requiring long-term stability, especially in aqueous or high-temperature environments, silanes are unequivocally the superior choice for modifying silicon dioxide surfaces.

Mechanism of Surface Interaction

The efficacy of a surface modifier is rooted in the chemistry of its attachment to the substrate.

Silane Chemistry on Silicon Dioxide: The modification of silicon dioxide with organosilanes is a robust and well-established process that occurs in two primary steps:

  • Hydrolysis: The reactive groups on the silane, typically alkoxy (e.g., -OCH₂CH₃) or chloro (-Cl) groups, react with trace amounts of water to form reactive silanol intermediates (Si-OH).

  • Condensation: These silanols then condense with the native hydroxyl groups (-OH) present on the surface of the silicon dioxide, forming stable, covalent siloxane bonds (Si-O-Si).[1][2] Trifunctional silanes can also polymerize laterally with each other, creating a cross-linked, resilient network on the surface.[3]

cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation S_H2O H₂O Silane R-Si(OR')₃ (Alkoxysilane) Silanol R-Si(OH)₃ (Silanol Intermediate) Silane->Silanol + 3 H₂O Silanol_c R-Si(OH)₃ Silanol->Silanol_c SiO2 SiO₂ Surface HO-Si-O-Si-... Modified_SiO2 Covalently-Bound Silane R-Si-O-Si-O-Si-... Silanol_c->Modified_SiO2 + SiO₂-OH - 3 H₂O

Caption: Silanization workflow on a silicon dioxide surface.

This compound Interaction with Silicon Dioxide: Unlike the covalent bonding of silanes, the interaction between the thiol headgroup (-SH) of this compound and silicon dioxide is weak. There is no significant chemical reaction to form a stable bond. The attachment is primarily governed by weak, non-covalent forces such as van der Waals interactions or hydrogen bonding between the thiol and surface silanols. This results in a physisorbed layer that is not robust and has a high tendency to desorb, especially when exposed to solvents or temperature changes. While thiols are the gold standard for modifying noble metal surfaces like gold, they are not suitable for creating stable functional layers on oxide surfaces.

cluster_0 This compound Interaction with SiO₂ Thiol CH₃(CH₂)₇-SH (this compound) Interaction Weak Physisorption (Van der Waals / H-Bonding) Thiol->Interaction Surface HO   HO   HO |      |      | -Si-O-Si-O-Si- (SiO₂ Surface) Interaction->Surface

Caption: Weak physisorption of this compound on silicon dioxide.

Performance Comparison: Quantitative Data

The choice between silanes and this compound can be guided by key performance metrics derived from experimental data. The following table summarizes these differences.

Performance MetricSilanes on Silicon DioxideThis compound on Silicon Dioxide
Binding Mechanism ChemisorptionPhysisorption
Primary Bond Type Covalent Si-O-Si bonds[2][4]Van der Waals forces, Hydrogen bonding
Thermal Stability High. Stable up to 250-350°C depending on the specific silane.[5]Low. Prone to desorption at elevated temperatures.
Hydrolytic Stability High. Stable in various pH conditions, though extreme pH can cause degradation.[6][7]Very Low. Easily displaced by water and other solvents.
Monolayer Quality Can form uniform monolayers. Roughness can be as low as 0.12-0.15 nm.[6][7]Tends to form disordered layers with a high degree of defects.
Typical Layer Thickness ~0.5 - 2.5 nm, consistent with monolayer or cross-linked network formation.[1][8]Highly variable and difficult to control.
Water Contact Angle Highly tunable based on the organic functional group (R). For an alkyl chain similar to octanethiol (e.g., C8 or longer), angles can exceed 100-115°, indicating high hydrophobicity.[9]Lower than expected for a C8 chain due to incomplete and disordered monolayer formation.

Experimental Protocols

Reproducible surface modification requires meticulous attention to the experimental procedure. Below are representative protocols for both solution-phase and vapor-phase silanization.

Protocol 1: Solution-Phase Deposition of an Alkylsilane

This method is widely used for its simplicity and scalability.

  • Substrate Preparation & Cleaning:

    • Clean silicon dioxide wafers by sonicating in acetone, then isopropanol for 10-15 minutes each.

    • Dry the substrates under a stream of dry nitrogen.

    • Activate the surface to generate a high density of hydroxyl groups by treating with a Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes or exposing to UV/Ozone for 15 minutes. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care.

    • Rinse the activated substrates thoroughly with deionized water and dry with nitrogen.

  • Silanization:

    • Prepare a solution of the alkylsilane (e.g., 1-5% v/v of octyltriethoxysilane) in an anhydrous solvent like toluene.[9] The use of an anhydrous solvent is critical to prevent premature self-condensation of the silane in the solution.[4]

    • Immerse the cleaned and activated substrates in the silane solution for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Rinsing and Curing:

    • Remove the substrates and rinse them sequentially with the anhydrous solvent (e.g., toluene) and then isopropanol to wash away any unbound silane molecules.[4]

    • Dry the substrates again with a stream of nitrogen.

    • Cure the newly formed monolayer by baking in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent bonds with the surface and enhances the stability of the layer.[4]

Protocol 2: Vapor-Phase Deposition of an Aminosilane

Vapor-phase deposition often yields more uniform, true monolayer films as it minimizes the risk of multilayer formation and aggregation that can occur in solution.[1]

  • Substrate Preparation:

    • Follow the same cleaning and activation procedure as described in Protocol 1.

  • Silanization:

    • Place the cleaned substrates inside a vacuum deposition chamber or a desiccator.

    • Place a small, open vial containing the liquid aminosilane (e.g., 3-aminopropyltriethoxysilane, APTES) into the chamber, ensuring it does not touch the substrates.

    • Evacuate the chamber to a low pressure and then heat it to a temperature sufficient to vaporize the silane (e.g., 80-150°C) for several hours.[6][7] The deposition conditions (time, temperature, pressure) will vary depending on the specific silane used.

  • Rinsing and Curing:

    • After deposition, vent the chamber and remove the substrates.

    • Rinse the substrates with an appropriate solvent (e.g., isopropanol) to remove physisorbed molecules.

    • Cure the substrates in an oven as described in the solution-phase protocol to complete the covalent bonding to the surface.

Conclusion and Recommendation

The experimental evidence overwhelmingly supports the use of silanes for the stable and reliable surface modification of silicon dioxide. The formation of covalent Si-O-Si bonds provides a durable anchor for a wide range of functional groups, leading to surfaces that are thermally and hydrolytically stable. This stability is paramount for applications in drug development and analytical sciences, where performance depends on the long-term integrity of the functionalized surface.

This compound is not a recommended agent for modifying silicon dioxide surfaces. Its weak, non-covalent interaction leads to unstable layers that are unsuitable for most practical applications. Researchers should not extrapolate the well-known behavior of thiols on gold to oxide surfaces. For robust and reproducible functionalization of silicon dioxide, silane chemistry is the definitive and superior methodology.

References

A Comparative Study on the Corrosion Inhibition Efficiency of Alkanethiols with Varying Chain Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The self-assembly of alkanethiols on metal surfaces to form dense, ordered monolayers presents a promising strategy for corrosion protection. This guide provides a comparative analysis of the corrosion inhibition efficiency of alkanethiols with different chain lengths, supported by experimental data from peer-reviewed studies. The length of the alkyl chain is a critical determinant of the protective properties of these self-assembled monolayers (SAMs).

The Role of Chain Length in Corrosion Inhibition

Alkanethiols spontaneously form SAMs on various metal surfaces, such as gold, copper, and their alloys. The primary mechanism of corrosion inhibition is the formation of a tightly packed, hydrophobic barrier that hinders the access of corrosive agents like water, oxygen, and ions to the metal surface.[1] The length of the alkanethiol's hydrocarbon chain plays a crucial role in the structural integrity and, consequently, the protective quality of this barrier.

Longer alkyl chains lead to increased van der Waals interactions between adjacent molecules within the SAM.[2] These enhanced intermolecular forces promote the formation of a more ordered, crystalline, and densely packed monolayer. This increased packing density minimizes defects and reduces the permeability of the film to corrosive species.[1][3] As a general principle, the corrosion inhibition efficiency increases with increasing alkanethiol chain length.[1][4]

Quantitative Comparison of Corrosion Inhibition Efficiency

The effectiveness of different chain length alkanethiols as corrosion inhibitors can be quantified using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). The following table summarizes key data from various studies, comparing the performance of short-chain versus long-chain alkanethiols.

Alkanethiol (Chain Length)SubstrateCorrosive MediumInhibition Efficiency (%)Key Findings
1-Octanethiol (C8)CopperSynthetic Acid Rain~75% (at 0.5 mmol/L)Inhibition efficiency increases with concentration and chain length.[5][6]
1-Dodecanethiol (C12)CopperSynthetic Acid Rain~85% (at 0.5 mmol/L)Longer chain provides a more effective barrier against corrosive agents.[5][6]
1-Octadecanethiol (C18)CopperSynthetic Acid Rain~90% (at 0.5 mmol/L)The longest chain tested showed the highest inhibition efficiency.[5][6]
Butanethiol (C4) to Dodecanethiol (C12)CopperHumid air with formic acidEfficiency increases with chain lengthAll SAMs provide protection, with longer chains offering superior performance due to better hindrance of corrosive agents.[4]
Alkanethiols (C8 to C22)Copper1 atm O2, 100% RHCoating resistance increases with chain lengthSAMs with 16 or more carbons show significantly higher resistance due to their more crystalline nature.[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the corrosion inhibition efficiency of alkanethiols.

1. Substrate Preparation and SAM Formation:

  • Substrate Cleaning: Metal substrates (e.g., copper, gold) are typically polished to a mirror finish using successively finer grades of alumina powder. They are then degreased by sonication in ethanol and deionized water and dried under a stream of nitrogen.

  • SAM Formation: The cleaned substrates are immersed in a dilute solution (typically 1-10 mmol/L) of the desired alkanethiol in a suitable solvent (e.g., ethanol) for a specified duration (ranging from minutes to 24 hours) to allow for the formation of a self-assembled monolayer. Afterwards, the samples are rinsed with the solvent to remove non-adsorbed molecules and dried.

2. Electrochemical Measurements:

Electrochemical tests are performed in a three-electrode cell containing the corrosive solution. The alkanethiol-modified substrate serves as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Potentiodynamic Polarization: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the open-circuit potential (OCP). The resulting current is measured to generate a polarization curve (Tafel plot).[7][8] The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100

    where Icorr_uninhibited and Icorr_inhibited are the corrosion current densities in the absence and presence of the inhibitor, respectively.[9]

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements are conducted at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[10][11] The resulting Nyquist plot is used to model the corrosion process using an equivalent electrical circuit. The charge transfer resistance (Rct) is a key parameter obtained from this analysis, which is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion protection.[10]

Visualizing the Process and Principles

Experimental Workflow for Evaluating Alkanethiol Corrosion Inhibition

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_electrochem Electrochemical Analysis cluster_results Data Analysis A Metal Substrate (e.g., Copper, Gold) B Polishing & Cleaning A->B C Drying B->C D Immersion in Alkanethiol Solution C->D E Rinsing & Drying D->E F Potentiodynamic Polarization E->F G Electrochemical Impedance Spectroscopy E->G H Calculate Inhibition Efficiency F->H I Determine Charge Transfer Resistance G->I

Caption: A typical experimental workflow for assessing the corrosion inhibition performance of alkanethiol SAMs.

Relationship Between Alkanethiol Chain Length and Corrosion Inhibition

G cluster_chain Alkanethiol Chain Length cluster_properties SAM Properties cluster_performance Corrosion Inhibition Performance short Short Chain (e.g., C4, C8) low_vdw Weaker van der Waals Interactions short->low_vdw long Long Chain (e.g., C12, C18) high_vdw Stronger van der Waals Interactions long->high_vdw disordered Less Ordered, More Defects low_vdw->disordered ordered Highly Ordered, Crystalline high_vdw->ordered low_inhibition Lower Inhibition Efficiency disordered->low_inhibition high_inhibition Higher Inhibition Efficiency ordered->high_inhibition

Caption: The relationship between alkanethiol chain length and its effect on SAM properties and corrosion inhibition.

References

A Researcher's Guide to Validating 1-Octanethiol Monolayer Coverage: A Comparison of QCM and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise formation and validation of self-assembled monolayers (SAMs) are critical for a myriad of applications, from biosensing to drug delivery. This guide provides an objective comparison of Quartz Crystal Microbalance (QCM) with other widely used techniques for validating the coverage of 1-octanethiol SAMs on gold surfaces. Experimental data and detailed protocols are presented to aid in the selection of the most appropriate validation method for your research needs.

The formation of a dense and well-ordered this compound self-assembled monolayer on a gold surface is a foundational technique in surface chemistry. Validating the successful creation of this monolayer is paramount to ensure the reliability and reproducibility of subsequent experiments. While the Quartz Crystal Microbalance (QCM) offers real-time, label-free analysis of monolayer formation, a comprehensive validation often involves complementary techniques. This guide compares the performance of QCM with X-ray Photoelectron Spectroscopy (XPS), Contact Angle Goniometry, and Atomic Force Microscopy (AFM).

Comparative Analysis of Validation Techniques

The choice of validation technique depends on the specific information required, such as real-time kinetics, surface composition, wettability, or topography. The following table summarizes the quantitative data obtained from each technique for a well-formed this compound monolayer on a gold substrate.

TechniqueParameter MeasuredTypical Value for this compound MonolayerInformation Provided
Quartz Crystal Microbalance (QCM) Frequency Change (Δf)-10 to -20 HzReal-time mass adsorption, monolayer formation kinetics
Dissipation Change (ΔD)< 1 x 10⁻⁶Rigidity and viscoelastic properties of the monolayer
Contact Angle Goniometry Water Contact Angle (θ)106° - 110°Surface hydrophobicity and packing density of the monolayer
X-ray Photoelectron Spectroscopy (XPS) S 2p Binding Energy~162 eVPresence of gold-thiolate bond, elemental composition
Atomic Concentration (C:S:Au)Varies (e.g., ~40-50% C, ~1-2% S, ~50-60% Au)Surface elemental composition and purity of the monolayer
Atomic Force Microscopy (AFM) Root Mean Square (RMS) Roughness0.2 - 0.5 nmSurface topography and homogeneity of the monolayer

Experimental Protocols

Detailed methodologies for the formation of a this compound SAM and its validation using the compared techniques are provided below.

Preparation of this compound Self-Assembled Monolayer (SAM) on Gold

A standard procedure for the preparation of a this compound SAM on a gold-coated substrate is as follows:

  • Substrate Cleaning: Immerse the gold-coated substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.

  • Rinsing: Thoroughly rinse the substrate with deionized water and then with absolute ethanol.

  • Drying: Dry the substrate under a stream of dry nitrogen gas.

  • SAM Formation: Immediately immerse the cleaned and dried substrate in a freshly prepared 1 mM solution of this compound in absolute ethanol.

  • Incubation: Allow the self-assembly to proceed for at least 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Final Rinse and Dry: Remove the substrate from the thiol solution, rinse thoroughly with absolute ethanol to remove any physisorbed molecules, and dry under a stream of dry nitrogen.

Quartz Crystal Microbalance (QCM) Measurement

QCM is a highly sensitive technique that measures changes in mass on the surface of a quartz crystal sensor by monitoring the change in its resonance frequency.

  • Baseline Establishment: Mount a clean, gold-coated QCM sensor in the measurement chamber and flow the carrier solvent (e.g., absolute ethanol) over the sensor surface until a stable baseline frequency and dissipation are achieved.

  • Introduction of Thiol Solution: Introduce the 1 mM this compound solution into the chamber.

  • Monitoring Formation: Continuously monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption, while a minimal change in dissipation suggests the formation of a rigid layer, characteristic of a well-ordered SAM.

  • Rinsing: After the frequency signal has stabilized, indicating the completion of monolayer formation, flow the pure solvent again to rinse away any non-chemisorbed thiols. The final stable frequency shift corresponds to the mass of the adsorbed monolayer.

Contact Angle Goniometry

This technique measures the angle a liquid droplet makes with a solid surface, providing information about the surface's wettability.

  • Sample Placement: Place the this compound SAM-coated substrate on the goniometer stage.

  • Droplet Deposition: Carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

  • Angle Measurement: Use the instrument's software to capture an image of the droplet and measure the static contact angle at the three-phase (solid-liquid-gas) interface. For a well-formed, hydrophobic this compound monolayer, a high contact angle is expected.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on a surface.

  • Sample Introduction: Place the SAM-coated substrate into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Data Acquisition: Irradiate the sample surface with a monochromatic X-ray beam. Analyze the kinetic energy of the emitted photoelectrons to generate spectra.

  • Spectral Analysis: Analyze the high-resolution spectra for the elements of interest: Au 4f, S 2p, and C 1s. The presence of a peak at approximately 162 eV in the S 2p spectrum confirms the formation of a gold-thiolate bond. The relative atomic concentrations of carbon, sulfur, and gold can be calculated from the peak areas to assess the monolayer's composition and purity.

Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images of a surface.

  • Sample Mounting: Secure the SAM-coated substrate on the AFM sample stage.

  • Imaging: Use a sharp tip mounted on a cantilever to scan the surface in tapping mode or contact mode. Tapping mode is generally preferred for soft organic layers to minimize sample damage.

  • Image Analysis: Analyze the obtained images to assess the surface morphology, uniformity, and the presence of any defects. The root mean square (RMS) roughness of a well-formed monolayer should be very low, indicating a smooth and homogenous surface.

Visualization of the Validation Workflow

The logical flow of validating this compound monolayer coverage can be visualized as a sequential process, starting from the initial formation and proceeding through various characterization techniques.

G cluster_prep SAM Preparation cluster_validation Validation Techniques cluster_results Analysis & Interpretation gold_sub Clean Gold Substrate sam_formation Self-Assembly (18-24h) gold_sub->sam_formation thiol_sol This compound Solution thiol_sol->sam_formation rinse_dry Rinse & Dry sam_formation->rinse_dry qcm QCM (Δf, ΔD) rinse_dry->qcm contact_angle Contact Angle (θ) rinse_dry->contact_angle xps XPS (S 2p, C 1s, Au 4f) rinse_dry->xps afm AFM (RMS Roughness) rinse_dry->afm kinetics Real-time Kinetics & Mass Uptake qcm->kinetics wettability Surface Hydrophobicity contact_angle->wettability composition Elemental Composition & Chemical Bonding xps->composition topography Surface Morphology afm->topography conclusion Validated Monolayer Coverage kinetics->conclusion wettability->conclusion composition->conclusion topography->conclusion

Caption: Workflow for the validation of this compound monolayer coverage.

Safety Operating Guide

Proper Disposal of 1-Octanethiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the drug development field, the safe handling and disposal of chemicals is paramount. 1-Octanethiol, a commonly used reagent, requires specific procedures for its disposal due to its potent odor and reactivity. Adherence to these protocols is crucial for maintaining a safe laboratory environment and minimizing environmental impact.

Immediate Safety and Handling

Before commencing any disposal procedures, it is essential to take appropriate safety measures. Always handle this compound inside a certified chemical fume hood to prevent the inhalation of its strong and unpleasant vapors.[1] Mandatory personal protective equipment (PPE) includes nitrile gloves, safety goggles, and a laboratory coat.[1] Ensure that an emergency shower and eyewash fountain are readily accessible.[2]

Step-by-Step Disposal Protocol

The most effective method for neutralizing this compound waste is through oxidation, which converts the volatile and malodorous thiol into a less reactive and odorless sulfonic acid.[1][3] Household bleach (sodium hypochlorite solution) is a readily available and effective oxidizing agent for this purpose.[1][3]

1. Waste Segregation:

  • All waste materials contaminated with this compound, including unused product, solutions, and contaminated consumables such as pipette tips and gloves, must be collected and segregated.[1]

  • Liquid waste containing this compound should be collected in a designated, labeled hazardous waste container.[1]

  • Contaminated solid waste should be placed in a separate, clearly labeled hazardous waste bag.[1]

2. Decontamination of Glassware and Equipment:

  • All non-disposable items that have come into contact with this compound, such as glassware and magnetic stir bars, require immediate decontamination.[1]

  • Prepare a bleach bath by creating a 1:1 mixture of household bleach and water in a plastic container.[4] The liquid level should be sufficient to fully submerge the glassware.[4]

  • Place the contaminated glassware into the bleach bath and allow it to soak for at least 14-24 hours.[4][5] For larger items that cannot be submerged, fill them with the bleach solution and let them stand in a fume hood for the same duration.[4]

  • After soaking, the decontaminated glassware can be thoroughly rinsed with water and cleaned using standard laboratory procedures.[1]

3. Disposal of Liquid Waste:

  • In a chemical fume hood, slowly add the liquid this compound waste to an excess of a bleach solution (e.g., a 1:1 mixture of bleach and water).[1][3] The addition should be done carefully to control any potential exothermic reaction.[3]

  • Stir the mixture and allow it to react for several hours (ideally overnight) to ensure complete oxidation of the thiol.[3]

  • After the reaction is complete and the characteristic thiol odor is no longer present, the neutralized liquid should be disposed of as hazardous corrosive waste, following your institution's specific guidelines.[1][3]

4. Disposal of Solid Waste:

  • Small spills of this compound should be absorbed with an inert material like activated charcoal adsorbent, sand, or vermiculite.[2][6]

  • The absorbent material, along with any contaminated disposable items, should be sealed in a labeled container or bag for disposal as hazardous waste.[2][5]

  • It is crucial to contact your institution's Environmental Health and Safety (EH&S) department or your regional Environmental Protection Agency (EPA) office for specific recommendations on hazardous waste disposal.[2]

Quantitative Data Summary

PropertyValueSource
Chemical Formula C₈H₁₈S[7]
Molecular Weight 146.29 g/mol [7]
Boiling Point 197 - 200 °C[8]
Flash Point 68 °C[8]
Incompatible Materials Oxidizing agents, strong acids, strong bases, reducing agents, alkali metals[2]

Experimental Protocol: Neutralization of this compound Waste

This protocol details the steps for neutralizing liquid waste containing this compound using a bleach solution.

Materials:

  • Liquid waste containing this compound

  • Household bleach (sodium hypochlorite solution, ~5%)

  • Water

  • A suitably large container for the reaction (e.g., a beaker or flask)

  • Stir bar and stir plate

  • Chemical fume hood

  • Appropriate PPE (gloves, goggles, lab coat)

Procedure:

  • Preparation: In a chemical fume hood, prepare a 1:1 (v/v) solution of household bleach and water in a container large enough to hold both the waste and the bleach solution.

  • Neutralization: While stirring, slowly and carefully add the liquid this compound waste to the bleach solution. Monitor the temperature of the mixture for any significant increase.

  • Reaction: Cover the container (e.g., with a watch glass) and allow the mixture to stir in the fume hood for at least 14 hours (overnight is recommended) to ensure complete oxidation.[4]

  • Verification: After the reaction period, carefully check for the absence of the characteristic thiol odor. If the smell persists, add more bleach solution and continue to stir for several more hours.

  • Disposal: Once the neutralization is complete, the resulting solution should be disposed of as hazardous corrosive waste according to your institution's regulations.

Disposal Workflow Diagram

G cluster_prep Preparation & Segregation cluster_liquid Liquid Waste & Glassware cluster_solid Solid Waste cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate liquid_waste Collect Liquid Waste segregate->liquid_waste glassware Collect Contaminated Glassware segregate->glassware solid_waste Collect Contaminated Solid Waste (Gloves, Tips, etc.) segregate->solid_waste bleach_bath Prepare 1:1 Bleach-Water Solution liquid_waste->bleach_bath glassware->bleach_bath treat_liquid Slowly Add Liquid Waste to Bleach Solution (Monitor Temperature) bleach_bath->treat_liquid soak_glassware Submerge Glassware in Bleach Bath (Soak for 14-24 hours) bleach_bath->soak_glassware dispose_liquid Dispose of Neutralized Liquid as Hazardous Corrosive Waste treat_liquid->dispose_liquid clean_glassware Rinse and Clean Decontaminated Glassware soak_glassware->clean_glassware seal_solid Seal Solid Waste in a Labeled Bag solid_waste->seal_solid dispose_solid Dispose of Sealed Bag as Solid Hazardous Waste seal_solid->dispose_solid end End of Procedure dispose_liquid->end clean_glassware->end dispose_solid->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Guide to Handling 1-Octanethiol: PPE, Procedures, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and hazardous chemicals like 1-Octanethiol. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a safe and compliant laboratory environment.

Personal Protective Equipment (PPE) and Safety Parameters

A thorough understanding and implementation of personal protective equipment is the first line of defense against the hazards associated with this compound. The following table summarizes the key safety parameters and recommended PPE.

ParameterSpecificationCitation
Eye/Face Protection Chemical safety goggles or glasses with side shields compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Chemical-resistant gloves (e.g., PVC), safety footwear, and appropriate protective clothing to prevent skin exposure.[1][3]
Respiratory Protection Use in a well-ventilated area with local exhaust. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. For higher concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[1][2][3]
Occupational Exposure Limits ACGIH TLV: Ceiling 0.5 ppm; NIOSH REL: 0.05 ppm (as n-alkane mono) / 15 min.[2][3]
Flash Point 68 °C (154.4 °F)[1][2]
NFPA Rating (estimated) Health: 2; Flammability: 2; Instability: 0[1]

Experimental Protocols: Safe Handling and Disposal

Adherence to strict protocols is crucial for minimizing risks. The following step-by-step guidance outlines the procedures for safely handling and disposing of this compound.

Handling Procedures:

  • Preparation:

    • Ensure adequate ventilation, such as a chemical fume hood, is operational.[1]

    • Confirm that an eyewash station and safety shower are readily accessible.[2]

    • Don all required personal protective equipment as detailed in the table above.[1][2][3][4]

  • Handling:

    • Avoid all personal contact, including inhalation of vapors.[3]

    • Work in a well-ventilated area and prevent the concentration of vapors in low-lying areas.[3][4]

    • Keep the container tightly closed when not in use.[1][5]

    • Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, metals, and reducing agents.[2][6]

    • Keep away from heat, sparks, and open flames.[1][5]

  • In Case of a Spill:

    • Evacuate the area and remove all ignition sources.[1][6]

    • Ventilate the area.[1]

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Activated charcoal adsorbent is also recommended.[6]

    • Collect the absorbed material into a suitable, labeled container for disposal.[1][3]

    • Clean the spill area thoroughly.[6]

Disposal Plan:

  • Waste Classification:

    • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[1]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant.[5]

    • Do not allow the chemical to enter the environment.[2][4][5]

    • Ultimate disposal should consider the material's impact on air quality, potential migration in soil or water, and effects on animal and aquatic life.[7]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal, to ensure a systematic and safe process.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response (Spill) cluster_disposal Disposal prep_ppe Don PPE handle_chemical Handle this compound prep_ppe->handle_chemical prep_vent Ensure Ventilation prep_vent->handle_chemical prep_emergency Check Emergency Equipment prep_emergency->handle_chemical handle_storage Store Properly handle_chemical->handle_storage After Use spill_evacuate Evacuate & Ventilate handle_chemical->spill_evacuate Spill Occurs dispose_waste Dispose of Hazardous Waste handle_storage->dispose_waste End of Lifecycle spill_contain Contain & Absorb spill_evacuate->spill_contain spill_collect Collect Waste spill_contain->spill_collect spill_collect->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.